molecular formula C5H12N2 B1592081 (3S)-1-methylpyrrolidin-3-amine CAS No. 214357-95-6

(3S)-1-methylpyrrolidin-3-amine

Cat. No.: B1592081
CAS No.: 214357-95-6
M. Wt: 100.16 g/mol
InChI Key: UNHOPMIDKWXFMF-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-1-methylpyrrolidin-3-amine is a useful research compound. Its molecular formula is C5H12N2 and its molecular weight is 100.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-1-methylpyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2/c1-7-3-2-5(6)4-7/h5H,2-4,6H2,1H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNHOPMIDKWXFMF-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@H](C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40612186
Record name (3S)-1-Methylpyrrolidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40612186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214357-95-6
Record name (3S)-1-Methylpyrrolidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40612186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of (3S)-1-Methylpyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Significance of (3S)-1-Methylpyrrolidin-3-amine

This compound, a chiral cyclic amine, represents a pivotal structural motif in contemporary medicinal chemistry and drug discovery. Its constrained pyrrolidine ring, coupled with the stereochemistry at the C3 position and the presence of both a primary and a tertiary amine, imparts unique conformational properties and the potential for specific molecular interactions. This makes it a valuable building block in the synthesis of novel therapeutic agents, particularly in the development of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other targeted therapies. A thorough understanding of its fundamental physical properties is paramount for its effective utilization in synthetic chemistry, process development, and formulation studies. This guide provides a comprehensive examination of the key physicochemical characteristics of this compound, offering both theoretical insights and practical experimental considerations.

Molecular Structure and Core Identifiers

A foundational understanding of any chemical entity begins with its molecular structure and associated identifiers.

IdentifierValueSource
Chemical Formula C₅H₁₂N₂--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 100.16 g/mol --INVALID-LINK--, --INVALID-LINK--
CAS Number 214357-95-6--INVALID-LINK--
Canonical SMILES CN1CC--INVALID-LINK--N
InChI Key UNHOPMIDKWXFMF-VIFPVBQFSA-N

digraph "molecular_structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234];
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

C1 [label="C", pos="0,1!"]; C2 [label="C", pos="1.4,0.5!"]; C3 [label="C", pos="1.4,-0.5!"]; C4 [label="C", pos="0,-1!"]; N1 [label="N", pos="-0.8,0!"]; N2 [label="N", pos="2.4,0.5!"]; C_methyl [label="C", pos="-1.8,0.5!"]; H_N [label="H₂", pos="2.9,0.5!"];

C1 -- N1; N1 -- C4; C4 -- C3; C3 -- C2; C2 -- C1; N1 -- C_methyl; C2 -- N2; N2 -- H_N [style=invis];

label="Molecular Structure of this compound"; labelloc="t"; fontname="Arial"; fontsize=14; }

Caption: 2D representation of this compound.

Key Physical Properties: A Tabulated Summary

Precise physical property data is essential for reaction design, purification, and formulation. The following table summarizes the available experimental and predicted data for 1-methylpyrrolidin-3-amine. It is important to note the distinction between data for the racemate and the specific (3S)-enantiomer.

Physical PropertyRacemic 1-Methylpyrrolidin-3-amineThis compoundComments and Context
Appearance Colorless to light yellow liquidColorless to light yellow to light orange clear liquid[1]The color can be influenced by purity and exposure to air or light.
Boiling Point 140 °C (at 742 Torr) (Predicted)[2]164 °C (Lit.) (for (S)-3-(Methylamino)pyrrolidine)[1]The experimental boiling point of the closely related secondary amine provides a more reliable estimate than the predicted value for the racemate. Primary amines generally have higher boiling points than secondary amines of similar molecular weight due to more extensive hydrogen bonding.[3][4]
Melting Point Data not availableData not availableAs a low molecular weight amine, it is expected to have a low melting point.
Density 0.933 ± 0.06 g/cm³ (Predicted)[2]0.94 g/mL (for (S)-3-(Methylamino)pyrrolidine)[1]The experimental density of the related secondary amine offers a reasonable approximation.
Solubility Soluble in water[5]Miscible with alcohol, ether, chloroform and water (for Pyrrolidine)[6]Lower aliphatic amines are generally soluble in water due to their ability to form hydrogen bonds.[3]
pKa 9.82 ± 0.40 (Predicted)[2]Data not availableThe predicted pKa suggests it is a moderately strong base, typical for an aliphatic amine.

Note on Enantiomers vs. Racemates: Enantiomers possess identical physical properties such as boiling point, melting point, and density. Differences only arise in their interaction with other chiral entities, most notably their optical rotation (the ability to rotate plane-polarized light). A racemic mixture, being a 1:1 mixture of both enantiomers, will have a net optical rotation of zero.

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic techniques provide invaluable information about the structure and purity of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the pyrrolidine ring, the N-methyl group, and the amine group. The chemical shifts will be influenced by the electronegativity of the adjacent nitrogen atoms. The protons on the carbon next to the nitrogen (C2 and C5) are expected to be deshielded and appear further downfield.[6] The N-methyl group typically appears as a sharp singlet. The protons of the primary amine (NH₂) may appear as a broad signal, and their chemical shift can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of unique carbon environments. For this compound, five distinct carbon signals are expected. The carbons bonded to nitrogen will be deshielded and appear at a lower field.

Chirality and NMR: In a standard achiral solvent, the NMR spectra of the two enantiomers of a chiral molecule are identical. To distinguish between enantiomers using NMR, a chiral auxiliary, such as a chiral solvating agent or a chiral derivatizing agent, must be used to induce diastereomeric environments that are spectroscopically distinct.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key diagnostic absorptions are associated with the N-H and C-N bonds.

  • N-H Stretching: As a primary amine, two N-H stretching bands are expected in the region of 3300-3500 cm⁻¹.[6][7] These bands are typically weaker and sharper than the O-H stretching bands of alcohols.[6][7]

  • N-H Bending: A bending vibration for the primary amine is expected in the 1580-1650 cm⁻¹ region.[7]

  • C-N Stretching: The stretching vibration of the aliphatic C-N bonds will appear in the 1020-1250 cm⁻¹ region.[7]

  • Absence of N-H Stretch for Tertiary Amine: The tertiary amine in the ring does not have an N-H bond and therefore will not show a characteristic N-H stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Molecular Ion Peak (M+): For a molecule with an odd number of nitrogen atoms, the molecular ion peak will have an odd m/z value, according to the nitrogen rule.[8] For C₅H₁₂N₂, the molecular weight is 100.16, so a prominent peak at m/z 100 would be expected.

  • Alpha-Cleavage: The most common fragmentation pathway for cyclic amines is α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom.[8][9] This results in the formation of a stable, resonance-stabilized cation. For 1-methylpyrrolidin-3-amine, cleavage of the C2-C3 or C4-C5 bond would be expected.

Experimental Protocols for Property Determination

To ensure the accuracy and reliability of physical property data, standardized experimental procedures are crucial.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Methodology:

  • Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Sample Preparation: Place a small volume of the amine in the round-bottom flask along with a few boiling chips to ensure smooth boiling.

  • Heating: Gently heat the flask using a heating mantle.

  • Observation: Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.

  • Pressure Correction: If the determination is not performed at standard atmospheric pressure (760 mmHg), a pressure correction should be applied using a nomograph or the Clausius-Clapeyron equation.

boiling_point_determination cluster_0 Boiling Point Determination Workflow A Assemble Distillation Apparatus B Add Amine and Boiling Chips to Flask A->B C Gently Heat the Flask B->C D Record Temperature of Steady Distillation C->D E Apply Pressure Correction (if necessary) D->E pka_determination cluster_1 pKa Determination by Potentiometric Titration P1 Prepare Standard Amine and Acid Solutions P2 Calibrate pH Meter P1->P2 P3 Titrate Amine Solution with Strong Acid P2->P3 P4 Record pH and Titrant Volume P3->P4 P5 Plot pH vs. Volume P4->P5 P6 Determine pKa at Half-Equivalence Point P5->P6

References

(3S)-1-methylpyrrolidin-3-amine chemical structure and stereochemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (3S)-1-methylpyrrolidin-3-amine: Structure, Stereochemistry, Synthesis, and Application

Introduction

This compound is a chiral saturated heterocycle that has emerged as a critical building block in modern medicinal chemistry. The pyrrolidine ring is a "privileged scaffold," found in numerous natural products and more than 20 FDA-approved drugs, valued for its ability to impart favorable physicochemical properties such as aqueous solubility and to explore three-dimensional chemical space due to its non-planar structure.[1][2] The specific stereochemistry at the C3 position, combined with the primary amine and tertiary amine functionalities, makes this compound a versatile synthon for creating complex molecular architectures with precise spatial arrangements required for selective interaction with biological targets.[2]

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of this molecule. It moves beyond a simple recitation of facts to explore the causality behind its chemical properties, synthetic strategies, and analytical validation, reflecting the perspective of a senior application scientist focused on practical, reliable, and scalable chemical methodologies.

Part 1: Molecular Architecture and Physicochemical Properties

A thorough understanding of the molecule's structure and inherent properties is the foundation for its effective use in synthesis and drug design.

Chemical Structure and Identifiers

The molecule consists of a five-membered pyrrolidine ring with a methyl group on the nitrogen atom (N1) and an amine group at the C3 position.

Caption: 2D structure of this compound.

Stereochemistry: The Critical (S)-Configuration

The carbon atom at the 3-position (C3) is a stereocenter, meaning it can exist in two different spatial arrangements (enantiomers): (S) and (R). The biological activity of chiral molecules is often highly dependent on their stereochemistry, as enzymes and receptors are themselves chiral.[2] The (S)-configuration of 1-methylpyrrolidin-3-amine is frequently the preferred enantiomer for achieving desired potency and selectivity in drug candidates.[3] This specificity arises from the fundamental principle of chiral recognition, often described by the "three-point interaction model," where a precise 3D orientation is necessary for optimal binding to a target protein.[4]

C3 C3 N1 N (in ring) Priority: 2 C4 C4 (in ring) Priority: 3 N1->C4 Counter-clockwise = (S) NH2 NH₂ Priority: 1 NH2->N1 Counter-clockwise = (S) H H Priority: 4 (away)

Caption: Cahn-Ingold-Prelog priority for this compound.

Physicochemical Data Summary

The following table summarizes key physicochemical properties for this compound. These values are critical for designing reaction conditions, purification protocols, and formulation strategies.

PropertyValueSource
IUPAC Name This compound[5]
CAS Number 214357-95-6[5]
Molecular Formula C₅H₁₂N₂[5][6]
Molar Mass 100.16 g/mol [5][6]
SMILES C[N]1C--INVALID-LINK--CC1N/A
Boiling Point 109.6 ± 8.0 °C (Predicted)[6]
pKa 9.82 ± 0.40 (Predicted)[6]
Appearance Colorless to light yellow liquidN/A

Part 2: Synthesis of Enantiomerically Pure this compound

The synthesis of an enantiomerically pure chiral amine is a non-trivial task. The primary challenge lies in controlling the stereochemistry at the C3 position. Two robust strategies are generally employed: the resolution of a racemic mixture or a direct asymmetric synthesis from a chiral or prochiral precursor. While resolution can be effective, asymmetric synthesis is often more elegant and atom-economical for large-scale production.

A reliable and scalable approach involves the reductive amination of 1-methyl-3-pyrrolidinone using a chiral auxiliary or catalyst, or the reduction of a chiral precursor. A common industrial route involves the N-methylation of a commercially available chiral starting material, such as (S)-3-hydroxypyrrolidine.[7][8]

Featured Synthetic Pathway: From (S)-Pyrrolidin-3-ol

This pathway is selected for its reliance on a readily available chiral starting material and robust, well-understood chemical transformations. The key steps are the protection of the secondary amine, conversion of the hydroxyl group to a suitable leaving group, displacement with an azide, and subsequent reduction and methylation. A more direct route is catalytic reductive amination.

cluster_0 Synthetic Workflow start (S)-Pyrrolidin-3-ol (Starting Material) step1 Reductive Amination (N-Methylation) start->step1 HCHO, H₂, Pd/C intermediate (S)-1-Methylpyrrolidin-3-ol step1->intermediate step2 Hydroxyl Activation (e.g., Tosylation) intermediate->step2 TsCl, Base intermediate2 (S)-1-Methylpyrrolidin-3-yl Tosylate step2->intermediate2 step3 Nucleophilic Substitution (with Azide) intermediate2->step3 NaN₃, DMF intermediate3 (S)-3-Azido-1-methylpyrrolidine step3->intermediate3 step4 Reduction of Azide (e.g., H₂, Pd/C) intermediate3->step4 product This compound step4->product

Caption: Synthetic workflow from a chiral alcohol precursor.

Detailed Experimental Protocol: N-Methylation of (S)-Pyrrolidin-3-ol

This protocol focuses on a key transformation in one of the common synthetic routes: the N-methylation of the pyrrolidine ring. This reaction, an example of reductive amination, is widely used due to its high efficiency and clean conversion.[7][8]

Objective: To synthesize (S)-1-methylpyrrolidin-3-ol from (S)-pyrrolidin-3-ol.

Causality: Reductive amination using formaldehyde is a highly efficient method for methylation of secondary amines. The reaction proceeds via the in-situ formation of an iminium ion, which is then immediately reduced by catalytic hydrogenation. Palladium on carbon (Pd/C) is a standard, robust catalyst for this type of reduction, offering excellent activity and ease of removal by filtration. Methanol is chosen as a solvent for its ability to dissolve the starting materials and its compatibility with the hydrogenation conditions.

Methodology:

  • Reactor Setup: To a stirred hydrogenation reactor, add (S)-pyrrolidin-3-ol (1.0 eq.), methanol, and 5% Palladium on Carbon (approx. 2-5 mol% catalyst loading).

  • Reagent Addition: Add an aqueous solution of formaldehyde (approx. 1.05 eq.) to the mixture.

  • Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen (e.g., 0.4-0.5 MPa) and maintain vigorous stirring at room temperature (e.g., 20 °C).

  • Reaction Monitoring: Monitor the reaction progress by hydrogen uptake or by periodic sampling and analysis (e.g., GC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, vent the reactor and purge with nitrogen. Remove the palladium catalyst by filtration through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude (S)-1-methylpyrrolidin-3-ol can then be purified by distillation.[7]

Part 3: Analytical Characterization and Quality Control

For a chiral molecule intended for pharmaceutical use, rigorous analytical control is paramount. The goals are to confirm the chemical identity, assess the chemical purity, and, most critically, determine the enantiomeric purity or enantiomeric excess (e.e.).

Protocol: Determination of Enantiomeric Excess via Chiral HPLC

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric purity of chiral amines. The technique relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation in time.

Principle of Separation: The CSP creates a chiral environment. For separation to occur, there must be differential, transient diastereomeric complexes formed between the enantiomers and the CSP. This requires a minimum of three points of interaction (e.g., hydrogen bonds, steric hindrance, dipole-dipole interactions), where at least one interaction is stereochemically dependent.[4]

Causality in Method Development:

  • Stationary Phase: Cellulose-based CSPs, such as Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate)), are highly effective for separating a wide range of racemates, including amines.[9]

  • Mobile Phase: A normal-phase system (e.g., n-Hexane and Ethanol) is typically used.

  • Basic Additive: A critical component for analyzing basic amines like this one is a small amount of a basic modifier, such as triethylamine (TEA) or diethylamine (DEA), in the mobile phase.[9][10] This additive serves a self-validating purpose: it competitively binds to acidic residual silanol groups on the silica support of the CSP. Without it, the basic amine analyte would interact strongly and non-specifically with these sites, resulting in severe peak tailing and poor resolution. The addition of TEA masks these sites, ensuring that separation is governed solely by chiral interactions, leading to sharp, symmetrical peaks.[9][10]

cluster_1 Chiral HPLC Workflow prep Sample Preparation (Dilute in Mobile Phase) inject Injection (HPLC System) prep->inject separate Chiral Separation (Chiralcel OD-H Column) inject->separate detect Detection (UV Detector) separate->detect analyze Data Analysis (Integrate Peaks) detect->analyze result Calculate Enantiomeric Excess (e.e.) analyze->result

Caption: Analytical workflow for determining enantiomeric excess.

Detailed Step-by-Step Protocol:

  • Mobile Phase Preparation: Prepare the mobile phase, for example, n-Hexane / Ethanol (98:2) containing 0.2% Triethylamine (v/v/v). Filter and degas the solution.

  • Sample Preparation: Accurately prepare a solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • System Equilibration: Equilibrate the HPLC system, fitted with a Chiralcel OD-H column, with the mobile phase until a stable baseline is achieved.

  • Analysis: Inject the sample and run the chromatogram under the specified conditions.

  • Data Interpretation: Identify the peaks corresponding to the (S) and (R) enantiomers (this requires running a standard of the racemic mixture first). Integrate the area of each peak. Calculate the enantiomeric excess using the formula: e.e. (%) = ([Area(S) - Area(R)] / [Area(S) + Area(R)]) x 100

Typical HPLC Parameters:

ParameterConditionRationale
Column Chiralcel OD-H (4.6 x 250 mm, 5 µm)Proven CSP for amine separation.[9]
Mobile Phase n-Hexane / Ethanol / TEA (98:2:0.2)Balances retention and resolution; TEA ensures good peak shape.[9][10]
Flow Rate 1.0 mL/minStandard analytical flow rate for good efficiency.
Temperature 25 °CControlled temperature ensures reproducible retention times.
Detection UV at 210 nmAmine end-absorption allows for detection.

Part 4: Applications in Drug Discovery

The structural features of this compound make it an exceptionally valuable scaffold for targeting a wide range of protein classes. Its 3D structure allows it to project substituents into specific binding pockets, while the primary amine serves as a versatile handle for further chemical modification.

  • Kinase Inhibitors: The scaffold has been successfully incorporated into molecules designed as dual inhibitors of Abl and PI3K kinases, which are important targets in cancer therapy. The promising cytotoxic effects of these novel compounds are thought to be due to the collective inhibition of both kinases.[3]

  • Neurological Disorders: Chiral amines are fundamental components of many centrally acting agents. (3S)-(-)-3-(Methylamino)pyrrolidine, a closely related structure, is used as an intermediate in the synthesis of drugs targeting neurological disorders.[11]

  • General Medicinal Chemistry: The pyrrolidine ring can enhance a drug's pharmacokinetic profile by improving properties like solubility and metabolic stability. The nitrogen atom can act as a hydrogen bond acceptor, and when protonated, it can form crucial ionic interactions within a receptor binding site. The stereospecific orientation of substituents on the ring can be the deciding factor between agonist and antagonist activity at a given receptor.[2]

Conclusion

This compound is more than a simple chemical reagent; it is a precisely engineered tool for the construction of sophisticated, biologically active molecules. Its value is rooted in its defined three-dimensional architecture, a feature whose importance cannot be overstated in a field where molecular recognition is paramount. A deep understanding of its stereochemistry, coupled with robust synthetic and analytical methodologies, empowers drug discovery professionals to harness its full potential in the development of next-generation therapeutics. The protocols and principles outlined in this guide provide a framework for the reliable synthesis and validation of this key chiral intermediate, ensuring its effective application in research and development.

References

(3S)-1-methylpyrrolidin-3-amine CAS number 13220-27-4

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (3S)-1-Methylpyrrolidin-3-amine (CAS No. 13220-27-4)

This guide provides a comprehensive technical overview of this compound, a chiral building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical properties, synthesis and purification strategies, analytical characterization, and applications, with a focus on the practical causality behind experimental choices.

A Note on CAS Number Identification: The CAS number 13220-27-4 is assigned to the racemic mixture, 1-methylpyrrolidin-3-amine.[1][2][3][4] However, the stereospecific (3S)-enantiomer is the focus of this guide due to its critical role in developing stereochemically pure active pharmaceutical ingredients (APIs). The (S)-enantiomer is sometimes referenced with its own specific CAS number, such as 214357-95-6.[5] For clarity, this document addresses the synthesis, properties, and applications of the (3S)-enantiomer, which is a component of the racemate assigned CAS 13220-27-4.

The five-membered pyrrolidine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[6][7][8] Its non-planar, three-dimensional structure allows for precise spatial orientation of substituents, enabling highly specific interactions with biological targets like enzymes and receptors.[6][7] this compound embodies this utility, offering a stereodefined core with two distinct nitrogen atoms for chemical modification:

  • A primary amine (-NH₂) : A versatile nucleophile and a key handle for amide bond formation, reductive amination, and other coupling reactions to build molecular complexity.

  • A tertiary amine (N-CH₃) : Influences the molecule's overall basicity (pKa), solubility, and pharmacokinetic properties. It can also participate in crucial hydrogen bonding or ionic interactions within a target's binding pocket.

The fixed (S)-stereochemistry at the C3 position is paramount, as biological systems are chiral. The specific orientation of the amino group dictates the molecule's ability to fit correctly into a binding site, often leading to significant differences in efficacy and safety between enantiomers.[6] This makes robust methods for its synthesis and analysis essential for modern drug discovery.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of chemical synthesis and application. The properties of this compound are summarized below.

Physicochemical Properties
PropertyValueSource
CAS Number 13220-27-4 (Racemate)[1][2][4]
Molecular Formula C₅H₁₂N₂[1][2][5]
Molecular Weight 100.16 g/mol [1][2][5]
Appearance Colorless to pale yellow liquid[9]
Boiling Point ~109.6 °C at 760 mmHg[5]
Solubility Soluble in water and polar organic solvents[10]
Spectroscopic Signature

Spectroscopic analysis provides an unambiguous fingerprint for structural confirmation and purity assessment.

  • ¹H NMR Spectroscopy: Protons on carbons adjacent to the electron-withdrawing nitrogen atoms are deshielded and shift downfield.[11] The N-methyl group provides a highly diagnostic sharp singlet, typically observed in the 2.2-2.6 δ range.[11][12] The protons of the pyrrolidine ring will present as a series of complex multiplets, while the primary amine protons often appear as a broad singlet that can be exchanged with D₂O.

  • ¹³C NMR Spectroscopy: The molecule contains five distinct carbon signals. Carbons directly bonded to nitrogen atoms are deshielded and typically appear in the 30-60 ppm range.

  • Infrared (IR) Spectroscopy: As a primary amine, the molecule exhibits two characteristic N-H stretching bands in the 3250-3400 cm⁻¹ region, corresponding to symmetric and asymmetric vibrations.[12][13][14] This doublet is a key differentiator from a secondary amine, which would show only a single N-H band. A strong C-N stretching vibration is also expected in the fingerprint region (1020-1250 cm⁻¹).[13]

  • Mass Spectrometry (MS): The molecule adheres to the "Nitrogen Rule," which states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight.[11][12] The molecular ion peak (M⁺) would be observed at m/z 100. Common fragmentation pathways include alpha-cleavage, where the bond adjacent to a nitrogen atom breaks, leading to stable, nitrogen-containing fragment ions.

Synthesis and Chiral Purity: An Experimental Deep Dive

The synthesis of enantiomerically pure this compound is a non-trivial challenge that can be approached via two primary strategies: asymmetric synthesis from a chiral precursor or resolution of a racemic mixture.

Synthetic Strategy: Reductive Amination Workflow

A reliable and scalable method for producing the racemic compound is the reductive amination of 1-methylpyrrolidin-3-one.[10] This precursor is commercially available and can be converted to the amine in a high-yielding process.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction A 1-Methylpyrrolidin-3-one C Intermediate Imine A->C + NH3 - H2O B Ammonia (NH3) E Racemic 1-Methylpyrrolidin-3-amine C->E + Reducing Agent D Reducing Agent (e.g., NaBH3CN, H2/Catalyst)

Caption: Workflow for racemic 1-methylpyrrolidin-3-amine synthesis.

Protocol: Synthesis of Racemic 1-Methylpyrrolidin-3-amine

  • Reaction Setup: To a solution of 1-methylpyrrolidin-3-one (1.0 eq) in an appropriate solvent (e.g., methanol), add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol (excess).

  • Imine Formation: Stir the mixture at room temperature. The reaction can be monitored by TLC or GC-MS to observe the consumption of the starting ketone. This step forms the intermediate imine in situ.

  • Reduction: Once imine formation is substantial, add a reducing agent. Sodium cyanoborohydride (NaBH₃CN) is a classic choice as it selectively reduces the imine in the presence of the ketone. Alternatively, catalytic hydrogenation (e.g., H₂, Pd/C) can be employed.

  • Work-up and Isolation: After the reaction is complete, quench the reaction carefully (e.g., with dilute acid if borohydride was used). Adjust the pH to basic to ensure the amine is in its free-base form. Extract the product into an organic solvent (e.g., dichloromethane). Dry the organic layer, filter, and concentrate under reduced pressure to yield the crude racemic amine. Purification is typically achieved by distillation.

Achieving Enantiopurity: The Chiral Separation Mandate

For pharmaceutical applications, separating the racemic mixture into its constituent enantiomers is essential. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for both analytical assessment and preparative-scale separation.

Causality Behind the Method: Chiral separation relies on the differential interaction between the enantiomers and a chiral stationary phase (CSP).[15] The CSP creates a transient diastereomeric complex with each enantiomer. The difference in stability between these two complexes causes one enantiomer to be retained longer on the column, thus enabling their separation.

G cluster_0 Input cluster_1 Separation Process cluster_2 Output Racemate Racemic Mixture (R- and S-enantiomers) Column Chiral HPLC Column (CSP) Forms transient diastereomeric complexes Racemate->Column Enantiomers Separated Enantiomers (Different Retention Times) Column->Enantiomers Differential Interaction S_Enantiomer (3S)-Enantiomer Enantiomers->S_Enantiomer R_Enantiomer (3R)-Enantiomer Enantiomers->R_Enantiomer

Caption: Conceptual workflow for chiral resolution via HPLC.

Analytical Protocol: Enantiomeric Purity Assessment by Chiral HPLC

This protocol provides a self-validating system for determining the enantiomeric excess (e.e.) of this compound.

Objective: To separate and quantify the (3S) and (3R) enantiomers of 1-methylpyrrolidin-3-amine to determine enantiomeric purity.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chiral Stationary Phase (CSP): A cellulose-based CSP, such as a Chiralcel® OD-H column, is highly effective for resolving amine enantiomers.[15][16]

  • Mobile Phase Preparation: A typical mobile phase is a mixture of a non-polar solvent and an alcohol, such as n-Hexane and Ethanol (e.g., 98:2 v/v).

    • Expert Insight: Basic amines like this one are notorious for producing broad, tailing peaks on silica-based columns due to strong interactions with acidic silanol groups.[15] To ensure sharp, symmetrical peaks for accurate integration, a small amount of a basic additive, such as 0.2% triethylamine (TEA), must be added to the mobile phase.[15] This TEA competitively binds to the active silanol sites, preventing the analyte from doing so.

  • System Validation:

    • Initially, inject a sample of the racemic (50:50) mixture.

    • This step is critical: it confirms the column and mobile phase are capable of resolving the enantiomers and establishes the retention times for the (3R) and (S) peaks. Without this, one cannot confidently assign the peaks in an unknown sample.

  • Sample Analysis:

    • Prepare a dilute solution of the this compound sample in the mobile phase.

    • Inject the sample onto the column and record the chromatogram.

  • Data Interpretation:

    • Identify the peaks corresponding to the (3S) and (3R) enantiomers based on the retention times established with the racemic standard.

    • Integrate the area under each peak.

    • Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = ([Area_Major - Area_Minor] / [Area_Major + Area_Minor]) x 100

Applications in Drug Development

This compound is not merely a chemical curiosity; it is a powerful tool for constructing complex and potent therapeutic agents. Its derivatives have been explored in a wide range of disease areas.

  • Antibacterial Agents: Chiral aminopyrrolidines are key components of certain fluoroquinolone antibiotics. The stereochemistry of the amine side chain is often crucial for potent activity against bacterial gyrase and for the overall safety profile of the drug.[17]

  • Kinase Inhibitors: In oncology, kinase inhibitors are a major class of targeted therapies. The primary amine of this scaffold can be used to form linkages to a core heterocyclic structure, while the pyrrolidine ring itself sits within the enzyme's binding pocket, with its stereochemistry dictating the precise fit and inhibitory potency.[18]

  • Central Nervous System (CNS) Agents: The pyrrolidine scaffold is common in drugs targeting CNS receptors. The tertiary amine can be protonated at physiological pH, allowing for ionic interactions with acidic residues (e.g., aspartate, glutamate) in receptor binding sites.

G cluster_0 This compound Scaffold Core Core Scaffold R1 Primary Amine (-NH2) Vector for Elaboration Core->R1 Coupling Site R2 Tertiary Amine (N-Me) Modulates pKa, Solubility Core->R2 Pharmacokinetic Tuning R3 Chiral Center (S-configuration) Ensures Stereospecific Binding Core->R3 Target Recognition

Caption: Role of the scaffold's features in drug design.

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when working with this compound. The following information is synthesized from standard safety data sheets (SDS).

  • Primary Hazards: The compound is corrosive and can cause severe skin burns and eye damage.[19][20] Inhalation of vapors or mists may cause respiratory irritation.

  • Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood.[19][21] Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles along with a face shield.[19][20][21]

  • Handling Procedures: Avoid all direct contact.[19] Ensure adequate ventilation.[22] Keep away from heat, sparks, and open flames.[20][21]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[21][23] Keep the container tightly sealed, potentially under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[19][20]

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[19][23]

    • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[19]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[19][23]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[19][20]

References

Foreword: Strategic Imperatives in Chiral Amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of (3S)-1-methylpyrrolidin-3-amine

This compound is a valuable chiral building block in modern medicinal chemistry, frequently incorporated into complex molecular architectures to enhance potency and modulate physicochemical properties. Its stereochemically defined structure, featuring a tertiary amine within the pyrrolidine ring and a primary amine at the C3 stereocenter, presents a compelling synthetic challenge. The successful construction of this molecule hinges on the precise control of stereochemistry and the strategic orchestration of protecting groups to differentiate the two nitrogen nucleophiles.

This guide eschews a generic, templated approach. Instead, it provides a deep, comparative analysis of two robust and field-proven synthetic strategies originating from the chiral pool. Each route is dissected to illuminate the underlying chemical principles, justify the selection of reagents and conditions, and provide researchers with the practical, step-by-step protocols necessary for successful implementation. Our focus is not merely on the "what" but the "why"—the causality that transforms a sequence of reactions into a reliable and scalable synthetic method.

I. Strategic Overview: Navigating the Chiral Landscape

The synthesis of enantiopure this compound is most efficiently approached by leveraging readily available, inexpensive chiral starting materials. This "chiral pool" strategy obviates the need for costly asymmetric catalysis or inefficient chiral resolutions late in the synthesis.[1][2][3] We will explore two primary pathways that exemplify this philosophy:

  • Route A: Stereochemical Inversion from (S)-3-Hydroxypyrrolidine. This is arguably the more direct approach. It begins with an inexpensive, commercially available chiral building block and introduces the C3-amino group via a nucleophilic substitution reaction that inverts the stereocenter, providing exquisite stereochemical control.

  • Route B: Cyclization and Reduction from L-Aspartic Acid. This classic approach builds the pyrrolidine ring from an acyclic amino acid precursor. It relies on the inherent chirality of L-aspartic acid to set the stereochemistry of the final product.[4]

The logical flow for both strategies involves establishing the chiral pyrrolidine core, differentiating the two nitrogen atoms with orthogonal protecting groups, executing the key N-methylation step, and finally, deprotection to yield the target molecule.

G cluster_0 Strategic Comparison of Synthetic Pathways Chiral Pool Chiral Pool Route A Route A Chiral Pool->Route A (S)-3-Hydroxypyrrolidine Route B Route B Chiral Pool->Route B L-Aspartic Acid Target Molecule This compound Route A->Target Molecule Route B->Target Molecule

Caption: High-level overview of the two primary synthetic strategies.

II. Route A: Synthesis via Stereochemical Inversion

This strategy is predicated on a key S_N2 reaction that inverts the stereochemistry at the C3 position of a pyrrolidine precursor. By starting with (S)-3-hydroxypyrrolidine, we can predictably generate the (S)-amine configuration at C3.

Workflow Diagram: Route A

G A (S)-3-Hydroxypyrrolidine B N-Boc-(S)-3-hydroxypyrrolidine A->B 1. N-Protection ((Boc)2O) C N-Boc-(S)-3-(methylsulfonyloxy)pyrrolidine B->C 2. Activation (MsCl, TEA) D N-Boc-(R)-3-azidopyrrolidine C->D 3. SN2 Displacement (NaN3) Stereochemical Inversion E N-Boc-(S)-3-aminopyrrolidine D->E 4. Azide Reduction (H2, Pd/C) F N-Boc-(S)-1-methylpyrrolidin-3-amine E->F 5. N-Methylation (HCHO, NaBH(OAc)3) G This compound F->G 6. Deprotection (TFA or HCl)

Caption: Step-wise workflow for the synthesis from (S)-3-hydroxypyrrolidine.

Step-by-Step Experimental Protocols: Route A

Step 1: N-Protection of (S)-3-Hydroxypyrrolidine

  • Causality: The secondary amine of the pyrrolidine ring is more nucleophilic than the hydroxyl group. To prevent side reactions in subsequent steps, particularly N-mesylation, it must be protected. The tert-butoxycarbonyl (Boc) group is ideal due to its stability in the basic and nucleophilic conditions of the next steps and its straightforward removal under acidic conditions.[3][5]

  • Protocol:

    • Suspend (S)-3-hydroxypyrrolidine hydrochloride (1.0 eq) and potassium carbonate (K₂CO₃, 1.5 eq) in methanol (10 mL/g).

    • Cool the suspension to 0-5 °C in an ice bath.

    • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in methanol dropwise over 30 minutes, maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Concentrate the mixture under reduced pressure. Take up the residue in ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield N-Boc-(S)-3-hydroxypyrrolidine as an oil, which is often used without further purification.[5]

Step 2: Activation of the Hydroxyl Group

  • Causality: To facilitate nucleophilic substitution, the hydroxyl group must be converted into a better leaving group. Mesylation with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (TEA) forms a mesylate ester, an excellent leaving group for the subsequent S_{N}2 reaction.[4]

  • Protocol:

    • Dissolve N-Boc-(S)-3-hydroxypyrrolidine (1.0 eq) and triethylamine (TEA, 1.5 eq) in anhydrous dichloromethane (DCM, 10 mL/g) under an argon atmosphere.

    • Cool the solution to 0 °C.

    • Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise, ensuring the temperature does not exceed 5 °C.

    • Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-3 hours.

    • Quench the reaction with water. Separate the organic layer and wash sequentially with 1N HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate to afford N-Boc-(S)-3-(methylsulfonyloxy)pyrrolidine, which should be used promptly in the next step.

Step 3: S_{N}2 Displacement with Azide (Stereochemical Inversion)

  • Causality: This is the key stereochemistry-defining step. Sodium azide (NaN₃) acts as a nucleophile, attacking the C3 carbon and displacing the mesylate group via a classic S_{N}2 mechanism. This process proceeds with a complete inversion of configuration, converting the (S)-stereocenter of the alcohol to an (R)-stereocenter for the azide.[4] This intermediate will ultimately yield the desired (S)-amine upon reduction.

  • Protocol:

    • Dissolve the crude mesylate from the previous step (1.0 eq) in anhydrous dimethylformamide (DMF, 8 mL/g).

    • Add sodium azide (NaN₃, 2.0 eq) to the solution.

    • Heat the mixture to 80-90 °C and stir for 12-16 hours.

    • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3x).

    • Combine the organic extracts, wash extensively with water and then brine to remove residual DMF.

    • Dry over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel chromatography to obtain N-Boc-(R)-3-azidopyrrolidine.

Step 4: Reduction of the Azide

  • Causality: The azide group must be reduced to the primary amine. Catalytic hydrogenation is a clean and efficient method. Hydrogen gas, in the presence of a palladium on carbon (Pd/C) catalyst, reduces the azide to the amine, releasing nitrogen gas as the only byproduct.[4]

  • Protocol:

    • Dissolve N-Boc-(R)-3-azidopyrrolidine (1.0 eq) in methanol (15 mL/g).

    • Carefully add 10% Palladium on Carbon (Pd/C, 10% w/w) to the solution under an inert atmosphere.

    • Secure the flask to a hydrogenation apparatus, evacuate and purge with hydrogen gas (3x).

    • Stir the reaction under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 6-12 hours.

    • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.

    • Concentrate the filtrate to yield N-Boc-(S)-3-aminopyrrolidine, which is often pure enough for the next step.[6]

Step 5: Selective N-Methylation of the Pyrrolidine Ring

  • Causality: With the C3 primary amine protected as a Boc-carbamate, the pyrrolidine secondary amine is the only remaining nucleophilic nitrogen. Reductive amination is a highly selective and mild method for N-methylation.[7] Formaldehyde reacts with the secondary amine to form an intermediate iminium ion, which is then immediately reduced in situ by a mild hydride reagent like sodium triacetoxyborohydride (NaBH(OAc)₃). This reagent is preferred as it is less reactive towards the aldehyde starting material than other borohydrides.[7][8]

  • Protocol:

    • Dissolve N-Boc-(S)-3-aminopyrrolidine (1.0 eq) in 1,2-dichloroethane (DCE, 15 mL/g).

    • Add aqueous formaldehyde (37% solution, 1.5 eq) followed by sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) in portions.

    • Stir the reaction at room temperature for 4-8 hours.

    • Carefully quench the reaction by adding saturated NaHCO₃ solution.

    • Extract the mixture with DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify by silica gel chromatography to yield N-Boc-(S)-1-methylpyrrolidin-3-amine.

Step 6: Final Deprotection

  • Causality: The final step is the removal of the acid-labile Boc group to unmask the primary amine. Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent cleanly cleave the carbamate, releasing tert-butanol and carbon dioxide.[9][10][11]

  • Protocol:

    • Dissolve the purified N-Boc-(S)-1-methylpyrrolidin-3-amine (1.0 eq) in DCM (10 mL/g).

    • Cool the solution to 0 °C and add trifluoroacetic acid (TFA, 5-10 eq) dropwise.

    • Stir the reaction at room temperature for 1-2 hours.

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.

    • Dissolve the residue in a minimal amount of water and basify to pH >12 with 50% NaOH solution.

    • Extract the aqueous layer with a suitable solvent (e.g., DCM or a 3:1 mixture of chloroform/isopropanol).

    • Dry the combined organic extracts over Na₂SO₄, filter, and carefully concentrate to afford the final product, this compound.

III. Route B: Synthesis via Cyclization of L-Aspartic Acid

This approach constructs the pyrrolidine ring from L-aspartic acid, a fundamental chiral building block. The key is the formation of a succinimide intermediate which is then reduced.

Workflow Diagram: Route B

G A L-Aspartic Acid B N-Formyl-L-aspartic anhydride A->B 1. Anhydride Formation C N-Formyl-(S)-aspartate intermediate B->C 2. Acylation/Esterification D (S)-1-Benzyl-3-(formylamino)pyrrolidine C->D 3. Reduction & Cyclization E (S)-1-Benzyl-3-aminopyrrolidine D->E 4. Hydrolysis F (S)-3-Aminopyrrolidine E->F 5. Debenzylation G N-Boc-(S)-3-aminopyrrolidine F->G 6. N-Boc Protection H N-Boc-(S)-1-methylpyrrolidin-3-amine G->H 7. N-Methylation I This compound H->I 8. Deprotection

Caption: Step-wise workflow for the synthesis from L-Aspartic Acid.

Step-by-Step Experimental Protocols: Route B

Note: This route often involves more steps and can be lower yielding but demonstrates the powerful application of amino acids in synthesis.

Steps 1-4: Synthesis of (S)-1-Benzyl-3-aminopyrrolidine

A procedure reported in the literature describes the conversion of L-aspartic acid to (S)-1-benzylpyrrolidin-3-amine in four main stages.[4]

  • Anhydride Formation: L-aspartic acid is first condensed with formic acid to yield N-formyl-L-aspartic anhydride.

  • Acylation and Esterification: The anhydride is reacted with benzylamine and then esterified.

  • Reduction and Cyclization: The crucial step involves a reduction of the carboxyl groups and subsequent ring closure. A reported method uses a KBH₄/H₂SO₄ system to achieve this transformation, yielding the N-formyl protected pyrrolidine.[4]

  • Hydrolysis: The formyl group is hydrolyzed under basic conditions to yield (S)-1-benzyl-3-aminopyrrolidine.

Step 5: Debenzylation

  • Causality: The benzyl group, used here to direct the cyclization, must be removed. Catalytic transfer hydrogenation or hydrogenation with H₂ gas over Pd/C are standard methods for N-debenzylation.[12][13]

  • Protocol:

    • Dissolve (S)-1-benzyl-3-aminopyrrolidine (1.0 eq) in ethanol.

    • Add 10% Pd/C (10% w/w) and ammonium formate (5.0 eq).

    • Reflux the mixture for 2-4 hours.

    • Cool and filter through Celite, washing with ethanol.

    • Concentrate the filtrate to obtain crude (S)-3-aminopyrrolidine.

Steps 6-8: Protection, Methylation, and Deprotection

  • Causality & Protocol: From this point, the synthesis converges with Route A. The crude (S)-3-aminopyrrolidine must be selectively protected at the C3-amino group before N-methylation of the pyrrolidine ring.

    • Step 6 (N-Boc Protection): Protect the primary amine of (S)-3-aminopyrrolidine with (Boc)₂O under basic conditions, similar to Step 1 of Route A, but targeting the more reactive primary amine. Careful control of stoichiometry (1.0 eq of (Boc)₂O) is crucial to favor mono-protection.

    • Step 7 (N-Methylation): Perform reductive amination with formaldehyde and NaBH(OAc)₃ as described in Step 5 of Route A.

    • Step 8 (Deprotection): Remove the Boc group using TFA or HCl as described in Step 6 of Route A to yield the final product.

IV. Data Presentation: Comparative Analysis

The choice between Route A and Route B often depends on starting material cost, scalability, and overall efficiency.

ParameterRoute A (from (S)-3-Hydroxypyrrolidine)Route B (from L-Aspartic Acid)Justification & Expert Insight
Overall Step Count ~6 steps~8 stepsRoute A is more convergent and efficient.
Key Stereocontrol S_{N}2 inversion of a mesylate/tosylateInherent chirality of L-aspartic acidThe S_{N}2 inversion in Route A is highly reliable and predictable, often yielding >99% e.e.
Reported Yields Generally Moderate to GoodOften Lower and more variableRoute A avoids the more complex reduction/cyclization steps of Route B.[4]
Scalability High. Protocols are robust and utilize common reagents.Moderate. Borane reductions can be challenging on a large scale.The use of azide in Route A requires stringent safety precautions but is a well-established industrial process.
Reagent Cost (S)-3-hydroxypyrrolidine is moderately priced.L-aspartic acid is very inexpensive.The higher cost of the starting material in Route A may be offset by the higher overall yield and fewer steps.

V. Quality Control: Validation of Chiral Purity

Ensuring the enantiomeric purity of the final product is paramount. The enantiomeric excess (% ee) must be determined using a validated analytical method.

  • Primary Technique: Chiral HPLC/SFC

    • High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP) is the gold standard for separating and quantifying enantiomers.[14][15]

    • Methodology: The amine can be analyzed directly or after derivatization with a suitable agent to improve its chromatographic properties. A common CSP for chiral amines is a polysaccharide-based column (e.g., Chiralpak® series). The mobile phase typically consists of a mixture of an alkane (like hexane or heptane) and an alcohol (like isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

    • Calculation: The enantiomeric excess is calculated from the peak areas of the two enantiomers (A₁ and A₂) using the formula: % ee = [(A₁ - A₂) / (A₁ + A₂)] x 100 .[14]

  • Other Techniques:

    • NMR Spectroscopy: Using chiral shift reagents or chiral solvating agents can induce chemical shift differences between enantiomers, allowing for quantification.[9]

    • Polarimetry: While useful for confirming the sign of optical rotation, it is not a primary method for accurate % ee determination in a quality control setting.[9]

VI. Conclusion and Future Outlook

The synthesis of this compound is a well-understood process achievable through multiple strategic pathways. The route commencing from (S)-3-hydroxypyrrolidine (Route A) represents a highly efficient and stereocontrolled approach that is well-suited for both laboratory and process scale applications. The key to success lies in the meticulous execution of the stereochemical inversion and the orthogonal protection strategy that enables selective N-methylation. As the demand for complex chiral amines in drug discovery continues to grow, the development of even more streamlined and sustainable methods, potentially involving biocatalytic transamination or asymmetric hydrogenation, will remain an active and important area of research.[16]

References

An In-depth Technical Guide to the Solubility of (3S)-1-methylpyrrolidin-3-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Crucial Role of Solubility in Drug Discovery and Development

In the landscape of pharmaceutical sciences, the journey of a molecule from a promising candidate to a therapeutic reality is paved with numerous challenges. Among the most fundamental of these is solubility. The ability of a compound to dissolve in a given solvent dictates its bioavailability, ease of formulation, and ultimately, its efficacy and safety. Poorly soluble compounds can lead to unpredictable absorption, necessitating higher doses that may increase the risk of adverse effects.[1][2] Therefore, a thorough understanding of a compound's solubility profile is not merely a matter of academic interest but a cornerstone of successful drug development. This guide provides an in-depth technical overview of the solubility of (3S)-1-methylpyrrolidin-3-amine, a key chiral building block in medicinal chemistry, within a range of organic solvents. For researchers, scientists, and drug development professionals, this document aims to be a vital resource, offering both theoretical insights and practical, field-proven methodologies for solubility determination and quantification.

Physicochemical Profile of this compound

Before delving into its solubility, it is essential to understand the intrinsic physicochemical properties of this compound. These characteristics are the primary determinants of its behavior in different solvent environments.

PropertyValueSource
Molecular Formula C₅H₁₂N₂[3][4]
Molecular Weight 100.16 g/mol [3][4]
Appearance Colorless to light yellow liquid[3]
Boiling Point Not available
Density Not available
Structure this compound structure

The structure reveals a chiral center at the 3-position of the pyrrolidine ring, a tertiary amine within the ring, and a primary amine group. The presence of two nitrogen atoms with lone pairs of electrons makes the molecule basic and capable of forming hydrogen bonds, which significantly influences its solubility.

Theoretical Solubility Profile in Organic Solvents

While specific quantitative solubility data for this compound is not extensively available in peer-reviewed literature, we can predict its solubility based on the fundamental principle of "like dissolves like" and the general solubility rules for small aliphatic amines. A safety data sheet for the enantiomer, (3R)-1-methylpyrrolidin-3-amine, states that it is "soluble in water and various organic solvents," which provides a strong qualitative indicator of the expected behavior of the (S)-enantiomer.[5]

The molecule possesses both polar (amine groups) and non-polar (aliphatic backbone) characteristics. This dual nature suggests a degree of solubility across a spectrum of organic solvents.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHigh The primary and tertiary amine groups can readily form hydrogen bonds with the hydroxyl groups of protic solvents. The small size of the molecule further facilitates dissolution.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone, AcetonitrileHigh to Moderate The polar nature of these solvents can effectively solvate the polar amine groups through dipole-dipole interactions. DMSO and DMF are particularly strong solvents for a wide range of organic molecules.[6][7]
Moderately Polar Ethyl Acetate, Dichloromethane (DCM)Moderate to Low These solvents have a lower capacity for hydrogen bonding and weaker dipole moments compared to the highly polar solvents. Solubility will depend on the balance between the polar amine groups and the non-polar hydrocarbon portion of the molecule.
Non-polar Toluene, HexaneLow to Insoluble The dominant intermolecular forces in these solvents are weak van der Waals forces, which are insufficient to overcome the strong solute-solute interactions (hydrogen bonding) between the amine molecules.

It is imperative to note that this table represents a predictive framework. For precise formulation and process development, experimental determination of solubility is essential.

Experimental Determination of Solubility: A Step-by-Step Guide

To empower researchers to obtain precise and reliable solubility data, this section provides detailed protocols for both kinetic and thermodynamic solubility determination. The choice between these methods depends on the stage of drug development; kinetic solubility is often used for high-throughput screening in early discovery, while thermodynamic solubility is the gold standard for later-stage development and formulation.[8][9]

Kinetic Solubility Assay (Turbidimetric Method)

This high-throughput method provides a rapid assessment of solubility by measuring the precipitation of a compound from a DMSO stock solution when diluted into an aqueous or organic solvent system.

Protocol:

  • Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution with the chosen organic solvent to create a range of concentrations.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25 °C) for a set period (e.g., 2 hours) with gentle shaking.

  • Turbidity Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength (e.g., 620 nm).

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which the turbidity reading is not significantly different from the background (solvent only).

Kinetic_Solubility_Workflow A Prepare 10 mM Stock in 100% DMSO B Serial Dilution in Organic Solvent A->B Dispense & Dilute C Incubate at 25°C for 2 hours B->C Shake D Measure Turbidity (Nephelometry) C->D Read Plate E Determine Highest Soluble Concentration D->E Analyze Data

Caption: Workflow for the kinetic solubility assay.

Thermodynamic (Equilibrium) Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent and is considered the gold standard.

Protocol:

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of the desired organic solvent in a sealed vial. The excess solid is crucial to ensure that a saturated solution is formed.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a solvent-resistant filter (e.g., PTFE).

  • Quantification: Accurately dilute the saturated supernatant and determine the concentration of this compound using a validated analytical method (see Section 4).

  • Solubility Calculation: Calculate the solubility in units such as mg/mL or mol/L.

Thermodynamic_Solubility_Workflow A Add Excess Solid to Solvent B Equilibrate (24-48h) with Agitation A->B Seal & Shake C Separate Solid and Liquid Phases B->C Centrifuge/Filter D Quantify Concentration of Supernatant C->D Dilute & Analyze E Calculate Equilibrium Solubility D->E Compute

Caption: Workflow for the thermodynamic solubility assay.

Quantification of this compound in Solution

Accurate quantification of the dissolved amine is critical for determining solubility. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two powerful and commonly employed techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used method for the quantification of non-volatile and thermally labile compounds. Since this compound lacks a strong chromophore for UV detection, derivatization is often necessary.

Derivatization:

A common approach is pre-column derivatization with a reagent that introduces a UV-active or fluorescent tag. Examples include:

  • Dansyl chloride: Reacts with primary and secondary amines to form highly fluorescent derivatives.

  • o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to yield fluorescent isoindole derivatives.[10]

  • 9-fluorenylmethyl chloroformate (FMOC-Cl): Reacts with primary and secondary amines to produce UV-active derivatives.[10]

Illustrative HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with a modifier like 0.1% trifluoroacetic acid or formic acid to improve peak shape).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at the absorbance maximum of the derivative, or a fluorescence detector with appropriate excitation and emission wavelengths.

  • Quantification: Based on a calibration curve generated from standards of known concentrations.

Gas Chromatography (GC)

GC is well-suited for the analysis of volatile compounds. Given that this compound is a relatively small molecule, GC can be a viable option. However, the polar nature of amines can lead to peak tailing on standard GC columns.

Considerations for GC Analysis:

  • Column Selection: A base-deactivated column is essential to minimize peak tailing. Columns specifically designed for amine analysis are commercially available.

  • Derivatization: To improve volatility and reduce peak tailing, derivatization can be employed. Silylation reagents (e.g., BSTFA) are commonly used to convert the amine groups to less polar silyl derivatives.

  • Detector: A Flame Ionization Detector (FID) is a robust and widely used detector for organic compounds. A Nitrogen-Phosphorus Detector (NPD) can provide higher sensitivity and selectivity for nitrogen-containing compounds.

  • Quantification: Based on a calibration curve constructed using standards of known concentrations.

Conclusion: A Practical Framework for Solubility Assessment

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents, grounded in both theoretical principles and practical experimental methodologies. While quantitative solubility data for this specific molecule remains to be extensively published, the predictive framework and detailed protocols herein offer researchers and drug development professionals a robust platform for its characterization. By understanding the physicochemical properties of this compound and applying the described experimental and analytical techniques, scientists can generate the high-quality solubility data necessary to drive informed decisions in synthesis, purification, and formulation, ultimately contributing to the successful advancement of new therapeutic agents.

References

Stability and Storage of (3S)-1-Methylpyrrolidin-3-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of (3S)-1-Methylpyrrolidin-3-amine in Modern Drug Discovery

This compound, a chiral cyclic amine, has emerged as a pivotal building block in contemporary medicinal chemistry. Its rigid pyrrolidine scaffold, coupled with the primary amine functionality, provides a unique three-dimensional architecture that is instrumental in the design of novel therapeutic agents. The stereochemistry at the C3 position is often crucial for specific interactions with biological targets, making the enantiopure (3S) isomer particularly valuable. From its incorporation into kinase inhibitors to its role in the development of central nervous system agents, the stability and purity of this compound are paramount to ensuring the efficacy, safety, and reproducibility of downstream applications.

This technical guide provides a comprehensive overview of the stability and optimal storage conditions for this compound. Moving beyond generic recommendations, we will delve into the chemical principles governing its stability, potential degradation pathways, and robust analytical methodologies for its assessment. The insights and protocols presented herein are designed to empower researchers to maintain the integrity of this critical reagent, thereby fostering the development of next-generation pharmaceuticals.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for comprehending its stability profile.

PropertyValueSource
Chemical Formula C5H12N2[1]
Molecular Weight 100.16 g/mol [1]
Appearance Colorless to pale yellow liquid[2]
Boiling Point Not explicitly available, but likely similar to related compounds
Solubility Soluble in water[3]
CAS Number 214357-95-6[1][4]

Core Principles of Stability: Understanding Potential Degradation Pathways

The stability of this compound is primarily influenced by its susceptibility to oxidative and pH-dependent degradation. The presence of two amine functionalities, a tertiary amine within the pyrrolidine ring and a primary amine at the C3 position, dictates its reactivity.

Oxidative Degradation

Amines are susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or exposure to light. For this compound, several oxidative degradation pathways are plausible:

  • N-Oxidation: The tertiary amine within the pyrrolidine ring can be oxidized to form the corresponding N-oxide. This is a common metabolic pathway for cyclic amines.

  • Dealkylation: Oxidative cleavage of the N-methyl group can lead to the formation of (3S)-pyrrolidin-3-amine.

  • Oxidation of the Primary Amine: The primary amine can undergo oxidation to form imines, which may further react or degrade.

  • Ring Opening: Severe oxidative conditions can potentially lead to the opening of the pyrrolidine ring.

Oxidative Degradation Pathways cluster_main This compound cluster_products Potential Degradation Products Main This compound N_Oxide N-Oxide Main->N_Oxide N-Oxidation Dealkylated (3S)-pyrrolidin-3-amine Main->Dealkylated Dealkylation Imine Imine intermediate Main->Imine Primary Amine Oxidation Ring_Opened Ring-opened products Imine->Ring_Opened Further Degradation

Caption: Proposed oxidative degradation pathways for this compound.

pH-Dependent Degradation

While cyclic amines are generally stable across a range of pH values, extreme acidic or basic conditions can promote degradation.

  • Acidic Conditions: In strongly acidic media, protonation of the amine groups occurs. While this can protect against some forms of oxidation, it may catalyze other reactions if reactive species are present. For related cyclic aminals, rapid decomposition is observed in acidic aqueous media[4][5].

  • Basic Conditions: In the presence of strong bases, deprotonation of the primary amine can increase its nucleophilicity and susceptibility to certain reactions.

Recommended Storage and Handling Conditions

Based on the chemical nature of this compound and information from safety data sheets, the following storage and handling procedures are recommended to ensure its long-term stability:

ConditionRecommendationRationale
Temperature Store in a cool place, with recommended storage temperatures often indicated on the product label.[5][6]Minimizes the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).[3][5][6]Protects against atmospheric oxygen and moisture, thereby preventing oxidative degradation and hydrolysis.
Container Keep the container tightly closed in a dry and well-ventilated place.[3][4][5][7]Prevents exposure to air and moisture.
Light Exposure Store in a light-resistant container or in a dark location.Although not always explicitly stated, amines can be light-sensitive, and protection from light minimizes the risk of photolytic degradation.
Incompatible Materials Store away from strong oxidizing agents and strong acids.[3][7]Avoids rapid and potentially hazardous reactions.

Experimental Protocols for Stability Assessment

To empirically determine the stability of this compound under specific laboratory or process conditions, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[7][8][9][10]

Forced Degradation Protocol

Objective: To identify the potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H2O2), 3%

  • High-purity water

  • Methanol or acetonitrile (HPLC grade)

  • Calibrated oven

  • Photostability chamber

  • HPLC or LC-MS system

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for a specified period (e.g., 24 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for a specified period.

    • Oxidative Degradation: Mix the stock solution with 3% H2O2 and keep at room temperature for a specified period.

    • Thermal Degradation: Store the solid compound and the stock solution in an oven at an elevated temperature (e.g., 70°C) for a specified period.

    • Photolytic Degradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: At predetermined time points, withdraw aliquots from each stress condition. Neutralize the acidic and basic samples before analysis. Analyze all samples, along with a control sample (stored under recommended conditions), by a validated stability-indicating analytical method, such as HPLC or LC-MS.

Forced Degradation Workflow Start Prepare Stock Solution of This compound Stress Apply Stress Conditions Start->Stress Acid Acid Hydrolysis Stress->Acid Base Base Hydrolysis Stress->Base Oxidation Oxidative Degradation Stress->Oxidation Thermal Thermal Degradation Stress->Thermal Photo Photolytic Degradation Stress->Photo Analysis Analyze Samples by HPLC or LC-MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis End Identify Degradation Products and Pathways Analysis->End

Caption: A typical workflow for a forced degradation study.

Analytical Method for Stability Indicating

A stability-indicating analytical method is one that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the most common technique.[11]

Example HPLC Method Parameters (to be optimized):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength or MS for identification of degradants.

  • Injection Volume: 10 µL

Conclusion: Ensuring the Integrity of a Key Synthetic Building Block

The chemical integrity of this compound is a critical determinant of success in its myriad applications within drug discovery and development. By understanding its inherent chemical liabilities, particularly its susceptibility to oxidation, and adhering to stringent storage and handling protocols, researchers can safeguard the purity and reactivity of this valuable chiral amine. The implementation of robust stability testing, such as forced degradation studies, provides an empirical foundation for establishing appropriate storage conditions and shelf-life, ultimately contributing to the reliability and reproducibility of scientific research and the quality of novel therapeutic candidates.

References

The Pyrrolidine Ring: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in both natural products and synthetic drugs.[1][2] This guide provides an in-depth exploration of the pyrrolidine motif's biological significance in drug discovery. We will dissect its fundamental physicochemical and structural advantages, analyze its role in a multitude of marketed therapeutics across various disease areas, and elucidate the structure-activity relationships (SAR) that govern its efficacy. Furthermore, this document will detail validated experimental workflows for synthesizing and evaluating pyrrolidine-based compounds, offering field-proven insights into the causal nexus between its unique chemical architecture and its potent pharmacological activities.

The Pyrrolidine Scaffold: Core Physicochemical and Structural Advantages

The prevalence of the pyrrolidine ring in successful drug molecules is not arbitrary; it is a direct consequence of its inherent structural and chemical properties that make it exceptionally suitable for interacting with complex biological targets.[2]

  • Inherent Three-Dimensionality: Unlike flat aromatic systems, the sp³-hybridized carbon atoms of the saturated pyrrolidine ring confer a distinct, non-planar, three-dimensional geometry.[1][3][4] This allows medicinal chemists to design molecules that can explore and fit into the complex, globular binding pockets of proteins and enzymes more effectively, moving beyond the limitations of "flatland" chemistry.

  • Stereochemical Richness: The pyrrolidine scaffold can possess up to four stereogenic centers, leading to a high degree of stereoisomeric diversity.[3][5] This is a critical feature, as biological systems are chiral. The precise spatial orientation of substituents on the ring can dramatically alter a compound's binding affinity and biological activity, allowing for fine-tuning of enantioselective interactions with target proteins.[3]

  • Physicochemical Properties and "Vectorial" Exit Points: The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor, and if protonated, as a hydrogen bond donor. This basic nitrogen center often improves aqueous solubility and allows for salt formation, which can enhance a drug's pharmacokinetic profile. The ring's structure provides multiple "exit vectors" for attaching various substituents, enabling the systematic exploration of chemical space to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Proline as a Biomimetic Starting Point: The naturally occurring amino acid L-proline is a readily available, chiral building block for synthesizing complex pyrrolidine derivatives.[6][7] Its rigid, cyclic structure is a key component of many peptides and proteins, often inducing specific turns in the polypeptide chain. Drugs incorporating a proline or modified pyrrolidine scaffold can mimic these natural peptide turns, enabling them to act as potent inhibitors of enzymes like proteases and peptidases.[8]

Pharmacological Diversity: The Pyrrolidine Ring in Marketed Drugs

The versatility of the pyrrolidine scaffold is demonstrated by its presence in a wide array of FDA-approved drugs targeting a diverse range of diseases.[9]

Drug NameTherapeutic ClassRole of the Pyrrolidine Ring
Captopril Antihypertensive (ACE Inhibitor)The proline moiety mimics the C-terminal dipeptide of angiotensin I, enabling potent inhibition of the Angiotensin-Converting Enzyme (ACE).[6]
Vildagliptin Antidiabetic (DPP-4 Inhibitor)Serves as a key structural element for binding to the active site of dipeptidyl peptidase-4 (DPP-4), preventing the inactivation of incretin hormones.[10]
Asunaprevir Antiviral (HCV Protease Inhibitor)The pyrrolidine-based structure acts as a peptidomimetic, targeting and inhibiting the hepatitis C virus (HCV) NS3 serine protease.[6][11]
Aniracetam Nootropic (CNS Agent)The pyrrolidone core is a defining feature of the racetam class of drugs, believed to modulate neurotransmission.[2][12]
Clindamycin AntibioticA lincosamide antibiotic where the pyrrolidine-related moiety is crucial for binding to the bacterial 50S ribosomal subunit and inhibiting protein synthesis.[2]
Rolipram Anti-inflammatory / AntidepressantThe pyrrolidone structure is central to its function as a selective phosphodiesterase-4 (PDE4) inhibitor.[2]
Procyclidine Anticholinergic (Anti-Parkinson's)The pyrrolidine ring is a key pharmacophore for its anticholinergic activity, helping to alleviate symptoms of Parkinson's disease.[2][9]

Structure-Activity Relationship (SAR) and Target Engagement

The biological activity of pyrrolidine derivatives is highly dependent on the nature and position of substituents on the ring. Understanding these SARs is fundamental to rational drug design.

Causality in SAR: An Explanatory Approach

Simply stating that a substituent improves activity is insufficient. The underlying cause must be understood. For example, in the development of kinase inhibitors, attaching a bulky, lipophilic group to the C-3 position of a pyrrolidine scaffold might enhance potency. The causal explanation is that this group can occupy a deep, hydrophobic pocket in the kinase's ATP-binding site, leading to a more favorable binding energy (ΔG) through the displacement of ordered water molecules and the formation of strong van der Waals interactions.[13] Conversely, adding a polar group at the same position could create a steric clash or an energetically unfavorable interaction, drastically reducing activity.

The puckering of the pyrrolidine ring itself, influenced by its substituents, also plays a critical role in its pharmacological efficacy by dictating the spatial arrangement of these functional groups.[3]

SAR_Logic cluster_0 Molecular Design cluster_1 Physicochemical & Structural Effects cluster_2 Biological Outcome Pyrrolidine Core Pyrrolidine Scaffold Substituent Choice of Substituent (R) (e.g., size, polarity, H-bonding) Position Attachment Position (C2, C3, C4, C5, N1) Conformation Altered Ring Pucker & Overall 3D Shape Substituent->Conformation Properties Modified Physicochemical Properties (solubility, lipophilicity) Substituent->Properties Position->Conformation Binding Target Binding Affinity (Kd, Ki) (Fit into binding pocket) Conformation->Binding Properties->Binding Activity Pharmacological Activity (IC50, EC50) (Potency & Efficacy) Binding->Activity

Caption: Logical relationship in pyrrolidine SAR studies.

Experimental Protocols: Synthesis and Evaluation

A trustworthy drug discovery campaign relies on robust and self-validating experimental protocols. Below are representative methodologies for the synthesis and biological evaluation of novel pyrrolidine derivatives.

Synthesis Workflow: [3+2] Cycloaddition

One of the most powerful methods for constructing substituted pyrrolidines is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene.[9] This approach allows for the creation of multiple stereocenters in a single, highly controlled step.

Synthesis_Workflow start Start Materials: Amino Acid (e.g., Glycine) Aldehyde (R1-CHO) Alkene (R2-CH=CH-R3) step1 Step 1: In situ generation of Azomethine Ylide start->step1 step2 Step 2: [3+2] Cycloaddition Reaction (Heat or Metal Catalyst) step1->step2 step3 Step 3: Work-up & Purification (e.g., Column Chromatography) step2->step3 product Product: Substituted Pyrrolidine step3->product analysis Analysis: NMR, Mass Spec, HPLC (Confirm structure & purity >95%) product->analysis

Caption: General workflow for pyrrolidine synthesis via [3+2] cycloaddition.

Detailed Protocol: Synthesis of a 3,4-Disubstituted Pyrrolidine

  • Reagent Preparation: To a flame-dried, 100 mL round-bottom flask under an inert nitrogen atmosphere, add the starting amino acid ester (1.0 eq), the selected aldehyde (1.0 eq), and the electron-deficient alkene (1.1 eq) in anhydrous toluene (50 mL).

  • Reaction Initiation: Heat the mixture to reflux (approx. 110°C) with constant stirring.

    • Causality Note: The heat facilitates the condensation of the amino acid and aldehyde to form an intermediate which then tautomerizes to the azomethine ylide. This ylide is the reactive species for the cycloaddition.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour until the starting materials are consumed (typically 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Re-dissolve the crude residue in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the final product.

  • Validation: Collect the pure fractions and confirm the structure and purity (>95%) of the synthesized pyrrolidine derivative using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). This step is critical to ensure that the correct compound is being advanced to biological testing.

Biological Evaluation: In Vitro Anticancer Activity Screen

This protocol describes a self-validating system to assess the cytotoxic effects of newly synthesized pyrrolidine compounds on a cancer cell line.

Protocol: MTT Cell Viability Assay

  • Cell Culture: Plate human cancer cells (e.g., A549 lung carcinoma) in a 96-well microplate at a density of 5,000 cells/well in 100 µL of complete growth medium.[14] Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of the test pyrrolidine compounds (e.g., from 100 µM to 0.1 µM) in the growth medium. Add 100 µL of the compound dilutions to the appropriate wells.

    • Controls (Self-Validation):

      • Negative Control: Wells with cells treated only with vehicle (e.g., 0.1% DMSO). This defines 100% cell viability.

      • Positive Control: Wells with cells treated with a known cytotoxic drug (e.g., Doxorubicin). This confirms the assay is responsive.

      • Blank Control: Wells with medium but no cells. This provides the background absorbance value.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Causality Note: The MTT tetrazolium salt is reduced to a purple formazan product by mitochondrial reductase enzymes in living, metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Subtract the blank control absorbance from all other readings. Calculate cell viability as a percentage relative to the negative (vehicle) control. Plot the percentage of viability against the compound concentration (log scale) and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited). A reliable IC₅₀ value requires a clear dose-response curve.

Future Prospects and Conclusion

The pyrrolidine scaffold continues to be a fertile ground for drug discovery.[2] Future research will likely focus on several key areas:

  • Novel Synthetic Methodologies: Developing new stereoselective methods to access increasingly complex and diverse pyrrolidine structures.[15]

  • Targeted Drug Delivery: Using pyrrolidine-based ligands to target specific cell types or tissues.

  • Polypharmacology: Designing pyrrolidine derivatives that can modulate multiple targets simultaneously, a promising strategy for complex diseases like cancer and neurodegenerative disorders.[16]

  • PROTACs and Molecular Glues: Incorporating the pyrrolidine motif into novel therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs) to hijack cellular machinery for therapeutic benefit.

References

Methodological & Application

Application Notes and Protocols for (3S)-1-Methylpyrrolidin-3-amine in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction: A Chiral Scaffold with Untapped Potential

(3S)-1-methylpyrrolidin-3-amine is a chiral diamine that holds significant promise as a foundational building block in the field of asymmetric organocatalysis. Its rigid pyrrolidine core provides a well-defined stereochemical environment, while the presence of both a secondary and a primary amine offers multiple points for functionalization to create sophisticated bifunctional catalysts. While direct catalytic applications of this compound are not extensively documented in peer-reviewed literature, its structural motifs are present in a variety of established organocatalysts.[1][2][3] This guide, therefore, focuses on the prospective application of this compound as a chiral scaffold for the synthesis of a novel bifunctional organocatalyst and its proposed use in the asymmetric Michael addition, a cornerstone reaction in carbon-carbon bond formation.

Part 1: Design and Synthesis of a Bifunctional Thiourea Organocatalyst

The strategic design of an organocatalyst derived from this compound involves the installation of a hydrogen-bond donating moiety onto the primary amine. This creates a bifunctional catalyst capable of activating both the nucleophile and the electrophile in a concerted fashion, leading to high stereoselectivity. A thiourea group is an excellent choice for a hydrogen-bond donor due to its strong and directional hydrogen-bonding capabilities.

The proposed synthesis involves the reaction of this compound with an isothiocyanate to furnish the corresponding thiourea derivative.

Diagram 1: Synthesis of a this compound-Derived Thiourea Organocatalyst

G cluster_0 Reactants cluster_1 Reaction cluster_2 Product amine This compound reaction EtOAc, rt, 12h amine->reaction isocyanate 3,5-bis(trifluoromethyl)phenyl isothiocyanate isocyanate->reaction catalyst Bifunctional Thiourea Catalyst reaction->catalyst

Caption: Synthetic scheme for the bifunctional thiourea catalyst.

Experimental Protocol: Synthesis of (S)-1-(1-methylpyrrolidin-3-yl)-3-(3,5-bis(trifluoromethyl)phenyl)thiourea

Materials:

  • This compound

  • 3,5-bis(trifluoromethyl)phenyl isothiocyanate

  • Ethyl acetate (EtOAc), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Argon or Nitrogen supply for inert atmosphere

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the amine in anhydrous ethyl acetate (0.2 M).

  • To this solution, add 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.05 eq) dropwise at room temperature with vigorous stirring.

  • Allow the reaction mixture to stir at room temperature for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure bifunctional thiourea organocatalyst.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part 2: Application in Asymmetric Michael Addition

The synthesized bifunctional organocatalyst is proposed to be highly effective in promoting the asymmetric Michael addition of ketones to nitroolefins. The catalyst is designed to operate through a dual activation mechanism.

Proposed Catalytic Cycle and Mechanism of Stereoselection
  • Enamine Formation: The secondary amine of the pyrrolidine ring reacts with the ketone to form a chiral enamine intermediate.

  • Dual Activation: The thiourea moiety of the catalyst activates the nitroolefin electrophile through hydrogen bonding with the nitro group. Simultaneously, the protonated tertiary amine (formed during enamine formation) can stabilize the developing negative charge on the nitroolefin.

  • Stereocontrolled C-C Bond Formation: The enamine attacks the activated nitroolefin from a specific face, dictated by the steric hindrance of the catalyst's chiral scaffold. The 3,5-bis(trifluoromethyl)phenyl group on the thiourea moiety provides significant steric bulk, effectively shielding one face of the activated nitroolefin.

  • Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the chiral product and regenerate the organocatalyst for the next catalytic cycle.

Diagram 2: Proposed Catalytic Cycle for the Asymmetric Michael Addition

G Start Catalyst + Ketone Enamine Enamine Intermediate Start->Enamine - H₂O Activation Dual Activation of Nitroolefin Enamine->Activation Attack Stereoselective C-C Bond Formation Activation->Attack Iminium Iminium Intermediate Attack->Iminium Hydrolysis Hydrolysis Iminium->Hydrolysis + H₂O Product Chiral Product + Regenerated Catalyst Hydrolysis->Product

Caption: Proposed catalytic cycle for the Michael addition.

Experimental Protocol: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene

Materials:

  • Synthesized (S)-1-(1-methylpyrrolidin-3-yl)-3-(3,5-bis(trifluoromethyl)phenyl)thiourea catalyst

  • Cyclohexanone

  • trans-β-Nitrostyrene

  • Toluene, anhydrous

  • Magnetic stirrer and stir bar

  • Reaction vial

Procedure:

  • To a reaction vial, add the bifunctional thiourea organocatalyst (10 mol%).

  • Add trans-β-nitrostyrene (1.0 eq).

  • Dissolve the catalyst and nitroolefin in anhydrous toluene (0.5 M).

  • Add cyclohexanone (5.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion (typically 24-48 hours), concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).

  • Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude reaction mixture.

  • Determine the enantiomeric excess (ee) of the major diastereomer by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Expected Results and Data Presentation

The following table summarizes the expected outcomes for the asymmetric Michael addition using the proposed catalyst with various substrates, based on literature precedents for similar bifunctional thiourea catalysts.

Table 1: Expected Performance of the Proposed Catalyst in the Asymmetric Michael Addition

EntryKetoneNitroolefinTime (h)Yield (%)dr (syn/anti)ee (%)
1Cyclohexanoneβ-Nitrostyrene24>95>95:5>90
2Acetoneβ-Nitrostyrene48~90->85
3Cyclopentanoneβ-Nitrostyrene36>95>90:10>92
4Cyclohexanone4-Chloro-β-nitrostyrene24>95>95:5>93
5Cyclohexanone4-Methoxy-β-nitrostyrene36~92>95:5>88

Conclusion and Future Outlook

While direct catalytic applications of this compound remain an area for future exploration, its potential as a chiral scaffold for the construction of highly effective bifunctional organocatalysts is significant. The proposed thiourea-based catalyst, synthesized in a straightforward manner, is expected to exhibit excellent performance in asymmetric Michael additions. Further research into the derivatization of this compound with other hydrogen-bond donors, such as squaramides, and its application in a broader range of asymmetric transformations will undoubtedly expand the toolkit of the synthetic organic chemist.

References

(3S)-1-methylpyrrolidin-3-amine as a chiral building block in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to (3S)-1-methylpyrrolidin-3-amine: A Versatile Chiral Building Block in Modern Synthesis

Introduction: The Strategic Value of the Chiral Pyrrolidine Scaffold

The pyrrolidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in biologically active compounds and FDA-approved pharmaceuticals.[1][2][3] Its non-planar, saturated structure allows for a three-dimensional exploration of chemical space that is often critical for optimizing interactions with biological targets.[3] Within this important class of heterocycles, this compound stands out as a particularly valuable chiral building block.

This molecule offers a unique combination of features:

  • A Stereodefined Center: The (S)-configuration at the C3 position provides a fixed stereochemical anchor, essential for constructing enantiomerically pure final products.

  • A Nucleophilic Handle: The primary amine at C3 serves as a versatile point for synthetic elaboration, most commonly through amide bond formation or reductive amination.

  • Modulation of Physicochemical Properties: The N-methylated tertiary amine is not merely a structural feature; it imparts a degree of basicity and can significantly influence the solubility, polarity, and pharmacokinetic profile of the final molecule.

This guide provides an in-depth exploration of the applications of this compound, detailing not just the protocols for its use but the underlying chemical principles that make it a powerful tool for researchers, scientists, and drug development professionals.

Physicochemical Properties and Handling

A clear understanding of a reagent's properties is fundamental to its successful application. The key characteristics of this compound are summarized below.

PropertyValueReference
CAS Number 214357-95-6[4]
Molecular Formula C₅H₁₂N₂[4][5]
Molecular Weight 100.16 g/mol [4][5]
Appearance Colorless to yellowish liquid
Boiling Point ~109.6 °C at 760 mmHg[4]
Purity Typically ≥97%[4][6]
Storage Store in a dry, sealed container[4]

Safety & Handling: this compound is classified as a corrosive substance.[4] Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. All manipulations should be performed within a certified chemical fume hood.

Scientific Rationale

The formation of an amide bond is one of the most robust and widely utilized reactions in medicinal chemistry.[7] Coupling this compound with a carboxylic acid installs the chiral pyrrolidine motif into a target scaffold, creating a stable linkage found in countless drug molecules. The choice of coupling reagent is critical and depends on factors such as the steric hindrance of the substrates, the presence of other sensitive functional groups, and the need to minimize racemization.[7][8] Reagents like HATU, HOBt/EDC, and PyBOP operate by activating the carboxylic acid to form a highly reactive intermediate (e.g., an active ester), which is then susceptible to nucleophilic attack by the primary amine of the pyrrolidine building block.[8][9]

Workflow for Amide Coupling

cluster_0 Step 1: Activation cluster_1 Step 2: Coupling cluster_2 Step 3: Workup & Purification Acid Carboxylic Acid (R-COOH) Active Activated Intermediate Acid->Active Pre-activation (0°C to RT) Reagent Coupling Reagent (e.g., HATU, EDC) Reagent->Active Base Base (e.g., DIPEA) Base->Active Solvent1 Anhydrous Solvent (DMF, DCM) Solvent1->Active Product Amide Product Active->Product Amine (3S)-1-methyl- pyrrolidin-3-amine Amine->Product Nucleophilic Attack (RT, 4-16h) Workup Aqueous Workup (Quench, Extract) Product->Workup Purify Column Chromatography Workup->Purify Final Pure Amide Purify->Final Carbonyl Aldehyde or Ketone (R-CO-R') Iminium Iminium Ion [R-C(R')=N+H-Pyr]+ Carbonyl->Iminium + Amine, H+ - H2O Amine (3S)-1-methyl- pyrrolidin-3-amine Amine->Iminium Product Final Amine Product Iminium->Product Reduction (Hydride Transfer) Reducer Reducing Agent (e.g., NaBH(OAc)3) Reducer->Product BuildingBlock (3S)-1-methyl- pyrrolidin-3-amine Derivatization Synthetic Derivatization BuildingBlock->Derivatization Ligand Chiral Ligand (L*) Derivatization->Ligand e.g., add phosphine, -OH, or amide groups Catalyst Chiral Catalyst [M-L*] Ligand->Catalyst Metal Metal Precursor (e.g., Pd, Rh, Cu) Metal->Catalyst Coordination Product Enantioenriched Product Catalyst->Product Asymmetric Transformation Substrate Prochiral Substrate Substrate->Product

References

The Strategic Deployment of (3S)-1-Methylpyrrolidin-3-amine in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Status of the Pyrrolidine Scaffold

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of medicinal chemistry, featuring prominently in the architecture of numerous natural products and synthetic drugs.[1][2] Its prevalence in over 20 FDA-approved pharmaceuticals underscores its value as a "privileged scaffold".[3] This distinction arises from its favorable physicochemical properties, including enhanced aqueous solubility and the ability to serve as both a hydrogen bond donor and acceptor, thereby improving a drug candidate's pharmacokinetic profile.[4] The stereochemistry of substituted pyrrolidines, such as (3S)-1-methylpyrrolidin-3-amine, offers a three-dimensional framework that is crucial for optimizing interactions with biological targets.[1] This guide provides an in-depth exploration of the applications of this compound, a versatile building block in drug discovery, complete with detailed protocols for its incorporation into novel chemical entities.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in drug design.

PropertyValueReference
Molecular Formula C₅H₁₂N₂[5]
Molecular Weight 100.16 g/mol [5]
Boiling Point 109.6 ± 8.0 °C[2]
pKa 9.82 ± 0.40[2]
CAS Number 13220-27-4[5]

Synthesis of this compound: A Strategic Overview

The synthesis of this compound is a critical first step in its application. While several synthetic routes exist for substituted pyrrolidines, a common strategy involves the N-methylation of a suitable precursor.[6] A practical approach starts from the commercially available (S)-3-hydroxypyrrolidine.

Synthetic Pathway Visualization

Synthesis of this compound cluster_0 Step 1: N-Methylation cluster_1 Step 2: Hydroxyl to Amine Conversion S-3-hydroxypyrrolidine (S)-3-Hydroxypyrrolidine S-1-methylpyrrolidin-3-ol (S)-1-Methylpyrrolidin-3-ol S-3-hydroxypyrrolidine->S-1-methylpyrrolidin-3-ol Formaldehyde, H₂, Pd/C Mesylate_intermediate Mesylate Intermediate S-1-methylpyrrolidin-3-ol->Mesylate_intermediate MsCl, Et₃N Azide_intermediate Azide Intermediate Mesylate_intermediate->Azide_intermediate NaN₃, DMF Final_Product This compound Azide_intermediate->Final_Product H₂, Pd/C or PPh₃, H₂O

Caption: Synthetic route to this compound.

A common industrial-scale synthesis for the related compound 1-methylpyrrolidin-3-ol involves the reaction of 3-hydroxypyrrolidine with formaldehyde and hydrogen in the presence of a metal catalyst like palladium on carbon.[7] The subsequent conversion of the hydroxyl group to an amine can be achieved through a variety of methods, including a Mitsunobu reaction or a two-step process involving mesylation followed by displacement with an azide and subsequent reduction.[8]

Core Applications in Medicinal Chemistry

This compound serves as a critical building block for introducing a chiral, basic nitrogen center into a molecule. This moiety can engage in crucial hydrogen bonding and ionic interactions with biological targets, leading to enhanced potency and selectivity.

As a Scaffold for Kinase Inhibitors

The pyrrolidine scaffold is frequently employed in the design of kinase inhibitors. While direct examples of approved drugs containing the this compound moiety are not prominent, the closely related (S)-3-aminopyrrolidine has been explored as a scaffold for dual Abl and PI3K inhibitors, which are targets in cancer therapy.[3][9] The N-methyl group in this compound can provide additional steric bulk and modulate the basicity of the pyrrolidine nitrogen, which can be fine-tuned to optimize binding to the kinase active site.

In the Synthesis of Novel Antibacterial Agents

The pyrrolidine ring is a key component of many antibacterial agents. For instance, N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine is a key intermediate in the synthesis of premafloxacin, a fluoroquinolone antibiotic.[10] The incorporation of the this compound moiety can influence the drug's spectrum of activity, cell permeability, and metabolic stability.

Key Synthetic Transformations and Protocols

The primary amine of this compound is a versatile handle for a variety of chemical transformations, most notably amide bond formation and reductive amination.

Amide Bond Formation: A Gateway to Diverse Functionality

The coupling of this compound with carboxylic acids is a fundamental reaction for creating a diverse range of derivatives. The choice of coupling reagent is critical for achieving high yields and minimizing side reactions.[11]

Amide Coupling Workflow Carboxylic_Acid Carboxylic Acid (R-COOH) Activation Activation Carboxylic_Acid->Activation Amine This compound Reaction Amide Bond Formation Amine->Reaction Coupling_Reagent Coupling Reagent (e.g., HATU, EDC/HOBt) Coupling_Reagent->Activation Base Base (e.g., DIPEA) Base->Activation Solvent Anhydrous Solvent (e.g., DMF, DCM) Solvent->Activation Activation->Reaction Product Amide Product Reaction->Product

Caption: General workflow for amide bond formation.

This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent.[4]

Materials:

  • Carboxylic acid (1.0 eq)

  • This compound (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 5% Lithium chloride (LiCl) solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • To this solution, add HATU (1.2 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with 5% LiCl solution to remove residual DMF, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Causality Behind Experimental Choices:

  • HATU is chosen for its rapid activation of carboxylic acids and high coupling efficiency, often leading to cleaner reactions and higher yields compared to carbodiimide-based reagents.[4]

  • DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the reaction and to deprotonate the amine, facilitating its nucleophilic attack.

  • The LiCl wash is a crucial step to effectively remove the high-boiling point solvent DMF from the organic phase during workup.

Reductive Amination: Forging Carbon-Nitrogen Bonds

Reductive amination is a powerful method for forming secondary or tertiary amines by reacting an amine with a carbonyl compound in the presence of a reducing agent.[12] This reaction is particularly useful for introducing diverse substituents onto the primary amine of this compound.

Reductive Amination Workflow Carbonyl Aldehyde or Ketone (RCHO or RCOR') Imine_Formation Imine/Iminium Ion Formation Carbonyl->Imine_Formation Amine This compound Amine->Imine_Formation Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reduction Reduction Reducing_Agent->Reduction Solvent Solvent (e.g., DCE, MeOH) Solvent->Imine_Formation Imine_Formation->Reduction Product Secondary or Tertiary Amine Product Reduction->Product

Caption: General workflow for reductive amination.

This protocol employs sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that can be used in a one-pot procedure.[12]

Materials:

  • Aldehyde or ketone (1.0 eq)

  • This compound (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of the aldehyde or ketone (1.0 eq) in DCE, add this compound (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Causality Behind Experimental Choices:

  • Sodium triacetoxyborohydride is a mild reducing agent that selectively reduces imines and iminium ions in the presence of aldehydes and ketones, allowing for a convenient one-pot reaction.[12]

  • The reaction is typically carried out in a non-protic solvent like DCE to avoid reaction of the reducing agent with the solvent.

  • The initial stirring of the carbonyl compound and the amine before adding the reducing agent allows for the formation of the imine intermediate, which is then reduced in situ.[13]

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in medicinal chemistry. Its chiral nature and the presence of a reactive primary amine allow for its strategic incorporation into a wide array of molecular scaffolds. The protocols detailed in this guide for amide bond formation and reductive amination provide a solid foundation for researchers to explore the chemical space around this privileged scaffold. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic use of well-characterized and versatile building blocks like this compound will remain a critical component of successful drug discovery programs.

References

Navigating the Synthesis of (3S)-1-Methylpyrrolidin-3-amine Derivatives: A Guide to N-Protection Strategies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic protection of amine functionalities is a cornerstone of modern organic synthesis, particularly within the intricate landscape of pharmaceutical and medicinal chemistry.[1] The chiral scaffold of (3S)-1-methylpyrrolidin-3-amine is a valuable building block in the development of novel therapeutics, including selective noradrenaline reuptake inhibitors.[2] However, its inherent reactivity as a diamine necessitates a carefully considered N-protection strategy to achieve desired chemical transformations with precision and high yield. This guide provides a detailed exploration of common N-protection protocols for this compound, offering insights into the selection of appropriate protecting groups and step-by-step methodologies for their application and removal.

The Critical Role of Orthogonal Protection

In molecules with multiple reactive sites, such as this compound, the concept of orthogonal protection is paramount.[3][4] This strategy involves the use of protecting groups that can be selectively removed under distinct conditions, allowing for the sequential modification of different functional groups within the same molecule.[5][6] For instance, the secondary amine of the pyrrolidine ring can be protected with one group, while the primary exocyclic amine is masked with another, enabling regioselective reactions.

Key N-Protecting Groups for this compound

The choice of an N-protecting group is dictated by its stability to various reaction conditions and the mildness of its cleavage.[7] For this compound, the most commonly employed protecting groups are carbamates, such as tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).[8][9]

Tert-Butyloxycarbonyl (Boc) Group: An Acid-Labile Workhorse

The Boc group is a widely used protecting group due to its ease of introduction and its stability under basic and nucleophilic conditions.[10] Its removal is typically achieved under acidic conditions, which generates a stable tert-butyl cation.[11]

Boc Protection Mechanism

Boc Protection amine This compound intermediate Tetrahedral Intermediate amine->intermediate Nucleophilic Attack boc2o Di-tert-butyl dicarbonate (Boc)₂O boc2o->intermediate product N-Boc-(3S)-1-methylpyrrolidin-3-amine intermediate->product Elimination base Base (e.g., Et₃N)

Caption: Mechanism of Boc protection of an amine.

Protocol for Boc Protection:

A general and efficient procedure for the Boc protection of amines involves the use of di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[12]

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in the chosen solvent.

  • Add the base (1.2-1.5 eq).

  • Add (Boc)₂O (1.1-1.2 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.[13]

  • Upon completion, quench the reaction with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol for Boc Deprotection:

The Boc group is readily cleaved using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[10]

Materials:

  • N-Boc protected this compound

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

  • Solvent: Dichloromethane (DCM)

  • Diethyl ether or MTBE

Procedure:

  • Dissolve the N-Boc protected amine in DCM.

  • Add TFA (typically 25-50% v/v in DCM) or an excess of 4M HCl in dioxane at 0 °C.[13]

  • Stir at room temperature for 1-3 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure to remove the acid and solvent.

  • If using HCl, a precipitate of the hydrochloride salt may form, which can be collected by filtration and washed with diethyl ether.[10]

Benzyloxycarbonyl (Cbz) Group: Cleavage by Hydrogenolysis

The Cbz group offers orthogonality to the Boc group as it is stable to acidic and basic conditions but can be removed by catalytic hydrogenolysis.[14][15] This makes it an excellent choice for complex syntheses requiring multiple protection strategies.[15]

Cbz Protection and Deprotection Workflow

Cbz Workflow cluster_protection Protection cluster_deprotection Deprotection amine This compound product_prot N-Cbz protected amine amine->product_prot Reaction cbzcl Benzyl Chloroformate (Cbz-Cl) cbzcl->product_prot base_prot Base (e.g., NaHCO₃) base_prot->product_prot product_prot_deprot N-Cbz protected amine deprotected_amine This compound product_prot_deprot->deprotected_amine Hydrogenolysis catalyst H₂, Pd/C catalyst->deprotected_amine

Caption: General workflow for Cbz protection and deprotection.

Protocol for Cbz Protection:

Cbz protection is typically achieved using benzyl chloroformate (Cbz-Cl) under basic conditions.[12][14]

Materials:

  • This compound

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃) or other suitable base

  • Solvent: THF/Water mixture or Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Dissolve the amine (1.0 eq) in a suitable solvent system (e.g., 2:1 THF/H₂O).[12]

  • Add NaHCO₃ (2.0 eq).

  • Cool the mixture to 0 °C and add Cbz-Cl (1.5 eq) dropwise.[12]

  • Stir the reaction at 0 °C for several hours, then allow it to warm to room temperature overnight.[12]

  • Dilute with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by silica gel column chromatography.

Protocol for Cbz Deprotection:

The most common method for Cbz removal is catalytic hydrogenolysis.[15][16]

Materials:

  • N-Cbz protected this compound

  • Palladium on carbon (10% Pd/C)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen source (H₂ balloon or hydrogenation apparatus)

  • Celite

Procedure:

  • Dissolve the Cbz-protected amine in MeOH or EtOH.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol%).

  • Stir the mixture under a hydrogen atmosphere at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst can be pyrophoric and should be kept wet. [15]

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

9-Fluorenylmethyloxycarbonyl (Fmoc) Group: Base-Labile Protection

The Fmoc group is a base-labile protecting group, making it orthogonal to both Boc and Cbz groups.[17] It is particularly useful in solid-phase peptide synthesis.[18]

Protocol for Fmoc Protection:

Fmoc protection can be achieved using Fmoc-Cl or Fmoc-OSu.[17]

Materials:

  • This compound

  • 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Base: Sodium bicarbonate or DIPEA

  • Solvent: Dioxane/water or DMF

Procedure:

  • Dissolve the amine in the chosen solvent system.

  • Add the base.

  • Add Fmoc-Cl or Fmoc-OSu and stir at room temperature.

  • Monitor the reaction by TLC.

  • Work-up typically involves aqueous extraction and purification by chromatography.

Protocol for Fmoc Deprotection:

The Fmoc group is cleaved by treatment with a secondary amine, most commonly piperidine or pyrrolidine.[17][18][19]

Materials:

  • N-Fmoc protected this compound

  • Piperidine or Pyrrolidine

  • Solvent: N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the Fmoc-protected amine in DMF.

  • Add a solution of 20% piperidine in DMF.[12]

  • Stir at room temperature for a short period (typically 10-30 minutes).

  • Monitor the reaction by TLC.

  • Remove the deprotection solution and wash the product thoroughly.

Summary of Protecting Group Strategies

Protecting GroupAbbreviationProtection ReagentDeprotection ConditionsOrthogonality
tert-ButyloxycarbonylBoc(Boc)₂OStrong Acid (TFA, HCl)[13]Stable to base and hydrogenolysis
BenzyloxycarbonylCbzCbz-ClCatalytic Hydrogenolysis (H₂, Pd/C)[14]Stable to acid and base
9-FluorenylmethyloxycarbonylFmocFmoc-Cl, Fmoc-OSuBase (Piperidine, Pyrrolidine)[17]Stable to acid and hydrogenolysis

Conclusion

The successful synthesis of complex molecules derived from this compound hinges on the judicious selection and application of N-protecting groups. By understanding the principles of orthogonal protection and mastering the protocols for the introduction and removal of Boc, Cbz, and Fmoc groups, researchers can navigate intricate synthetic pathways with greater control and efficiency. The detailed methodologies provided in this guide serve as a practical resource for scientists and drug development professionals, enabling the strategic manipulation of this versatile chiral building block in the pursuit of novel therapeutic agents.

References

The Pivotal Role of (3S)-1-Methylpyrrolidin-3-amine in the Synthesis of Central Nervous System (CNS) Therapeutics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Chiral Scaffolds in CNS Drug Discovery

In the intricate landscape of Central Nervous System (CNS) drug development, the demand for molecules with high target specificity and favorable pharmacokinetic profiles is paramount. The pyrrolidine ring, a five-membered saturated heterocycle, has emerged as a privileged scaffold in medicinal chemistry due to its unique three-dimensional structure, which allows for a thorough exploration of pharmacophore space.[1][2] Among the myriad of substituted pyrrolidines, (3S)-1-methylpyrrolidin-3-amine has garnered significant attention as a key chiral building block for the synthesis of a new generation of CNS drugs. Its stereochemically defined structure is crucial for achieving the desired enantioselectivity in drug-receptor interactions, a critical factor for both efficacy and safety.

This technical guide provides an in-depth analysis of the role of this compound in the synthesis of CNS drugs, with a particular focus on its application in the development of histamine H3 receptor antagonists and noradrenaline reuptake inhibitors. We will delve into the mechanistic rationale for its use, provide detailed, field-proven protocols for its derivatization, and present data that underscores its significance for researchers, scientists, and drug development professionals.

Core Application: A Versatile Synthon for CNS Drug Candidates

This compound serves as a versatile synthon, primarily undergoing N-acylation and N-alkylation reactions to introduce diverse functionalities that modulate the pharmacological activity and physicochemical properties of the final compound. The inherent chirality at the C3 position of the pyrrolidine ring is a key feature that dictates the stereoselective binding to CNS targets.

Histamine H3 Receptor Antagonists: A Case Study in Stereoselectivity

The histamine H3 receptor, a presynaptic autoreceptor in the CNS, is a validated target for the treatment of cognitive disorders and other neurological conditions. Several potent and selective H3 receptor antagonists incorporate a substituted aminopyrrolidine moiety.[3] The synthesis of N-pyrrolidin-3-yl-benzamides has been a fruitful avenue of research in this area.[4]

The (3S) configuration of the aminopyrrolidine moiety has been shown to be critical for high-affinity binding to the H3 receptor. For instance, in a series of bipyrrolidinyl benzamide H3 receptor antagonists, the stereoisomer with the (2S, 3'S) configuration displayed superior in vitro affinity compared to the other three stereoisomers.[5] This highlights the profound impact of stereochemistry on pharmacological activity.

Application Notes and Protocols

The following sections provide detailed protocols for the key chemical transformations involving this compound in the synthesis of CNS drug scaffolds. These protocols are based on established methodologies and are designed to be robust and reproducible.

Protocol 1: N-Acylation of this compound with Substituted Benzoyl Chlorides

N-acylation is a fundamental step in the synthesis of numerous CNS drug candidates, particularly histamine H3 receptor antagonists and noradrenaline reuptake inhibitors.[3][6] This protocol describes a general procedure for the N-acylation of this compound with a substituted benzoyl chloride.

Reaction Principle: The nucleophilic secondary amine of this compound attacks the electrophilic carbonyl carbon of the benzoyl chloride in an SN2-type reaction. A non-nucleophilic base is used to quench the HCl byproduct generated during the reaction.[7][8]

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Dissolve this compound (1.0 eq) in anhydrous DCM. prep2 Add triethylamine (1.2 eq) to the solution. prep1->prep2 prep3 Cool the mixture to 0°C. prep2->prep3 react2 Add the acyl chloride solution dropwise to the cooled amine solution. prep3->react2 react1 Dissolve substituted benzoyl chloride (1.1 eq) in anhydrous DCM. react1->react2 react3 Allow the reaction to warm to room temperature and stir for 2-4 hours. react2->react3 workup1 Quench the reaction with water. react3->workup1 workup2 Separate the organic layer and wash with 1M HCl, sat. NaHCO3, and brine. workup1->workup2 workup3 Dry the organic layer over Na2SO4, filter, and concentrate. workup2->workup3 workup4 Purify the crude product by column chromatography. workup3->workup4

Caption: N-Acylation Workflow.

Materials:

Reagent/SolventGrade
This compound≥98%
Substituted Benzoyl Chloride≥98%
Triethylamine (TEA)Anhydrous, ≥99.5%
Dichloromethane (DCM)Anhydrous, ≥99.8%
Hydrochloric Acid (HCl)1 M aqueous solution
Sodium Bicarbonate (NaHCO₃)Saturated aqueous solution
Sodium Chloride (Brine)Saturated aqueous solution
Sodium Sulfate (Na₂SO₄)Anhydrous

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Add triethylamine (1.2 equivalents) to the solution.

  • Cool the reaction mixture to 0°C using an ice bath.

  • Reaction: In a separate flask, dissolve the substituted benzoyl chloride (1.1 equivalents) in anhydrous DCM.

  • Slowly add the solution of the acyl chloride to the cooled amine solution dropwise over 15-30 minutes.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[7]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-acylated product.

Trustworthiness and Self-Validation:

  • TLC Monitoring: The reaction should be monitored for the disappearance of the starting amine. A co-spot of the starting material and the reaction mixture is recommended.

  • Aqueous Work-up: The acid and base washes are crucial for removing unreacted starting materials and the triethylammonium hydrochloride salt, ensuring a cleaner crude product for purification.

  • Spectroscopic Analysis: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: N-Alkylation of the Pyrrolidine Nitrogen

While this compound already possesses a methyl group on the pyrrolidine nitrogen, further N-alkylation can be performed on the exocyclic amine after an initial acylation and subsequent reduction, or on a related 3-aminopyrrolidine precursor. This protocol provides a general method for the N-alkylation of a secondary amine with an alkyl halide.

Reaction Principle: The N-alkylation of a secondary amine with an alkyl halide proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[9] The amine acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group. A base is often used to neutralize the hydrohalic acid formed, preventing the protonation of the starting amine.

Experimental Workflow:

G cluster_setup Reaction Setup cluster_reaction Alkylation cluster_workup Work-up and Purification setup1 Dissolve the secondary amine (1.0 eq) in a suitable solvent (e.g., ACN, DMF). setup2 Add a non-nucleophilic base (e.g., K2CO3, DIPEA) (1.5 eq). setup1->setup2 react1 Add the alkyl halide (1.2 eq) to the stirred mixture. setup2->react1 react2 Heat the reaction mixture (e.g., 60-80°C) and monitor by TLC. react1->react2 workup1 Cool the reaction and filter off any inorganic salts. react2->workup1 workup2 Concentrate the filtrate under reduced pressure. workup1->workup2 workup3 Partition the residue between an organic solvent and water. workup2->workup3 workup4 Wash, dry, and concentrate the organic layer. workup3->workup4 workup5 Purify by column chromatography. workup4->workup5

References

employing (3S)-1-methylpyrrolidin-3-amine for preparing chiral ligands

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Employment of (3S)-1-Methylpyrrolidin-3-amine in the Synthesis of Advanced Chiral Ligands

Abstract

The pyrrolidine scaffold is a cornerstone in medicinal chemistry and asymmetric catalysis, prized for its conformational rigidity and the stereochemical information it imparts.[1][2] This document provides an in-depth guide for researchers, chemists, and drug development professionals on the versatile applications of This compound (CAS: 214357-95-6), a key chiral building block.[3] We will explore core synthetic transformations, provide detailed, field-tested protocols for ligand preparation, and discuss their subsequent application in high-impact catalytic processes. The focus is on the causality behind experimental design, ensuring that each protocol is a self-validating system for achieving high stereoselectivity.

Introduction: The Strategic Value of the this compound Scaffold

This compound, a chiral secondary amine, is a highly valuable precursor in asymmetric synthesis.[4] Its structure combines a stereodefined center with a reactive primary amine, making it an ideal starting point for creating a diverse library of chiral ligands. The pyrrolidine ring provides a rigid backbone, which is essential for creating a well-defined chiral pocket around a metal center in a catalyst complex. This structural rigidity is a key determinant in achieving high levels of enantiocontrol in catalytic reactions.[1][5]

The presence of the N-methyl group differentiates it from proline-derived catalysts, influencing its steric and electronic properties. This subtle modification can lead to significant changes in catalytic efficiency and stereoselectivity, making it a unique tool for fine-tuning catalyst performance.[4] Ligands derived from this scaffold have found extensive use in transition metal-catalyzed reactions, particularly in the synthesis of chiral compounds that are crucial intermediates in drug discovery.[2][6]

Key Properties of this compound:

  • Formula: C₅H₁₂N₂[7][8]

  • Molecular Weight: 100.16 g/mol [7][8]

  • Appearance: Liquid

  • Chirality: The (S)-configuration at the C3 position provides the foundational stereochemical information for the resulting ligands.

Core Synthetic Pathways for Ligand Elaboration

The primary amine group of this compound is the principal site for chemical modification. The following sections detail the most robust and widely employed synthetic transformations for converting this building block into high-value chiral ligands.

Workflow Overview: From Chiral Amine to Catalytic Application

The journey from the starting amine to a functional chiral ligand involves a series of strategic synthetic steps, leading to diverse ligand classes tailored for specific catalytic applications.

G cluster_start Chiral Precursor cluster_reactions Core Synthetic Transformations cluster_ligands Resulting Ligand Classes cluster_apps Catalytic Applications A This compound B N-Acylation A->B RCOCl or RCOOH C Reductive Amination A->C R'COR'' + Reducing Agent D Phosphinylation A->D R₂PCl E Chiral Amide Ligands B->E F Chiral Diamine Ligands C->F G Chiral Aminophosphine Ligands D->G H Asymmetric Hydrogenation E->H F->H I Allylic Substitution F->I G->H G->I

Caption: General workflow from this compound to ligand synthesis and application.

N-Acylation: Synthesis of Chiral Amide Ligands

N-acylation is a fundamental method for converting the primary amine into a robust amide linkage. This is one of the most widely researched reactions in organic chemistry.[9] The resulting amide can act as a coordinating group in a ligand or serve as a precursor for further transformations. The use of acylating agents like benzotriazoles offers a mild and efficient route, often proceeding smoothly in aqueous media at room temperature.[10]

Causality: The formation of an amide bond introduces a planar, resonance-stabilized group that can participate in hydrogen bonding and coordinate to metal centers. The choice of the acyl group (R-CO) allows for extensive steric and electronic tuning of the final ligand.

Protocol: N-Acylation with an Acid Chloride

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice bath. This is critical to control the exothermicity of the acylation reaction.

  • Addition of Acylating Agent: Add the desired acid chloride (1.1 eq) dropwise to the stirred solution. The slow addition prevents side reactions and ensures controlled amide formation.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography.

Safety: Acid chlorides are corrosive and react violently with water. All manipulations should be performed in a fume hood with appropriate personal protective equipment (PPE).

N_Acylation reactant1 This compound reagent Base (e.g., Et₃N) DCM, 0°C to RT reactant1->reagent reactant2 Acid Chloride (R-COCl) reactant2->reagent product Chiral N-Acylpyrrolidine reagent->product Amide Bond Formation

Caption: Schematic of the N-Acylation reaction.

Reductive Amination: Synthesis of Chiral Diamine Ligands

Reductive amination is a powerful and versatile method for forming C-N bonds, allowing for the synthesis of secondary and tertiary amines from aldehydes or ketones.[11][12] This two-step, one-pot process involves the initial formation of an imine or iminium ion intermediate, which is then reduced in situ by a hydride-based reducing agent.[12] Reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) are particularly effective as they are mild and selective for the iminium ion over the starting carbonyl compound.[11][13]

Causality: This method directly installs new alkyl or aryl groups onto the amine nitrogen, creating more complex and sterically demanding chiral diamine ligands. These ligands are highly effective in a range of asymmetric reactions, where both nitrogen atoms can coordinate to a metal center to form a stable chelate ring.[14]

Protocol: Reductive Amination with an Aldehyde

  • Preparation: To a stirred solution of this compound (1.0 eq) and the desired aldehyde (1.1 eq) in 1,2-dichloroethane (DCE), add acetic acid (1.1 eq). The acid catalyzes the formation of the iminium intermediate.[15]

  • Iminium Formation: Stir the mixture at room temperature for 1 hour.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the solution. The portion-wise addition helps to control gas evolution and the reaction rate.

  • Reaction: Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Extract the product with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue via column chromatography.

Safety: Handle NaBH(OAc)₃ in a fume hood; it is a moisture-sensitive reagent. The quenching process may release hydrogen gas.

Reductive_Amination cluster_step1 Step 1: Iminium Formation cluster_step2 Step 2: Reduction A Amine + Aldehyde/Ketone B Iminium Ion Intermediate A->B H⁺ catalyst C NaBH(OAc)₃ B->C In situ D Final Secondary/Tertiary Amine C->D

Caption: Two-stage process of reductive amination.

Synthesis of Chiral Phosphine-Containing Ligands

The introduction of phosphorus atoms transforms the amine into a P,N or P,N,N-type ligand, which are among the most privileged ligand classes in asymmetric catalysis.[16] These ligands combine the properties of a hard nitrogen donor with a soft phosphorus donor, leading to unique catalytic activities.[6][17] A common method involves the reaction of the amine with a chlorophosphine, such as chlorodiphenylphosphine (Ph₂PCl), in the presence of a base.

Causality: P-chiral phosphine ligands create a unique, electron-rich asymmetric environment around a metal center.[18][19][20] The electronic asymmetry generated by having two different donor atoms (N and P) can uniquely modulate catalyst activity and selectivity, often outperforming symmetric P,P or N,N ligands.[6][16] Ferrocene-based phosphine-aminophosphine ligands, for example, have proven highly effective in asymmetric hydrogenation.[6]

Protocol: Synthesis of an Aminophosphine Ligand

  • Preparation: In a Schlenk flask under a strict inert atmosphere, dissolve this compound (1.0 eq) and triethylamine (2.5 eq) in anhydrous toluene.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. This low temperature is crucial to prevent side reactions and the formation of quaternary phosphonium salts.

  • Addition: Add chlorodiphenylphosphine (2.2 eq) dropwise via syringe. A white precipitate of triethylamine hydrochloride will form immediately.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up (under inert atmosphere): Filter the reaction mixture through a pad of Celite to remove the salt. Wash the Celite with anhydrous toluene.

  • Purification: Remove the solvent from the filtrate under vacuum to yield the crude aminophosphine ligand. These ligands are often air-sensitive and should be used immediately or stored under an inert atmosphere. Further purification, if necessary, can be achieved by crystallization or chromatography on deoxygenated silica.

Safety: Chlorophosphines are highly toxic, corrosive, and react with moisture. All operations must be performed using Schlenk line techniques. The resulting phosphine ligands are often pyrophoric or readily oxidized.

Performance in Asymmetric Catalysis

Ligands derived from this compound have demonstrated exceptional performance in key enantioselective transformations. Their efficacy is typically evaluated in benchmark reactions that are of high value to the pharmaceutical and fine chemical industries.

Application Data Summary
Catalytic ReactionLigand TypeMetalSubstrate ExampleConversion (%)Enantiomeric Excess (ee, %)Reference
Asymmetric HydrogenationFerrocenyl Phosphine-PhosphoramiditeRhMethyl (Z)-α-acetamidocinnamate>99>99.9[6]
Asymmetric HydrogenationFerrocenyl Phosphine-AminophosphineRh(Z)-1-Phenyl-N-(prop-1-en-1-yl)acetamide>9997.7[6]
HydroformylationBidentate AminophosphineRhStyrene-51[17]
Allylic SubstitutionSpiro Amino PhosphinePdDimethyl malonate9997[21]
Case Study: Rhodium-Catalyzed Asymmetric Hydrogenation

Asymmetric hydrogenation is a premier method for producing chiral molecules, particularly amino acids.[22] Rhodium complexes bearing chiral ligands derived from the pyrrolidine scaffold are highly effective catalysts for the reduction of prochiral olefins, such as dehydroamino acid esters.[5][6]

The success of these catalysts stems from the rigid ligand backbone, which forces the substrate to coordinate to the rhodium center in a specific orientation. This locks in the stereochemical pathway for hydride delivery from the metal to the olefin, resulting in the preferential formation of one enantiomer. Ligands incorporating both the pyrrolidine motif and a ferrocene backbone have achieved nearly perfect enantioselectivity (>99.9% ee) in the hydrogenation of dehydroamino acid precursors.[6]

Conclusion

This compound is a powerful and versatile chiral building block that provides a direct and efficient entry point to a wide range of high-performance chiral ligands. Through straightforward and robust synthetic transformations such as N-acylation, reductive amination, and phosphinylation, researchers can readily generate diverse ligand libraries. The resulting ligands, particularly P,N-type systems, have demonstrated exceptional efficacy in critical asymmetric catalytic reactions, delivering products with outstanding levels of enantioselectivity. The protocols and insights provided in this guide serve as a foundational resource for scientists aiming to leverage this valuable scaffold in their synthetic and drug development endeavors.

References

Mastering Reactions with (3S)-1-Methylpyrrolidin-3-amine: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Chiral Pyrrolidine Scaffold

(3S)-1-Methylpyrrolidin-3-amine, a chiral cyclic amine, is a valuable building block in medicinal chemistry and drug discovery. The pyrrolidine ring is a prevalent scaffold in numerous biologically active compounds, including a variety of FDA-approved drugs.[1] Its rigid, three-dimensional structure allows for the precise spatial orientation of substituents, which is crucial for optimizing interactions with biological targets. The stereochemistry at the C3 position of this compound provides a key chiral center for the synthesis of enantiomerically pure pharmaceuticals, where different enantiomers can exhibit significantly different pharmacological and toxicological profiles.[2] This guide provides detailed experimental protocols for common and impactful reactions involving this versatile amine, with a focus on amide coupling and reductive amination, and includes insights into reaction setup, safety, and analysis.

Physicochemical Properties and Safe Handling

Before commencing any experimental work, it is imperative to be familiar with the physicochemical properties and safety precautions for this compound.

PropertyValueReference
Molecular Formula C₅H₁₂N₂[3]
Molecular Weight 100.16 g/mol [3]
Appearance Colorless to light yellow liquid[4]
Boiling Point 164 °C (lit.)[4]
Density 0.94 g/mL[4]
CAS Number 214357-95-6[5]

Safety and Handling:

This compound is a corrosive substance and requires careful handling in a well-ventilated fume hood.[1] Always wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[6] In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.[6] Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[7] For detailed safety information, always consult the latest Safety Data Sheet (SDS).[1]

Core Applications in Synthetic Chemistry: Protocols and Mechanistic Insights

This compound is a versatile nucleophile and is commonly employed in reactions that form carbon-nitrogen bonds. The following sections detail the experimental setup for two of its most important applications: amide bond formation and reductive amination.

Application 1: Amide Coupling Reactions

The formation of an amide bond is one of the most fundamental transformations in organic and medicinal chemistry.[8] this compound readily participates in amide coupling reactions with carboxylic acids to furnish chiral amides, which are key intermediates in the synthesis of numerous pharmaceuticals.

Conceptual Workflow for Amide Coupling:

G cluster_reactants Reactants cluster_reagents Reagents & Conditions Carboxylic_Acid Carboxylic Acid (R-COOH) Activation Activation of Carboxylic Acid Carboxylic_Acid->Activation Amine This compound Nucleophilic_Attack Nucleophilic Attack by Amine Amine->Nucleophilic_Attack Coupling_Reagent Coupling Reagent (e.g., HATU, EDC/HOBt) Coupling_Reagent->Activation Base Base (e.g., DIPEA) Base->Activation Solvent Anhydrous Solvent (e.g., DMF, DCM) Activation->Nucleophilic_Attack Product Chiral Amide Product Nucleophilic_Attack->Product

General workflow for amide coupling reactions.

Protocol 1: HATU-Mediated Amide Coupling

This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent that minimizes racemization.[8][9]

Materials:

  • Carboxylic acid (1.0 eq)

  • This compound (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Rationale for Reagent Selection:

  • HATU: A highly effective uronium-based coupling reagent that rapidly forms an activated ester, minimizing side reactions and racemization.[9]

  • DIPEA: A non-nucleophilic base used to neutralize the acidic byproducts of the reaction, driving the equilibrium towards product formation.[9]

  • DMF: A polar aprotic solvent that effectively dissolves the reactants and reagents.[9]

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This classic method employs EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) to form the active ester.[9]

Materials:

  • Carboxylic acid (1.0 eq)

  • This compound (1.05 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the carboxylic acid (1.0 eq), this compound (1.05 eq), and HOBt (1.2 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

  • Add DIPEA (2.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with DCM and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Self-Validation: The success of the coupling reaction can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the carboxylic acid starting material and the appearance of the characteristic amide signals in the NMR spectra, along with the correct molecular ion peak in the mass spectrum, validate the formation of the desired product.

Application 2: Reductive Amination

Reductive amination is a powerful and versatile method for the synthesis of amines from carbonyl compounds.[10][11] This two-step, one-pot process involves the initial formation of an imine or iminium ion intermediate from the reaction of an aldehyde or ketone with this compound, followed by in situ reduction to the corresponding amine.[12]

Conceptual Workflow for Reductive Amination:

G cluster_reactants Reactants cluster_reagents Reagents & Conditions Carbonyl Aldehyde or Ketone Imine_Formation Imine/Iminium Ion Formation Carbonyl->Imine_Formation Amine This compound Amine->Imine_Formation Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reduction In situ Reduction Reducing_Agent->Reduction Solvent Solvent (e.g., DCE, MeOH) Acid_Catalyst Acid Catalyst (optional) (e.g., Acetic Acid) Acid_Catalyst->Imine_Formation Imine_Formation->Reduction Product Chiral Amine Product Reduction->Product

General workflow for reductive amination reactions.

Protocol 3: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations, as it does not readily reduce the starting aldehyde or ketone.[10][13]

Materials:

  • Aldehyde or ketone (1.0 eq)

  • This compound (1.0 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous 1,2-Dichloroethane (DCE) or Methanol (MeOH)

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous NaHCO₃ solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the aldehyde or ketone (1.0 eq) and this compound (1.0 eq) in anhydrous DCE or MeOH, add a catalytic amount of acetic acid (optional, can facilitate imine formation).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 2-24 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3 x).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Rationale for Reagent Selection:

  • Sodium Triacetoxyborohydride (STAB): A mild reducing agent that is selective for the reduction of the iminium ion over the carbonyl group of the starting material.[10] This selectivity prevents the formation of alcohol byproducts.

  • DCE or MeOH: Common solvents for reductive amination. DCE is aprotic, while MeOH is protic and can participate in proton transfer steps. The choice of solvent can influence reaction rates and outcomes.

  • Acetic Acid: A weak acid catalyst that can accelerate the formation of the imine intermediate.[13]

Self-Validation: The successful synthesis of the desired amine can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the carbonyl signal in the ¹³C NMR spectrum and the appearance of new signals corresponding to the newly formed C-N bond and associated protons in the ¹H NMR spectrum, along with the correct molecular ion in the mass spectrum, confirm the product's identity.

Application in Drug Discovery: Synthesis of Varenicline Precursors

This compound and its derivatives are key intermediates in the synthesis of complex pharmaceutical agents. A notable example is in the synthesis of precursors to Varenicline, a medication used for smoking cessation.[14] The synthesis of Varenicline involves the construction of a complex polycyclic framework, and the chiral pyrrolidine moiety is often introduced via reactions such as those described above. While specific proprietary syntheses may vary, the fundamental transformations of amide coupling and reductive amination are frequently employed to incorporate similar chiral amine fragments.

Chiral Analysis of Reaction Products

Given the stereocenter in this compound, it is crucial to verify the enantiomeric purity of the products of these reactions. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this analysis.[2][14]

General Approach for Chiral HPLC Method Development:

  • Column Selection: Chiral stationary phases (CSPs) are essential for separating enantiomers. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) or protein-based columns are common choices.[2]

  • Mobile Phase Optimization: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The ratio of these solvents is adjusted to achieve optimal separation. Small amounts of additives like trifluoroacetic acid (TFA) or diethylamine (DEA) can be used to improve peak shape.[2]

  • Detection: A UV detector is commonly used, provided the analyte has a chromophore. If not, derivatization with a UV-active tag may be necessary.

Example Chiral HPLC Conditions (General Guidance):

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Hexane/Isopropanol (e.g., 90:10 v/v) with 0.1% DEA

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm)

  • Temperature: 25 °C

It is important to note that the optimal conditions will be specific to the analyte and must be developed on a case-by-case basis.

Conclusion

This compound is a powerful and versatile building block for the synthesis of chiral molecules of interest to the pharmaceutical industry. A thorough understanding of its reactivity, particularly in amide coupling and reductive amination reactions, is essential for its effective utilization. By following the detailed protocols and considering the mechanistic insights provided in this guide, researchers can confidently and efficiently incorporate this valuable chiral amine into their synthetic strategies, paving the way for the discovery and development of novel therapeutic agents.

References

Application Note: A Multi-faceted Approach to the Analytical Characterization of (3S)-1-methylpyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative

(3S)-1-methylpyrrolidin-3-amine is a saturated N-heterocyclic amine featuring a stereocenter at the C3 position.[1] This structure is a privileged scaffold in drug discovery due to its desirable pharmacokinetic properties.[1][2] Consequently, the development of new synthetic routes and the quality control of existing processes demand a robust suite of analytical techniques. A comprehensive characterization strategy is not merely a procedural checklist; it is a self-validating system that confirms structural identity, quantifies impurities, and, most critically, determines enantiomeric purity.

This document outlines an integrated analytical workflow encompassing spectroscopic and chromatographic techniques to provide a complete profile of the molecule. We will explore the causality behind method selection, provide validated protocols, and discuss the interpretation of the resulting data.

Structural Elucidation and Identity Confirmation

The first step in any characterization is the unambiguous confirmation of the molecular structure. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy provides orthogonal data points to definitively establish identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful tool for elucidating the precise atomic connectivity of a molecule. For this compound, ¹H NMR confirms the number and environment of protons, while ¹³C NMR identifies the unique carbon atoms in the structure. The chemical shifts, integration, and coupling patterns provide a unique fingerprint of the molecule.

¹H and ¹³C NMR Spectral Data Summary

Assignment ¹H NMR (Expected δ, ppm) ¹³C NMR (Expected δ, ppm) Rationale
N-CH₃~2.3~42.0Methyl group attached to the electron-withdrawing nitrogen atom.
H2 / H5 (Pyrrolidine)~2.1 - 2.8~65.0 / ~56.0Protons and carbons adjacent to the tertiary nitrogen.
H3 (CH-NH₂)~3.0 - 3.2~54.0Methine proton and carbon at the chiral center, adjacent to the primary amine.
H4 (Pyrrolidine)~1.5 - 2.2~35.0Methylene group protons and carbon within the pyrrolidine ring.
NH₂Broad, ~1.5 - 2.5N/APrimary amine protons; signal is often broad and its chemical shift is concentration and solvent dependent.

Note: Expected chemical shifts are estimates and can vary based on solvent and concentration. Data is synthesized from typical values for similar structures.[3][4][5][6]

Protocol: NMR Sample Preparation and Acquisition

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample.

  • Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O). The choice of solvent is critical; D₂O will cause the exchange of the NH₂ protons, leading to their disappearance from the spectrum, which can be a useful diagnostic tool.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz or higher spectrometer. Ensure a sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

Mass Spectrometry (MS)

Expertise & Experience: MS provides crucial information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition. When coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC), it becomes a powerful tool for identifying trace impurities. For a small, polar molecule like this amine, GC-MS is often a suitable choice.[7][8][9]

Expected Mass Spectral Data (Electron Ionization - EI)

m/z Value Assignment Notes
100[M]⁺Molecular Ion
85[M - CH₃]⁺Loss of the N-methyl group.
57[C₃H₇N]⁺Common fragment from the cleavage of the pyrrolidine ring.

Data is based on the molecular weight of C₅H₁₂N₂ (100.16 g/mol ) and common fragmentation pathways for cyclic amines.[10][11][12]

Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as methanol or dichloromethane.

  • Instrumentation: Use a GC system equipped with a capillary column (e.g., HP-5MS) coupled to a mass spectrometer.[10]

  • GC Method:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at 15 °C/min.

    • Injection Volume: 1 µL (split mode).

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-200 m/z.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, we expect to see characteristic absorptions for the N-H bonds of the primary amine and the C-N bonds. The absence of an N-H stretch would indicate a tertiary amine, while the presence of two bands in the N-H region is characteristic of a primary amine.[13][14][15]

Characteristic FTIR Absorption Bands

Wavenumber (cm⁻¹) Vibration Mode Expected Intensity
3400 - 3250N-H Stretch (Primary Amine)Medium (typically two bands)
2960 - 2850C-H Stretch (Aliphatic)Strong
1650 - 1580N-H Bend (Primary Amine)Medium
1250 - 1020C-N Stretch (Aliphatic Amine)Medium-Weak

Reference data from standard IR spectroscopy tables for amines.[13][15][16]

Protocol: FTIR-ATR Analysis

  • Sample Preparation: No preparation is needed for a liquid sample. Place a single drop of the neat liquid directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Perform a background scan of the clean, empty ATR crystal.

  • Sample Scan: Acquire the sample spectrum, typically over a range of 4000-600 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Chromatographic Analysis: Purity and Enantiomeric Excess

Chromatography is the cornerstone for assessing the purity of a substance and for separating and quantifying its stereoisomers.

Purity Assessment by HPLC

Expertise & Experience: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of pharmaceutical intermediates and APIs.[17] For amines that lack a strong UV chromophore, derivatization with an agent like 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) can be employed to enhance UV detection.[18] Alternatively, detectors such as Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) can be used, or detection can be performed at low UV wavelengths (~200-210 nm). The method must be validated to demonstrate it is specific for the main component and can separate it from potential process-related impurities and degradation products.[19][20]

HPLC_Purity_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_sample Dissolve Sample in Mobile Phase A hplc_system HPLC System (C18 Column, UV Detector) prep_sample->hplc_system prep_std Prepare Standard Solution (Known Concentration) prep_std->hplc_system run_sst System Suitability Test (SST) (Resolution, Tailing Factor) hplc_system->run_sst Verify Performance inject_samples Inject Sample & Standard run_sst->inject_samples If SST Passes process_data Integrate Chromatograms inject_samples->process_data calc_purity Calculate Purity (% Area) and Impurity Profile process_data->calc_purity report Generate Report calc_purity->report

Caption: Workflow for HPLC purity analysis of this compound.

Protocol: Reverse-Phase HPLC for Purity Analysis

  • System Suitability: Before sample analysis, inject a standard solution multiple times to ensure the system meets predefined criteria for repeatability (RSD < 2.0%), tailing factor (< 1.5), and theoretical plates (> 2000). This is a critical self-validating step.[19]

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic Acid (TFA) in Water

    • B: 0.1% TFA in Acetonitrile

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 210 nm

    • Injection Volume: 10 µL

    • Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Sample Preparation: Prepare the sample at a concentration of approximately 1.0 mg/mL in Mobile Phase A.

  • Calculation: Purity is typically calculated using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

Enantiomeric Excess (ee) Determination by Chiral HPLC

Expertise & Experience: Determining the enantiomeric purity is the most critical analysis for a chiral compound. Enantiomeric excess (ee) is a measure of the purity of one enantiomer relative to the other.[21] Chiral HPLC is the definitive technique for this measurement, utilizing a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based columns are widely effective for separating a broad range of chiral compounds, including amines.[5][22]

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Processing & Calculation prep_racemic Prepare Racemic Standard (1:1 mixture of S and R) hplc_system HPLC System (Chiral Column, UV Detector) prep_racemic->hplc_system prep_sample Dissolve Test Sample in Mobile Phase prep_sample->hplc_system run_racemic Inject Racemic Standard (Confirm peak identity & resolution) hplc_system->run_racemic Method Development inject_sample Inject Test Sample run_racemic->inject_sample Once resolved integrate Integrate Enantiomer Peaks inject_sample->integrate calc_ee Calculate Enantiomeric Excess (ee) ee (%) = |(Area_S - Area_R)| / (Area_S + Area_R) * 100 integrate->calc_ee report Report Result calc_ee->report

Caption: Workflow for determining enantiomeric excess via Chiral HPLC.

Protocol: Chiral HPLC for Enantiomeric Excess (ee)

  • Method Development & Validation: Initially, inject a racemic (50:50) standard of 1-methylpyrrolidin-3-amine to confirm the separation of the two enantiomers and identify their respective retention times. The resolution between the two peaks should be ≥ 1.5.

  • Mobile Phase: A typical mobile phase is a mixture of a nonpolar solvent and an alcohol, such as Hexane and Isopropanol (e.g., 90:10 v/v), often with a small amount of an amine modifier like diethylamine (DEA) (e.g., 0.1%) to improve peak shape.

  • Chromatographic Conditions:

    • Column: Chiralpak AD-H, 4.6 x 250 mm, 5 µm (or equivalent polysaccharide-based column)

    • Flow Rate: 0.8 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 215 nm

    • Injection Volume: 5 µL

  • Sample Preparation: Prepare the sample at a concentration of approximately 1.0 mg/mL in the mobile phase.

  • Calculation of Enantiomeric Excess (ee):

    • Identify the peak areas for the desired (S)-enantiomer (Area_S) and the undesired (R)-enantiomer (Area_R).

    • Calculate the ee using the formula: ee (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100[21]

Principles of Method Validation

For use in a regulated drug development environment, all analytical methods described must be validated according to guidelines from the International Council for Harmonisation (ICH), such as ICH Q2(R2).[23] Validation provides documented evidence that the method is suitable for its intended purpose.[20][24][25] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[19]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The comprehensive analytical characterization of this compound requires an integrated, multi-technique approach. Spectroscopic methods (NMR, MS, FTIR) are essential for confirming the molecule's identity and structure. Chromatographic methods, particularly HPLC and Chiral HPLC, are indispensable for quantifying purity and, most importantly, the enantiomeric excess. By following the detailed protocols and understanding the principles behind each technique, researchers and scientists can ensure the quality, consistency, and integrity of this vital pharmaceutical building block, thereby supporting the development of safe and effective medicines.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (3S)-1-methylpyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (3S)-1-methylpyrrolidin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to improve the yield and purity of this critical chiral building block.

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its stereochemistry is often crucial for the biological activity of the final drug molecule.[1][2] Achieving a high yield and purity of this compound is therefore of significant importance. This guide will address common issues encountered during its synthesis, drawing from established chemical principles and field-proven insights.

I. Synthetic Strategies Overview

The synthesis of this compound typically involves a multi-step process, often starting from a chiral precursor like (S)-3-aminopyrrolidine or a derivative. A common and effective method is the reductive amination of a suitable carbonyl compound with (S)-3-aminopyrrolidine or its protected form.

Diagram: General Synthetic Workflow

Synthetic_Workflow Start (S)-3-Aminopyrrolidine Protected_Amine (S)-3-(Protected-amino)pyrrolidine e.g., Boc-protected Start->Protected_Amine Protection Reagent (e.g., (Boc)₂O) Methylated_Unprotected This compound Start->Methylated_Unprotected Direct Reductive Amination (Formaldehyde, Reducing Agent) Methylated_Protected (S)-1-Methyl-3-(protected-amino)pyrrolidine Protected_Amine->Methylated_Protected Reductive Amination (Formaldehyde, Reducing Agent) Final_Product This compound Methylated_Protected->Final_Product Deprotection (e.g., TFA, HCl)

Caption: General synthetic workflows for this compound.

II. Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions.

Issue 1: Low Yield in the N-Methylation Step (Reductive Amination)

Q: My reductive amination of (S)-3-(Boc-amino)pyrrolidine with formaldehyde is giving a low yield of the desired N-methylated product. What could be the cause?

A: Low yields in reductive amination can stem from several factors. Here's a breakdown of potential causes and solutions:

  • Cause 1: Inefficient Imine Formation. The first step of reductive amination is the formation of an iminium ion intermediate from the reaction of the amine with formaldehyde.[3][4][5] This equilibrium can be unfavorable under certain conditions.

    • Solution:

      • pH Control: The reaction is typically acid-catalyzed. A slightly acidic pH (around 5-6) is often optimal to facilitate both the nucleophilic attack of the amine and the dehydration to the iminium ion.[4] However, strongly acidic conditions can protonate the starting amine, rendering it non-nucleophilic. Consider using a mild acid catalyst like acetic acid.

      • Water Removal: The formation of the iminium ion produces water. While many reductive aminations are performed in protic solvents, removing water can drive the equilibrium towards the iminium ion. This is less practical with aqueous formaldehyde, but using paraformaldehyde and an anhydrous solvent with a dehydrating agent (e.g., molecular sieves) can be an alternative.

  • Cause 2: Ineffective Reducing Agent. The choice and handling of the reducing agent are critical.

    • Solution:

      • Choice of Hydride: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred for reductive aminations as it is milder and more selective for imines over aldehydes compared to sodium borohydride (NaBH₄).[3] Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic.

      • Reagent Quality: Ensure your reducing agent is fresh and has been stored under anhydrous conditions. Hydride reagents can decompose upon exposure to moisture.

      • Stoichiometry: Use a slight excess of the reducing agent (typically 1.1-1.5 equivalents) to ensure complete reduction of the iminium ion.

  • Cause 3: Side Reactions. Over-alkylation is a common side reaction in alkylations of amines, though less so in reductive amination if conditions are controlled.[3][5]

    • Solution:

      • Controlled Stoichiometry: Use a controlled amount of formaldehyde (close to 1.0 equivalent).

      • One-Pot Procedure: Performing the reaction as a "one-pot" or "in-situ" process, where the iminium ion is reduced as it is formed, can minimize side reactions.[4][6]

Table 1: Comparison of Common Reducing Agents for Reductive Amination
Reducing AgentProsConsTypical Solvents
Sodium Borohydride (NaBH₄)Inexpensive, readily availableCan reduce aldehydes/ketones, requires careful pH controlMethanol, Ethanol
Sodium Cyanoborohydride (NaBH₃CN)Selective for imines in the presence of carbonylsHighly toxic (releases HCN in acid)Methanol, Acetonitrile
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Mild, selective for imines, does not require strict pH controlMore expensive, can be moisture sensitiveDichloromethane (DCM), Tetrahydrofuran (THF), 1,2-Dichloroethane (DCE)
Issue 2: Incomplete Boc Deprotection

Q: I am having trouble completely removing the Boc protecting group from (S)-1-methyl-3-(Boc-amino)pyrrolidine. What can I do to improve the deprotection step?

A: Incomplete Boc deprotection is a common issue. The tert-butyloxycarbonyl (Boc) group is known for its stability in basic and nucleophilic conditions but is readily cleaved by acid.[7][8]

  • Cause 1: Insufficient Acid Strength or Stoichiometry. The most common method for Boc deprotection is acid-catalyzed cleavage.[7][9]

    • Solution:

      • Strong Acids: Trifluoroacetic acid (TFA) is highly effective for Boc removal and is often used neat or in a solvent like dichloromethane (DCM).[7][8] Hydrochloric acid (HCl) in a solvent like dioxane, methanol, or ethyl acetate is also a standard choice.[7]

      • Acid Concentration: Ensure a sufficient molar excess of the acid is used to drive the reaction to completion. For TFA, a 25-50% solution in DCM is common. For HCl, a 4M solution in dioxane is frequently employed.

  • Cause 2: Reaction Time and Temperature.

    • Solution: While many Boc deprotections are rapid at room temperature, some substrates may require longer reaction times or gentle heating. Monitor the reaction by TLC or LC-MS to determine the point of completion.

  • Cause 3: Scavenging of the tert-Butyl Cation. The deprotection mechanism generates a stable tert-butyl cation, which can potentially re-alkylate the deprotected amine or other nucleophilic sites.[10]

    • Solution: While less of an issue with simple amines, for more complex molecules, adding a scavenger like triethylsilane or anisole can trap the tert-butyl cation and prevent side reactions.

Protocol: Boc Deprotection with HCl in Dioxane
  • Dissolve the Boc-protected amine (1.0 eq) in a minimal amount of a suitable solvent like ethyl acetate or use it neat if it is an oil.

  • Add a 4M solution of HCl in 1,4-dioxane (a significant excess, e.g., 10-20 equivalents of HCl).

  • Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete (typically 1-4 hours), a precipitate of the hydrochloride salt of the amine may form.

  • If a precipitate has formed, it can be collected by filtration and washed with a non-polar solvent like diethyl ether to remove organic impurities.[7]

  • Dry the resulting solid under vacuum to yield the desired amine hydrochloride salt.

Issue 3: Difficulty in Product Purification

Q: The final product, this compound, is a small, polar, and water-soluble molecule. I'm struggling with its purification. What are the best methods?

A: The physical properties of the target compound can indeed make purification challenging.

  • Solution 1: Distillation. If the product is thermally stable, vacuum distillation can be an effective method for purification, especially on a larger scale. This will separate it from non-volatile impurities.

  • Solution 2: Crystallization as a Salt. Converting the free amine to a salt (e.g., hydrochloride or dihydrochloride) often results in a crystalline solid that is easier to handle and purify by recrystallization.[11]

    • Procedure: After the deprotection with HCl, the product is already in its hydrochloride salt form. If purification is still needed, consider recrystallization from a suitable solvent system, such as ethanol/diethyl ether or isopropanol/acetone.

  • Solution 3: Chromatography.

    • Silica Gel Chromatography: Due to the polar nature of the amine, standard silica gel chromatography can be difficult due to streaking. Using a more polar mobile phase containing a small amount of a base like triethylamine or ammonium hydroxide can help to improve the peak shape and separation. A common eluent system is dichloromethane/methanol/ammonium hydroxide.

    • Ion-Exchange Chromatography: For very difficult separations, cation-exchange chromatography can be a powerful technique. The protonated amine will bind to the column, allowing neutral impurities to be washed away. The desired product can then be eluted by washing with a basic solution.

III. Frequently Asked Questions (FAQs)

Q1: Is it necessary to protect the 3-amino group before N-methylation?

A1: While direct N-methylation of (S)-3-aminopyrrolidine is possible, it can lead to a mixture of products, including methylation at the primary amine and potential over-methylation. Protecting the primary amino group (e.g., as a Boc carbamate) allows for selective methylation of the pyrrolidine ring nitrogen.[12] This protection-methylation-deprotection sequence generally provides a cleaner reaction and a higher yield of the desired product.

Q2: What is the role of the chiral center at the 3-position during the synthesis?

A2: The chiral center at the 3-position is crucial for the final product's stereochemistry. It is important to choose a synthetic route that does not compromise the integrity of this stereocenter. Reductive amination and Boc deprotection are generally mild procedures that do not affect existing stereocenters.

Q3: Can I use other alkylating agents besides formaldehyde for the N-methylation?

A3: Yes, other alkylating agents like methyl iodide or dimethyl sulfate can be used. However, these are typically more aggressive and have a higher tendency to cause over-alkylation, leading to the formation of a quaternary ammonium salt.[5] Reductive amination with formaldehyde is generally a milder and more controlled method for mono-N-methylation.[3][6]

Q4: How can I confirm the stereochemical purity of my final product?

A4: The stereochemical purity can be determined using chiral analytical techniques. This typically involves derivatizing the amine with a chiral agent to form diastereomers that can be separated and quantified by HPLC or GC. Chiral HPLC with a suitable chiral stationary phase can also be used directly on the product or a protected derivative.

Diagram: Reductive Amination Mechanism

Reductive_Amination Amine Pyrrolidine Nitrogen (Nucleophile) Iminium_Ion Iminium Ion Intermediate Amine->Iminium_Ion Nucleophilic Attack & Dehydration Formaldehyde Formaldehyde (Electrophile) Formaldehyde->Iminium_Ion Product N-Methylated Pyrrolidine Iminium_Ion->Product Hydride Reduction Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Product

Caption: Mechanism of reductive amination for N-methylation.

IV. References

  • Fleck, T. J., McWhorter, W. W., Jr, DeKam, R. N., & Pearlman, B. A. (2003). Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. The Journal of organic chemistry, 68(25), 9612–9617. --INVALID-LINK--

  • BenchChem. (2025). Boc deprotection methods for (R)-3-(Boc-amino)pyrrolidine. BenchChem. --INVALID-LINK--

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. --INVALID-LINK--

  • BenchChem. (2025). Navigating the Synthesis of 3-Aminopyrrolidine Derivatives: A Technical Guide to Protecting Groups. BenchChem. --INVALID-LINK--

  • Google Patents. (n.d.). CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride. Google Patents. --INVALID-LINK--

  • Chemistry LibreTexts. (2022, October 4). 3.3.3: Synthesis of Amines. Chemistry LibreTexts. --INVALID-LINK--

  • ACS GCI Pharmaceutical Roundtable. (n.d.). tert-Butyl Carbamate (BOC) Deprotection. ACS GCI Pharmaceutical Roundtable. --INVALID-LINK--

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Applications of (S)-3-(Boc-Amino)Pyrrolidine in Advanced Organic Synthesis. Ningbo Inno Pharmchem Co., Ltd. --INVALID-LINK--

  • The Organic Chemistry Tutor. (2025, February 17). Reductive Amination | Synthesis of Amines. YouTube. --INVALID-LINK--

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. --INVALID-LINK--

  • Journal of Organic and Pharmaceutical Chemistry Research. (2024, April 29). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic and Pharmaceutical Chemistry Research. --INVALID-LINK--

  • Belghiche, K., et al. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. European Journal of Chemistry, 3(3), 305-309. --INVALID-LINK--

References

common side reactions in the synthesis of substituted pyrrolidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of substituted pyrrolidines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during the synthesis of these vital heterocyclic compounds. The pyrrolidine ring is a privileged scaffold in medicinal chemistry, and mastering its synthesis is crucial for the advancement of many therapeutic programs. This center is structured in a question-and-answer format to directly address the specific issues you may face in the laboratory.

I. Paal-Knorr Synthesis: Troubleshooting and Optimization

The Paal-Knorr synthesis is a classical and widely used method for constructing the pyrrolidine ring from a 1,4-dicarbonyl compound and a primary amine or ammonia. While seemingly straightforward, several side reactions can diminish yield and complicate purification.

Question 1: My Paal-Knorr reaction is producing a significant amount of a furan byproduct. How can I suppress this side reaction?

Answer: The formation of furan derivatives is the most common side reaction in the Paal-Knorr pyrrolidine synthesis, arising from the acid-catalyzed intramolecular cyclization and dehydration of the 1,4-dicarbonyl starting material.[1][2][3] The key to minimizing this byproduct lies in carefully controlling the reaction's acidity.

Causality and Troubleshooting Steps:

  • pH Control is Critical: Strongly acidic conditions (pH < 3) significantly favor the formation of the furan byproduct.[4] The reaction should be conducted under neutral or weakly acidic conditions to favor the nucleophilic attack of the amine.[2][5]

    • Recommendation: Avoid the use of strong mineral acids. If an acid catalyst is necessary to promote the reaction, opt for a weak acid like acetic acid.[5] Using amine/ammonium hydrochloride salts can also lead to overly acidic conditions and should be approached with caution.[5]

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Early detection of the furan byproduct allows for timely adjustments to the reaction conditions.

  • Purification Strategy: If furan byproducts are formed, they can often be separated from the desired pyrrolidine product by flash column chromatography due to differences in polarity.[5]

Question 2: The yield of my Paal-Knorr synthesis is consistently low, even with minimal furan formation. What other factors could be at play?

Answer: Low yields in the Paal-Knorr synthesis can be attributed to several factors beyond furan formation, including the reactivity of your starting materials and suboptimal reaction conditions.[4]

Troubleshooting Checklist:

  • Reactivity of Starting Materials:

    • Amines: Amines bearing strong electron-withdrawing groups are less nucleophilic and may react sluggishly.

    • Dicarbonyls: Sterically hindered 1,4-dicarbonyl compounds can slow down the initial nucleophilic attack and subsequent cyclization.

  • Reaction Conditions:

    • Temperature: While higher temperatures can accelerate the reaction, they can also lead to the degradation of sensitive substrates or the product.[3] Careful optimization of the reaction temperature is crucial.

    • Solvent: The choice of solvent can influence reaction rates and solubility of reactants. Protic solvents like ethanol or methanol are commonly used, but in some cases, aprotic solvents like toluene or even solvent-free conditions may be advantageous.[4]

  • Catalyst Choice: While acidic conditions can promote the reaction, the choice of acid catalyst is important. Experimenting with different Brønsted or Lewis acids may improve yields.[4]

II. N-Alkylation of Pyrrolidines: Controlling Selectivity

The introduction of substituents on the pyrrolidine nitrogen is a common synthetic step. However, controlling the degree of alkylation can be challenging.

Question 3: I am attempting to synthesize a mono-N-substituted pyrrolidine, but my reaction mixture is a mess of di-alkylated products and quaternary ammonium salts. How can I improve the selectivity for mono-alkylation?

Answer: Over-alkylation is a frequent issue in the N-alkylation of amines. The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to a second alkylation event.[5] To favor mono-alkylation, several strategies can be employed.

Strategies for Selective Mono-N-Alkylation:

StrategyRationaleExperimental Considerations
Stoichiometry Control Using an excess of the amine relative to the alkylating agent statistically favors the reaction of the alkylating agent with the more abundant starting amine.This is most practical when the amine is inexpensive and readily available.
Slow Addition of Alkylating Agent Maintaining a low concentration of the alkylating agent throughout the reaction minimizes the chance of the mono-alkylated product reacting further before all the starting amine is consumed.[5]Use a syringe pump for precise and slow addition of the alkylating agent.
Choice of Alkylating Agent Less reactive alkylating agents (e.g., alkyl chlorides instead of bromides or iodides) can sometimes provide better selectivity.Reaction times may be longer, and higher temperatures may be required.
Protecting Groups For complex syntheses, protecting the nitrogen with a suitable group, performing other transformations, and then deprotecting and alkylating can be a reliable strategy.This adds extra steps to the synthesis but offers excellent control.

Logical Diagram for Controlling Over-alkylation:

Caption: Strategies to control over-alkylation.

III. Reductive Amination for Pyrrolidine Synthesis

Reductive amination of 1,4-dicarbonyl compounds or their precursors is a powerful method for the synthesis of substituted pyrrolidines. This one-pot reaction involves the formation of an imine or enamine intermediate followed by its reduction.

Question 4: I am planning a reductive amination to synthesize a substituted pyrrolidine. Can you provide a reliable, detailed protocol?

Answer: Certainly. The following is a general yet robust protocol for the synthesis of N-substituted pyrrolidines via reductive amination of a 1,4-dicarbonyl compound. This procedure utilizes sodium triacetoxyborohydride, a mild and selective reducing agent.[6]

Detailed Experimental Protocol: Reductive Amination

Objective: To synthesize a 2,5-disubstituted N-aryl pyrrolidine.

Materials:

  • 1,4-Dicarbonyl Compound (e.g., 2,5-hexanedione)

  • Primary Amine (e.g., Aniline)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic Acid (optional, as a catalyst)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Round-bottom flask with a magnetic stirrer

  • Standard workup and purification equipment

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 1,4-dicarbonyl compound (1.0 equiv) and the primary amine (1.0-1.2 equiv).

  • Solvent Addition: Add the solvent (DCE or THF) to achieve a concentration of approximately 0.1-0.5 M with respect to the 1,4-dicarbonyl compound.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate. For less reactive ketones, a catalytic amount of acetic acid (0.1 equiv) can be added.

  • Reduction: To the stirring mixture, add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 10-15 minutes. The reaction is often exothermic, so cooling in an ice bath may be necessary to maintain room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting materials are consumed (typically 2-12 hours).

  • Workup:

    • Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted pyrrolidine.

IV. 1,3-Dipolar Cycloaddition of Azomethine Ylides

The [3+2] cycloaddition reaction of azomethine ylides with alkenes is a highly efficient and stereocontrolled method for the synthesis of polysubstituted pyrrolidines, capable of generating multiple stereocenters in a single step.[7][8][9]

Question 5: I am struggling with controlling the stereoselectivity of my 1,3-dipolar cycloaddition. What are the key factors influencing diastereoselectivity and enantioselectivity?

Answer: Controlling stereoselectivity in 1,3-dipolar cycloadditions of azomethine ylides is a central challenge and a key advantage of this methodology. Both diastereoselectivity (endo/exo) and enantioselectivity are influenced by the choice of catalyst, ligand, solvent, and the nature of the substrates.

Factors Influencing Stereoselectivity:

  • Catalyst and Ligand: The use of chiral metal catalysts is the most common strategy for achieving high enantioselectivity.[1] Silver and copper catalysts with chiral ligands (e.g., Fesulphos, QUINAP) have proven to be highly effective.[1][10] The ligand creates a chiral environment around the metal center, which directs the approach of the dipolarophile to the azomethine ylide.

  • Substrate Control: The inherent stereochemistry of the starting materials can also influence the stereochemical outcome. Chiral auxiliaries on either the azomethine ylide precursor or the dipolarophile can direct the cycloaddition.

  • Reaction Conditions:

    • Solvent: The polarity of the solvent can influence the stability of the transition state and thus the stereoselectivity.

    • Temperature: Lower reaction temperatures generally lead to higher stereoselectivity.

Workflow for Optimizing Enantioselective 1,3-Dipolar Cycloaddition:

Enantioselective_Cycloaddition cluster_0 Catalyst System Screening cluster_1 Reaction Condition Optimization cluster_2 Analysis and Iteration Catalyst Select Metal Precursor (e.g., AgOAc, Cu(I) salt) Ligand Screen Chiral Ligands (e.g., Fesulphos, PHOX) Catalyst->Ligand Combine Solvent Optimize Solvent (e.g., Toluene, THF, CH2Cl2) Ligand->Solvent Temperature Vary Temperature (e.g., RT, 0°C, -20°C) Solvent->Temperature Base Select Base (e.g., Et3N, DBU) Temperature->Base Analysis Analyze Diastereo- and Enantioselectivity (HPLC, NMR) Base->Analysis Iteration Iterate on Conditions for Optimal Selectivity Analysis->Iteration

Caption: A systematic workflow for optimizing an enantioselective 1,3-dipolar cycloaddition.

V. Common Side Reactions and Their Mitigation

Beyond the specific challenges of each synthetic route, there are general side reactions that can occur during the synthesis of substituted pyrrolidines.

Question 6: My reaction mixture is turning dark, and I'm observing unexpected aromatic signals in my NMR. What could be happening?

Answer: A dark reaction mixture and the appearance of aromatic signals often indicate the formation of pyrrole byproducts through dehydrogenation of the pyrrolidine ring. This can be particularly problematic when using certain catalysts or under harsh reaction conditions.

Mitigating Dehydrogenation to Pyrroles:

  • Catalyst Choice: If a metal catalyst is being used for another transformation in the molecule, consider if it is also promoting dehydrogenation. Palladium, platinum, and ruthenium catalysts at elevated temperatures are known to facilitate this side reaction.

  • Temperature Control: Conduct the reaction at the lowest possible temperature that allows for a reasonable rate for the desired transformation.

  • Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed to minimize the time the product is exposed to dehydrogenating conditions.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (nitrogen or argon) can sometimes suppress oxidative dehydrogenation pathways.

Question 7: I am observing epimerization at a stereocenter alpha to the nitrogen in my pyrrolidine product. How can I prevent this?

Answer: Epimerization at the α-carbon to the nitrogen is a common issue, particularly under basic conditions. The α-proton is acidic and can be abstracted by a base to form a planar achiral enamine or a rapidly inverting anion, which upon reprotonation can lead to a mixture of diastereomers.[11]

Strategies to Prevent Epimerization:

  • Base Selection: Use the mildest base possible that can effect the desired transformation. If a strong base is required, use it at low temperatures and for the shortest possible time.

  • Temperature Control: Keep the reaction temperature as low as possible to disfavor the proton abstraction that leads to epimerization.

  • Protecting Groups: The choice of N-protecting group can influence the acidity of the α-protons. Electron-withdrawing groups can increase acidity and the propensity for epimerization.

VI. Purification of Substituted Pyrrolidines

Question 8: I am having difficulty separating the diastereomers of my substituted pyrrolidine by column chromatography. What can I do?

Answer: The separation of diastereomers can be challenging, as they may have very similar polarities. However, since they have different physical properties, separation by standard chromatography is usually possible with careful optimization.[12][13]

Troubleshooting Diastereomer Separation:

  • Solvent System Optimization: Systematically screen different solvent systems using TLC. A good separation on TLC (a clear difference in Rf values) is a strong indicator of a successful column separation. Try different combinations of polar and non-polar solvents.

  • Stationary Phase: If standard silica gel does not provide adequate separation, consider using a different stationary phase. Reversed-phase (C18) chromatography can sometimes provide better resolution for closely related compounds.[12]

  • Column Parameters: Use a longer column and a finer mesh silica gel for better resolution. Run the column with a slower flow rate to allow for better equilibration.

  • Derivatization: In very difficult cases, the diastereomeric mixture can be derivatized with a chiral reagent to form new diastereomers that may be more easily separable. After separation, the derivatizing group is removed.

References

Technical Support Center: Purification of (3S)-1-methylpyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Answering in German is not supported. I will switch to English.

Prepared by the Senior Application Science Team

Welcome to the technical support guide for (3S)-1-methylpyrrolidin-3-amine. This resource is designed for researchers, chemists, and process development professionals to address common and complex purification challenges. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification workflows effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation of a robust purification strategy for this compound.

Q1: What are the primary purification goals for this compound?

The primary goals are twofold: achieving high chemical purity and ensuring high enantiomeric purity (enantiomeric excess, e.e.) . Chemical purity involves the removal of process-related impurities such as starting materials, by-products, solvents, and catalyst residues. Enantiomeric purity involves the specific removal of the unwanted (3R)-enantiomer to ensure the final product meets stereochemical specifications, which is critical in pharmaceutical applications.

Q2: What are the most common impurities encountered during the synthesis of this compound?

Based on typical synthetic routes, such as the reductive amination of (3S)-pyrrolidin-3-ol or methylation of (3S)-pyrrolidin-3-amine, common impurities include:

  • Starting Materials: Unreacted (3S)-pyrrolidin-3-ol or (3S)-pyrrolidin-3-amine.

  • Reagents: Residual formaldehyde or other methylating agents.

  • Stereoisomers: The (3R)-1-methylpyrrolidin-3-amine enantiomer.

  • Over-alkylation Products: Quaternary ammonium salts.

  • Catalyst Residues: Traces of palladium, platinum, or other metals from hydrogenation steps.

  • Ring-Opened By-products: Minor degradation products resulting from harsh reaction conditions.

Q3: Which purification techniques are most effective for this compound?

The choice of technique depends on the scale and the nature of the impurities.

  • Fractional Vacuum Distillation: Excellent for removing non-volatile impurities and some closely boiling isomers on a large scale. It is often the primary method for achieving high chemical purity after initial workup.[1][2]

  • Crystallization via Salt Formation: A highly effective classical method for removing impurities that have different solubility profiles.[3][4] By forming a salt (e.g., hydrochloride, tartrate, oxalate), the amine's physical properties are changed, often inducing crystallization and leaving impurities in the mother liquor.[5][6] Using a chiral acid can also effect diastereomeric resolution.

  • Chromatography: Indispensable for achieving the highest levels of chemical and enantiomeric purity.

    • Standard Silica Gel Chromatography: Useful for removing polar or non-polar impurities, but can be challenging with small, polar amines due to strong interactions.

    • Chiral Chromatography (HPLC/SFC): The gold standard for separating enantiomers and verifying enantiomeric excess (e.e.).[7][8] Supercritical Fluid Chromatography (SFC) is often preferred for preparative scale due to its speed and reduced solvent consumption.[9][]

Part 2: Troubleshooting Guide

This guide provides direct answers to specific experimental problems.

Problem: My final product has low chemical purity (<98%) after distillation.

Q: I performed a vacuum distillation of my crude product, but the GC analysis shows multiple impurity peaks. What went wrong and how can I fix it?

A: This issue typically stems from either co-distillation of impurities with similar boiling points or thermal degradation of the product.

Causality & Solution Workflow:

  • Inadequate Column Efficiency: A standard simple or short-path distillation setup may not have enough theoretical plates to separate closely boiling impurities.

    • Solution: Employ a fractionating column (e.g., Vigreux or packed with Raschig rings/structured packing) between the distillation flask and the condenser. This increases the surface area for vapor-liquid equilibria, significantly improving separation efficiency.

  • Improper Vacuum Level: Too high a pressure (insufficient vacuum) can lead to the high temperatures required for boiling, causing thermal decomposition. Too low a pressure can cause the product to bump violently or distill too quickly without proper fractionation.

    • Solution: Aim for a stable vacuum that results in a pot temperature well below the decomposition point of the amine. Monitor the head temperature closely; a stable head temperature during the collection of a fraction indicates a pure compound is distilling.

  • Presence of Volatile Impurities: If impurities have boiling points very close to your product, distillation alone may not suffice.

    • Solution: Consider a pre-purification step. Converting the crude amine to a salt (e.g., hydrochloride) will make it non-volatile.[4] You can then wash the salt with an organic solvent to remove non-basic, non-polar impurities. After washing, liberate the free amine with a base and re-distill.

dot

start Low Purity After Distillation check1 Are impurities more or less volatile? start->check1 sol3 Perform Chemical Pre-Treatment (e.g., Salt Formation) start->sol3 Alternative First Step path1 Similar Volatility check1->path1 Similar path2 Different Volatility (High or Low) check1->path2 Different sol1 Increase Column Efficiency (e.g., Vigreux) path1->sol1 sol2 Optimize Vacuum & Reflux Ratio path2->sol2 end_node High Purity Product sol1->end_node sol2->end_node sol3->end_node

Caption: Troubleshooting workflow for low purity after distillation.

Problem: My product is chemically pure but fails the enantiomeric excess (e.e.) specification.

Q: Chiral analysis shows a significant peak for the (3R)-enantiomer. How can I increase the enantiomeric purity of my material?

A: This is a classic challenge requiring a method that can differentiate between stereoisomers. Distillation is almost never effective for separating enantiomers.

Causality & Solution Workflow:

  • Diastereomeric Salt Crystallization: This is a robust, scalable technique. Enantiomers have identical physical properties, but diastereomers do not.

    • Mechanism: React your racemic or enantio-poor amine with a single enantiomer of a chiral acid (e.g., L-(+)-tartaric acid, (R)-(-)-mandelic acid). This creates a mixture of two diastereomeric salts: [(3S)-amine / L-acid] and [(3R)-amine / L-acid].

    • Separation: These two diastereomeric salts will have different solubilities in a given solvent system. Through careful solvent screening, you can find conditions where one salt crystallizes preferentially, while the other remains in solution.

    • Protocol: After isolating the desired diastereomeric salt by filtration, the pure (3S)-amine is liberated by treatment with a base.

  • Preparative Chiral Chromatography (HPLC/SFC): This method offers very high resolution and is often used for high-value products or when crystallization fails.[]

    • Mechanism: The mixture of enantiomers is passed through a column packed with a chiral stationary phase (CSP).[8] The enantiomers interact differently with the CSP, causing them to travel through the column at different speeds and elute at different times.

    • Column Selection: Polysaccharide-based (e.g., Chiralpak® series) and cyclofructan-based CSPs are often highly effective for separating chiral amines.[9][11] Method development involves screening different columns and mobile phases to find the optimal separation conditions.

Table 1: Comparison of Enantiomeric Purification Techniques

FeatureDiastereomeric Salt CrystallizationPreparative Chiral SFC/HPLC
Principle Different solubility of diastereomersDifferential interaction with a Chiral Stationary Phase (CSP)[8]
Scalability High (kg to ton scale)Moderate (g to kg scale)
Cost Lower (solvents, chiral acid)Higher (specialized columns, instrumentation)
Development Time Potentially long (solvent/acid screening)Can be rapid with modern screening platforms[9][11]
Throughput Batchwise, can be slowCan be automated for higher throughput
Ideal For Large-scale production, initial e.e. enrichmentFinal polishing, difficult separations, high-value products

Part 3: Key Protocols & Methodologies

Protocol 1: Purification via Diastereomeric Salt Crystallization with L-(+)-Tartaric Acid

This protocol is a representative example. Optimal acid, solvent, and stoichiometry must be determined experimentally.

  • Salt Formation:

    • Dissolve 1.0 equivalent of enantio-poor this compound in a suitable solvent (e.g., methanol, ethanol, or isopropanol).

    • In a separate flask, dissolve 0.5-1.0 equivalents of L-(+)-tartaric acid in the minimum amount of the same warm solvent. Note: Stoichiometry is key; starting with 0.5 eq. of the resolving agent is often a good strategy.

    • Slowly add the tartaric acid solution to the stirred amine solution.

  • Crystallization:

    • A precipitate may form immediately. Heat the mixture gently to dissolve everything, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator for several hours to maximize crystallization.

    • If no crystals form, try adding a co-solvent (an "anti-solvent" like ethyl acetate or MTBE) dropwise until turbidity persists, then warm to clarify and cool slowly.

  • Isolation & Analysis:

    • Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of cold solvent.

    • Dry the crystals (the diastereomeric salt).

    • Liberate a small sample of the amine by dissolving the salt in water, adding excess 2M NaOH, and extracting with a solvent like dichloromethane. Analyze the enantiomeric excess (e.e.) of this sample by chiral HPLC/GC.

  • Recrystallization & Liberation:

    • If the e.e. is improved but not sufficient, recrystallize the diastereomeric salt from a fresh solvent system to further enhance purity.

    • Once the desired diastereomeric purity is achieved, dissolve the bulk salt in water and basify with NaOH or K₂CO₃ to pH >12.

    • Extract the pure this compound with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified free amine.

Protocol 2: Analytical Method for Purity & e.e. by Chiral HPLC

This is a starting point for method development. Specific conditions will vary based on the available column and instrument.

  • Column: A polysaccharide-based CSP is a good starting point (e.g., Chiralpak® IA, IB, or IC).[11]

  • Mobile Phase (Normal Phase):

    • A mixture of Hexane/Isopropanol or Heptane/Ethanol. A typical starting gradient might be 95:5.

    • Add a small amount of a basic additive (e.g., 0.1% diethylamine or butylamine) to the mobile phase. This is critical for obtaining sharp, symmetrical peaks for amines by masking active sites on the silica support.[11]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210-220 nm (as amines have poor chromophores).

  • Sample Preparation: Dissolve a small amount of the amine (approx. 1 mg/mL) in the mobile phase.

  • Injection Volume: 5-10 µL.

  • Procedure:

    • Inject a sample of racemic 1-methylpyrrolidin-3-amine to determine the retention times of both the (3S) and (3R) enantiomers.

    • Inject your purified sample.

    • Calculate the enantiomeric excess using the peak areas: e.e. (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100

References

Technical Support Center: Stereoselective Reactions with Chiral Amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Stereoselective Reactions involving Chiral Amines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of asymmetric synthesis. Here, we address common challenges in a direct question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your experimental design and troubleshooting efforts.

I. Troubleshooting Low Stereoselectivity

Low enantiomeric or diastereomeric excess is one of the most frequent hurdles in stereoselective synthesis. This section breaks down the common causes and provides systematic approaches to enhance the stereochemical outcome of your reactions.

Q1: My reaction is showing low enantiomeric excess (ee). What are the most likely causes and how can I improve it?

A1: Low enantiomeric excess is a clear indicator that the energy difference between the two diastereomeric transition states leading to the enantiomeric products is insufficient. Several factors, often interconnected, can contribute to this issue.[1]

Primary Causes & Troubleshooting Steps:

  • Suboptimal Chiral Amine/Catalyst: The choice of the chiral amine is paramount as its steric and electronic properties dictate the chiral environment of the reaction.[1][2]

    • Action: Screen a variety of chiral amines with different structural motifs (e.g., primary vs. secondary, presence of other functional groups, different steric bulk). Consider catalysts from different classes, such as those derived from natural amino acids, Cinchona alkaloids, or other synthetic chiral amines.[3]

  • Incorrect Reaction Conditions: Temperature and solvent play a critical role in modulating the stability of transition states.[1][4]

    • Action: Systematically vary the reaction temperature. Lowering the temperature often increases enantioselectivity by exploiting the enthalpic differences between the diastereomeric transition states.[5] However, this is not a universal rule, and in some cases, a temperature increase might be beneficial.[5]

    • Action: Screen a range of solvents with varying polarities and coordinating abilities.[4][6][7] The solvent can influence the conformation of the catalyst-substrate complex and the transition state geometry.[4]

  • Substrate-Catalyst Mismatch: Not all chiral catalysts are universally effective for all substrates. Steric or electronic properties of your substrate may not be compatible with the chosen catalyst.[1]

    • Action: If possible, modify the substrate. For instance, changing a protecting group or a non-critical substituent might improve the interaction with the chiral catalyst.

  • Presence of Impurities: Water and other impurities can poison the catalyst or interfere with the catalytic cycle.[1]

    • Action: Ensure all reagents and solvents are rigorously dried and purified. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Product Racemization: The desired chiral product might be racemizing under the reaction conditions or during workup and purification.[1]

    • Action: Monitor the enantiomeric excess of the reaction over time. If it decreases after reaching a maximum, it suggests product racemization. Consider milder workup conditions or a different purification strategy.

Q2: I'm using a chiral auxiliary, but the diastereoselectivity (de) of my reaction is poor. What should I investigate?

A2: Low diastereoselectivity when using a chiral auxiliary suggests that the auxiliary is not effectively controlling the facial selectivity of the reaction.

Key Areas to Investigate:

  • Conformational Flexibility: If the bond between the chiral auxiliary and the substrate allows for multiple low-energy conformations, the stereocontrol will be diminished.[1]

    • Action: Choose a more rigid chiral auxiliary that will better restrict the conformational freedom of the substrate.

  • Chelation Control: In reactions involving metal reagents, the degree of chelation between the metal, the substrate, and the auxiliary is crucial for establishing a well-defined transition state.

    • Action: Vary the metal counterion (e.g., Li+, Mg2+, Ti4+) and the solvent to influence the chelation geometry.

  • Matched and Mismatched Pairs: When both the substrate and a reagent (or catalyst) are chiral, their inherent facial selectivities can either reinforce each other (a "matched" pair) or oppose each other (a "mismatched" pair).[8][9][10] A mismatched pairing can lead to low diastereoselectivity or even a reversal of the expected outcome.[8][10]

    • Action: If you suspect a mismatched pair, try using the opposite enantiomer of the chiral reagent or catalyst. This would create a matched pair and should significantly improve the diastereoselectivity.[8]

II. Addressing Reaction Inefficiency and Catalyst Issues

Beyond stereoselectivity, the overall efficiency of the reaction, including yield and catalyst stability, is crucial for a successful synthesis.

Q3: My reaction is giving a low yield. What are the potential causes beyond general optimization?

A3: While standard optimization of parameters like concentration, temperature, and reaction time is important, low yields in stereoselective reactions with chiral amines can have more specific causes.

Potential Causes & Solutions:

  • Catalyst Deactivation: The basicity and nucleophilicity of the amine product can lead to catalyst deactivation.[11][12] This is particularly common with N-alkyl imines.[11][12] Some catalysts are also sensitive to air or moisture.

    • Action: Consider using a catalyst known for its robustness. In some cases, adding a co-catalyst or an additive can prevent deactivation. For example, the use of Boc₂O can prevent in-situ catalyst deactivation in some iridium-catalyzed hydrogenations.[11]

    • Action: Investigate catalyst regeneration protocols if applicable.[13][14]

  • Side Reactions: The reactants or intermediates might be undergoing competing side reactions.

    • Action: Analyze the crude reaction mixture by techniques like LC-MS or NMR to identify any major byproducts. Understanding the nature of these byproducts can provide clues about the competing reaction pathways.

  • Poor Substrate Reactivity: The substrate itself may be inherently unreactive under the chosen conditions.

    • Action: More forcing conditions (higher temperature, longer reaction time) might be necessary, but be mindful of the potential negative impact on stereoselectivity. Alternatively, a more active catalyst system may be required.

III. Product Analysis and Purification

Accurate determination of stereochemical purity and effective separation of stereoisomers are critical final steps.

Q4: What are the best methods for determining the enantiomeric and diastereomeric excess of my product?

A4: The choice of analytical technique depends on the nature of your product.

Technique Principle Best For Considerations
Chiral HPLC/GC Differential interaction of enantiomers with a chiral stationary phase.[15][16]Quantitative determination of ee and de.[15]Requires method development to find a suitable chiral column and mobile phase.[15]
NMR Spectroscopy Using chiral solvating or derivatizing agents to induce chemical shift differences between enantiomers or diastereomers.[15][16]Rapid, qualitative and sometimes quantitative analysis.[16]Chiral shift reagents can cause line broadening. Derivatization adds an extra step.[16]
Optical Rotation Measurement of the rotation of plane-polarized light.[15]Quick check for optical activity.Not a direct measure of ee unless the specific rotation of the pure enantiomer is known.
Circular Dichroism (CD) Differential absorption of left and right circularly polarized light.[15][17]Determining absolute configuration and for high-throughput screening.[17]Requires a chromophore near the stereocenter.
Q5: I'm having difficulty separating the desired stereoisomer from the others. What strategies can I use?

A5: Separating stereoisomers can be challenging due to their similar physical properties.

Separation Strategies:

  • Diastereomeric Salt Formation: For amine products, reaction with a chiral acid (like tartaric acid) can form diastereomeric salts with different solubilities, allowing for separation by crystallization.[18][19] The desired amine enantiomer can then be recovered by neutralizing the salt.[18]

  • Chromatography:

    • Preparative Chiral HPLC/SFC: While expensive, this is often the most effective method for separating enantiomers on a larger scale.

    • Standard Silica Gel Chromatography: Can be effective for separating diastereomers, as they have different physical properties.[18]

  • Kinetic Resolution: This involves reacting the mixture of enantiomers with a chiral reagent that reacts faster with one enantiomer, allowing for the separation of the unreacted, enriched enantiomer.[20][21]

IV. Experimental Protocols & Visual Guides

Protocol: Screening Reaction Conditions for Optimal Enantioselectivity
  • Setup: In parallel reaction vials, set up the reaction with your substrate and the chosen chiral amine catalyst.

  • Solvent Screen: To separate vials, add a range of anhydrous solvents (e.g., toluene, THF, dichloromethane, hexane, diethyl ether).

  • Temperature Screen: Run each solvent set at a series of different temperatures (e.g., -78 °C, -20 °C, 0 °C, room temperature).

  • Monitoring: Monitor the reactions by TLC or LC-MS for conversion.

  • Analysis: Once the reactions are complete, quench and work up each reaction identically. Analyze the crude product from each reaction by chiral HPLC or GC to determine the enantiomeric excess.

  • Data Evaluation: Tabulate the results to identify the optimal solvent and temperature combination for maximizing enantioselectivity.

Diagrams

Troubleshooting_Workflow Start Low Stereoselectivity (ee or de) Q_Catalyst Is the chiral amine/catalyst optimal? Start->Q_Catalyst Q_Conditions Are reaction conditions optimized? Q_Catalyst->Q_Conditions Yes A_Catalyst Screen different chiral amines/catalysts Q_Catalyst->A_Catalyst No Q_Substrate Is there a substrate mismatch? Q_Conditions->Q_Substrate Yes A_Conditions Vary temperature and solvent Q_Conditions->A_Conditions No Q_Impurities Are there impurities present? Q_Substrate->Q_Impurities No A_Substrate Modify substrate or choose a different catalyst Q_Substrate->A_Substrate Yes Q_Racemization Is the product racemizing? Q_Impurities->Q_Racemization No A_Impurities Use anhydrous reagents/solvents under inert atmosphere Q_Impurities->A_Impurities Yes A_Racemization Monitor ee over time; use milder workup Q_Racemization->A_Racemization Yes Success Improved Stereoselectivity A_Catalyst->Success A_Conditions->Success A_Substrate->Success A_Impurities->Success A_Racemization->Success

Caption: Troubleshooting workflow for low stereoselectivity.

Matched_Mismatched sub Chiral Substrate reag Chiral Amine sub_R R-Substrate reag_R R-Amine sub_R->reag_R Reinforcing Selectivity reag_S S-Amine sub_R->reag_S Opposing Selectivity sub_S S-Substrate matched Matched Pair (High de) reag_R->matched mismatched Mismatched Pair (Low de) reag_S->mismatched

Caption: Concept of matched and mismatched pairs in asymmetric synthesis.

V. References

  • Solvent effects on stereoselectivity: more than just an environment. RSC Publishing. 4

  • Overcoming poor stereoselectivity in chiral amine synthesis. Benchchem. 1

  • “Matched/Mismatched” Diastereomeric Dirhodium(II) Carboxamidate Catalyst Pairs. Structure−Selectivity Correlations in Diazo Decomposition and Hetero-Diels−Alder Reactions. The Journal of Organic Chemistry - ACS Publications. 8

  • The “Match and Mismatch” phenomenon in the asymmetric allylation of α‐chiral aldehydes. Wiley Online Library. 9

  • Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. 15

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. PMC - NIH. 11

  • Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. NIH. 22

  • Asymmetric Synthesis. University of Windsor. 10

  • Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research. 17

  • Chapter 9b: asymmetric synthesis - analytical methods of determination of the enantiomeric excess. BORZUYA UNIVERSITY. 16

  • Solvent effect on enantioselectivity. ResearchGate. 23

  • Synthesis of amine stereoisomers. Google Patents. 24

  • Insights into temperature controlled enantioselectivity in asymmetric catalysis. RSC Blogs. 5

  • Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. ResearchGate. 25

  • Resolution (Separation) of Enantiomers. Chemistry Steps. 18

  • Overcoming Deactivation of Amine-Based Catalysts: Access to Fluoroalkylated γ-Nitroaldehydes. PubMed. 26

  • Asymmetric Ion-Pairing Catalysis. PMC - PubMed Central - NIH. --INVALID-LINK--

  • Diastereoselective synthesis using chiral auxiliary. Edgars Suna Group. 27

  • Do Reaction Conditions Affect the Stereoselectivity in the Staudinger Reaction?. The Journal of Organic Chemistry - ACS Publications. 28

  • Application of Chiral Transfer Reagents to Improve Stereoselectivity and Yields in the Synthesis of the Antituberculosis Drug Bedaquiline. Organic Process Research & Development - ACS Publications. 29

  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. 19

  • Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Leeds. 30

  • Reductive amination. Wikipedia. 31

  • Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. ACS Catalysis - ACS Publications. 32

  • How can the solvent affect enzyme enantioselectivity?. Journal of the American Chemical Society. 7

  • A Comparative Guide to Chiral Amines in Asymmetric Synthesis: A Context for (1,4-Dimethylpiperazin-2-yl)methanol. Benchchem. 2

  • Observation of the solvent enantio-isotope effect in asymmetric ring-opening of cyclic diaryliodoniums with selenocyanate. PMC - NIH. 33

  • Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. 34

  • Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product. Request PDF - ResearchGate. 35

  • Key Concepts in Stereoselective Synthesis. University of Minnesota. 36

  • Stereoselective Transformations of Chiral Amines. University of Bergen. 37

  • A Stereoelectronic Basis for the Kinetic Resolution of N-Heterocycles with Chiral Acylating Reagents. PMC - NIH. 20

  • Kinetic resolution of amines. Bode Research Group. 21

  • Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides. PubMed Central. 38

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews - ACS Publications. 12

  • Asymmetric catalysis with chiral primary amine-based organocatalysts. RSC Publishing. 3

  • Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews. 39

  • Plausible explanation for the low enantioselectivity observed.. ResearchGate. 40

  • Dynamic Kinetic Control Enables Nickel-Catalyzed Enantioconvergent C(sp3)–O Coupling. ACS Publications. 41

  • An investigation of the observed, but counter-intuitive, stereoselectivity noted during chiral amine synthesis via N-chiral-ketimines. ResearchGate. 42

  • Advances in Catalyst Deactivation and Regeneration. Semantic Scholar. 13 4alyst Deactivation and Regeneration*. MDPI. 14

References

Technical Support Center: Troubleshooting Catalyst Deactivation in Asymmetric Synthesis Using Pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power and Pitfalls of Pyrrolidine Organocatalysis

Chiral pyrrolidine derivatives, such as proline and diarylprolinol silyl ethers, have become indispensable tools in modern asymmetric synthesis.[1][2] Their ability to form nucleophilic enamine intermediates or activate α,β-unsaturated carbonyls via iminium ion formation provides a powerful platform for constructing complex, enantioenriched molecules.[3][4] However, like all catalysts, their performance is not infallible. A gradual or sudden loss of activity and selectivity—catalyst deactivation—is a common and frustrating issue encountered in the lab.

This technical support guide is designed for researchers, scientists, and drug development professionals who utilize these powerful organocatalysts. It moves beyond simple procedural lists to provide a deeper understanding of the root causes of catalyst deactivation, offering a structured, field-tested approach to troubleshooting and prevention. Here, we address the "why" behind experimental observations and provide actionable protocols to diagnose and resolve common failure modes.

Frequently Asked Questions (FAQs)

Q1: My reaction has stopped or slowed down significantly. What is the most common culprit?

A1: The most frequent cause of poor performance in pyrrolidine-catalyzed reactions is the presence of water .[5][6] These catalysts operate via enamine or iminium ion intermediates, both of which are susceptible to hydrolysis. Even trace amounts of moisture in your solvent, reagents, or glassware can shut down the catalytic cycle. Always use rigorously dried solvents and glassware, and consider drying hygroscopic reagents.[6]

Q2: I'm seeing a drop in enantioselectivity (% ee) with a new batch of starting material. Why?

A2: A drop in enantioselectivity often points to acidic or basic impurities in your substrates or solvent.[6] The pyrrolidine nitrogen is the catalytic center, and its basicity is crucial. Acidic impurities can protonate and neutralize the catalyst, while basic impurities can interfere with the necessary proton transfers in the catalytic cycle. We recommend purifying all reagents prior to use, for example, by flash chromatography or distillation.

Q3: Can the product of my reaction be inhibiting the catalyst?

A3: Yes, this is a well-documented phenomenon known as product inhibition .[7][8][9] It is particularly common when the reaction product is also a Lewis-basic compound, such as an amine or a lactam.[7][10] The product can compete with the starting material for binding to the catalyst, forming a stable, non-productive complex that effectively sequesters the catalyst from the reaction.

Q4: My catalyst seems to have changed color or appearance after the reaction. What does this indicate?

A4: A change in the physical appearance of the catalyst can signal decomposition or the formation of insoluble byproducts. One common pathway is fouling or coking , where polymeric or tar-like substances deposit on the catalyst.[10] This can be caused by undesired side reactions, such as aldol reactions between the aldehyde substrate and the enamine intermediate, which can lead to catalyst deactivation.

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving catalyst deactivation, organized by observable symptoms.

Symptom 1: Decreased Reaction Rate and/or Low Conversion

A sluggish or stalled reaction is a clear sign that the catalytic cycle has been compromised. The following workflow can help pinpoint the cause.

G start Low Conversion/ Slow Rate Observed check_water Investigate Water Content start->check_water check_impurities Check for Reagent Impurities (Acidic/Basic) start->check_impurities check_atmosphere Assess Air/Oxygen Sensitivity start->check_atmosphere check_inhibition Evaluate Product Inhibition start->check_inhibition dry_reagents Protocol 1: Rigorous Drying - Dry solvents/glassware - Add molecular sieves check_water->dry_reagents Is water suspected? purify_reagents Protocol 2: Reagent Purification - Column chromatography - Distillation/Recrystallization check_impurities->purify_reagents Are impurities suspected? inert_atmosphere Protocol 3: Use Inert Atmosphere - Degas solvent - Run under N2 or Ar check_atmosphere->inert_atmosphere Is catalyst air-sensitive? inhibition_test Protocol 4: Test for Inhibition - Add product at t=0 - Monitor initial rate check_inhibition->inhibition_test Is product basic? dry_reagents->check_impurities No Improvement resolve Problem Resolved dry_reagents->resolve Success purify_reagents->check_atmosphere No Improvement purify_reagents->resolve Success inert_atmosphere->check_inhibition No Improvement inert_atmosphere->resolve Success inhibition_test->resolve Success (if inhibition confirmed, consider reactor design)

Caption: A logical workflow for troubleshooting poor reaction outcomes.

Causality: Pyrrolidine catalysts activate substrates by forming key intermediates: an iminium ion from an α,β-unsaturated aldehyde/ketone or an enamine from a saturated aldehyde/ketone.[4][11][12] Water is a potent nucleophile that can hydrolyze these intermediates, breaking them down into the starting materials and effectively halting the catalytic cycle.[6] The susceptibility to hydrolysis is a fundamental aspect of their reactivity.[11][13]

Diagnostic Protocol 1: Rigorous Drying and Control Experiment

  • Glassware Preparation: Oven-dry all glassware at >120 °C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas.

  • Solvent Preparation: Use freshly distilled anhydrous solvents or solvents from a commercial drying system. For reactions particularly sensitive to water, solvents can be dried over activated molecular sieves (4Å) for 24 hours prior to use.[5]

  • Reagent Preparation: Dry non-volatile solid reagents in a vacuum oven. For liquid reagents, consider adding activated molecular sieves if compatible.

  • Control Experiment: Set up two reactions in parallel.

    • Reaction A (Standard): Your original reaction conditions.

    • Reaction B (Dry): Employing the rigorous drying techniques described above. Add activated 4Å molecular sieves to the reaction mixture.

  • Analysis: Monitor the conversion of both reactions over time using a suitable technique (TLC, GC, or ¹H NMR). A significant improvement in Reaction B strongly indicates water was the primary issue.

Causality: The secondary amine of the pyrrolidine catalyst is a Brønsted base. Its ability to participate in proton transfer steps is critical. Acidic impurities (e.g., residual trifluoroacetic acid from a previous deprotection step) can form an inactive ammonium salt.[6] Strong basic impurities can deprotonate other species in the reaction, altering the desired reaction pathway.

Diagnostic Protocol 2: Reagent Purification and pH Check

  • Purification: Purify all starting materials and solvents. Liquid substrates can be passed through a short plug of neutral alumina. Solid substrates can be recrystallized.

  • Solvent pH Test: Add a small amount of your reaction solvent to a vial of neutral deionized water and check the pH with a calibrated pH meter or high-quality pH paper. A significant deviation from neutral may indicate contamination.

  • Control Experiment: Run the reaction with both purified and unpurified reagents. A marked improvement with purified materials confirms an impurity issue.

Causality: The pyrrolidine catalyst is a Lewis base. If the reaction product is also a strong Lewis base (e.g., another amine), it can compete with the substrate for the catalyst's active site.[7][10] This leads to the formation of a stable catalyst-product complex, reducing the concentration of active catalyst available to turn over the starting material.[9]

Diagnostic Protocol 3: Initial Rate Inhibition Study

  • Baseline Reaction: Run the reaction under standard conditions and measure the initial rate (e.g., % conversion after 1 hour).

  • Spiked Reaction: Run a parallel reaction where a portion (e.g., 20 mol%) of the purified product is added at the very beginning (t=0).

  • Analysis: Measure the initial rate of the spiked reaction. A significant decrease in the initial rate compared to the baseline reaction is strong evidence of product inhibition.[14]

  • Mitigation Strategy: If product inhibition is confirmed, strategies like using a membrane reactor to continuously remove the product or designing a catalyst that has a lower affinity for the product may be necessary.[8]

Symptom 2: Decreased or Lost Enantioselectivity (% ee)

A loss of stereocontrol indicates that the well-organized, chiral transition state is being disrupted or that an alternative, non-stereoselective background reaction is occurring.

Causality: Asymmetric reactions are often highly sensitive to temperature. The difference in activation energy between the transition states leading to the major and minor enantiomers can be small. Lowering the reaction temperature typically enhances enantioselectivity by further favoring the lower-energy transition state.[5][15] Inconsistent or elevated temperatures can allow the higher-energy pathway to become more accessible, eroding the % ee.

Diagnostic Protocol 4: Temperature Control and Profiling

  • Verify Temperature: Ensure your reaction cooling bath (e.g., cryostat, ice bath) is stable and accurately reflects the internal reaction temperature. Use a calibrated, low-temperature thermometer.

  • Temperature Profile Study: Set up a series of small-scale reactions at different temperatures (e.g., 0 °C, -20 °C, -40 °C).

  • Analysis: After a set time, quench the reactions and determine the % ee for each. This will establish the optimal temperature for stereoselectivity.

Temperature (°C)Conversion (%)Enantiomeric Excess (% ee)
25 (RT)9575
09092
-208597
-4060>99
Table 1: Example data from a temperature profiling study, demonstrating the common trade-off between reaction rate and enantioselectivity.

Causality: While many pyrrolidine catalysts are robust, harsh reaction conditions (e.g., strong acids/bases, high temperatures) or reaction with highly reactive substrates can lead to decomposition or racemization at a stereocenter on the catalyst itself.[1] For example, some catalysts can be alkylated by highly electrophilic reagents, leading to a modified, less selective catalyst.[16]

Diagnostic Protocol 5: Catalyst Recovery and Characterization

  • Catalyst Recovery: After the reaction, carefully isolate the catalyst from the reaction mixture through extraction or chromatography.

  • Characterization: Analyze the recovered catalyst and compare it to a sample of the fresh catalyst.

    • NMR Spectroscopy: Check for new signals or changes in chemical shifts that would indicate structural modification.

    • Chiral HPLC/SFC: Determine the enantiomeric purity of the recovered catalyst to check for racemization.

    • Mass Spectrometry: Look for changes in the molecular weight that could indicate decomposition or unwanted reactions (e.g., alkylation).[17]

  • Reusability Test: If the recovered catalyst appears pure, test its performance in a new reaction. A drop in enantioselectivity upon reuse, even after purification, points to subtle, irreversible degradation.[5][18]

Visualizing Deactivation Pathways

Understanding the core catalytic cycle is key to diagnosing issues. Deactivation pathways represent deviations from this productive cycle.

G cluster_0 Enamine Catalysis Cycle cluster_1 Deactivation Pathways Catalyst Pyrrolidine Catalyst (R2NH) Iminium Iminium Ion Catalyst->Iminium + Aldehyde, -H2O Impurity_Deact Protonation by Acidic Impurity (HA) Catalyst->Impurity_Deact forms R2NH2+ A- Product_Inhib Product Inhibition Catalyst->Product_Inhib forms Inactive Complex Aldehyde Aldehyde (R'CHO) Enamine Enamine (Nucleophile) Iminium->Enamine - H+ Water_Deact Hydrolysis Iminium->Water_Deact H2O attacks Adduct_Iminium Adduct-Iminium Enamine->Adduct_Iminium + E+ Enamine->Water_Deact H2O attacks Alkylation_Deact Side Reaction (e.g., Alkylation) Enamine->Alkylation_Deact Undesired Reaction Electrophile Electrophile (E+) Adduct_Iminium->Catalyst releases Catalyst Product Chiral Product Adduct_Iminium->Product + H2O

Caption: General catalytic cycle and common deactivation pathways.

Preventative Measures and Best Practices

Proactive measures are the most effective way to ensure reproducible and high-performing reactions.

Deactivation MechanismPreventative StrategyRationale
Water Contamination Use oven-dried glassware; use anhydrous, freshly opened or distilled solvents; store reagents in a desiccator; perform reactions under an inert atmosphere (N₂ or Ar).[6]Minimizes the concentration of water, which can hydrolyze the active catalytic intermediates (enamine/iminium ions).[19]
Acidic/Basic Impurities Purify substrates and solvents before use (chromatography, distillation, recrystallization); avoid cross-contamination from other experiments.[6]Removes species that can neutralize the catalyst or interfere with the delicate proton transfer events required for catalysis.
Oxidation Degas solvents (e.g., via freeze-pump-thaw cycles); run reactions under a strict inert atmosphere of nitrogen or argon.Prevents oxidation of the catalyst or sensitive intermediates, especially for electron-rich pyrrolidine derivatives.[5]
Product Inhibition If possible, choose reaction conditions that lead to product precipitation; consider advanced reactor setups (e.g., membrane reactors) for large-scale synthesis.[8]Physically separates the product from the catalyst, preventing the formation of an inactive complex.
Thermal Decomposition Determine the optimal reaction temperature and maintain it precisely; avoid unnecessary heating.[20]Prevents catalyst degradation and minimizes side reactions that can lead to fouling.
Fouling/Side Reactions Optimize stoichiometry and addition rates; ensure high purity of starting materials to avoid polymerization initiators.[21]Reduces the rate of undesired pathways, such as self-polymerization of substrates or catalyst alkylation.[16]
Table 2: Summary of common deactivation pathways and corresponding preventative strategies.

References

Technical Support Center: Byproduct Identification in (3S)-1-Methylpyrrolidin-3-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (3S)-1-methylpyrrolidin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this critical synthesis. The pyrrolidine moiety is a foundational structural motif in numerous biologically active molecules and pharmaceuticals.[1][2] Therefore, ensuring the purity and stereochemical integrity of this compound is paramount.

This resource provides in-depth, experience-driven answers to frequently encountered issues, focusing on the mechanistic origins of byproducts and offering practical, validated solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound and their associated byproduct risks?

The most prevalent and industrially scalable method for synthesizing this compound is through the reductive amination of a suitable carbonyl precursor or the direct methylation of (3S)-pyrrolidin-3-amine. Each approach carries a distinct profile of potential impurities.

Route 1: Reductive Amination This widely used method involves the reaction of a carbonyl compound with an amine to form an intermediate imine, which is then reduced to the target amine.[3] This can be performed in a one-pot reaction or in a stepwise manner.[3][4]

  • Typical Reaction: (3S)-3-aminopyrrolidine reacts with formaldehyde in the presence of a reducing agent.

  • Common Byproduct Risks:

    • Over-alkylation: The secondary amine product can react further with formaldehyde to yield a tertiary amine.[5][6]

    • Unreacted Starting Materials: Incomplete reaction can leave residual (3S)-3-aminopyrrolidine.

    • Side-products from Reducing Agent: The choice of reducing agent can introduce specific impurities. For example, sodium cyanoborohydride can produce toxic cyanide byproducts.[3]

Route 2: Direct Methylation This involves the direct alkylation of (3S)-pyrrolidin-3-amine with a methylating agent.

  • Typical Reaction: (3S)-3-aminopyrrolidine is treated with a methylating agent like methyl iodide or dimethyl sulfate.

  • Common Byproduct Risks:

    • Over-methylation: Similar to over-alkylation, this can lead to the formation of quaternary ammonium salts.

    • N-formylation: If the reaction conditions are not carefully controlled, N-formylation can occur, especially when using reagents like formic acid.[7]

Q2: I'm observing a significant amount of a higher molecular weight byproduct during my reductive amination. What is it likely to be and how can I prevent it?

This is a classic case of over-alkylation , a common side reaction in reductive amination where the desired secondary amine product reacts further with the carbonyl compound and reducing agent to form a more substituted tertiary amine.[5][6]

Mechanism of Over-alkylation:

  • Desired Reaction: (3S)-3-aminopyrrolidine reacts with formaldehyde to form an iminium ion, which is then reduced to the desired this compound.

  • Side Reaction: The newly formed secondary amine product, this compound, can then react with another molecule of formaldehyde to form a new iminium ion, which is subsequently reduced to the tertiary amine byproduct.

Troubleshooting and Prevention:

StrategyRationaleRecommended Action
Choice of Reducing Agent Milder reducing agents selectively reduce the iminium ion intermediate without significantly reducing the starting carbonyl compound.[5]Use sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB), which is highly selective for imines over carbonyls.[5][6] Sodium cyanoborohydride (NaBH₃CN) is also a good option due to its reduced reactivity compared to sodium borohydride.[3][5]
Control of Stoichiometry Using a slight excess of the amine starting material can help to minimize the chances of the product amine reacting with the remaining carbonyl compound.Carefully control the molar ratio of the amine to the carbonyl compound. A slight excess of the amine (e.g., 1.1 equivalents) is often beneficial.
Reaction Conditions Lower temperatures and controlled addition of the reducing agent can help to manage the reaction rate and selectivity.Maintain a low reaction temperature (e.g., 0-25°C) and add the reducing agent portion-wise or via a syringe pump.
pH Control The formation of the imine intermediate is pH-dependent. Maintaining an optimal pH can favor the desired reaction pathway.The ideal pH for reductive amination is typically between 4 and 6. Use of a buffer system may be beneficial.
Q3: My final product shows two closely eluting peaks on my chiral HPLC analysis. What could be the cause?

Observing two closely eluting peaks on a chiral HPLC column strongly suggests the presence of a diastereomer . In the context of this compound synthesis, this could arise from a few sources:

  • Racemization of the Starting Material: If the chiral purity of the starting (3S)-3-aminopyrrolidine is compromised, the final product will be a mixture of (3S)- and (3R)-1-methylpyrrolidin-3-amine.

  • Epimerization during Synthesis: Harsh reaction conditions (e.g., high temperatures, strong acids or bases) can potentially lead to epimerization at the C3 position of the pyrrolidine ring.

Troubleshooting and Prevention:

  • Verify Starting Material Purity: Always confirm the enantiomeric excess (ee) of your starting material using a validated chiral analytical method before beginning the synthesis.

  • Optimize Reaction Conditions:

    • Temperature: Avoid excessive heat. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • pH: Maintain a neutral or slightly acidic pH to avoid base-catalyzed epimerization.

  • Purification: If diastereomers are formed, they can often be separated by careful column chromatography or by crystallization of a suitable salt.[8]

Q4: I've identified an impurity with a mass corresponding to the addition of a formyl group. How is this N-formyl byproduct being formed?

The formation of an N-formyl impurity is a known issue, particularly in reactions involving formaldehyde or formic acid derivatives.

Potential Sources of N-formylation:

  • Contaminated Formaldehyde: Commercial formaldehyde solutions can contain formic acid as an impurity, which can act as a formylating agent.[7]

  • Side Reaction with Reducing Agent: Certain reducing agents, in the presence of a carbon source like formaldehyde, can lead to the formation of N-formyl species.

  • Leuckart-Wallach Type Reaction: Under certain conditions, particularly with formic acid as the reducing agent, a Leuckart-Wallach reaction can occur, leading to N-formylation.

Mitigation Strategies:

  • Use High-Purity Reagents: Utilize freshly opened or purified formaldehyde solutions.

  • Alternative Methylating Agents: If N-formylation is a persistent issue, consider using alternative methylating agents such as dimethyl sulfate or methyl iodide, followed by a base workup.

  • Careful Selection of Reducing Agent: When using formaldehyde, stick to milder reducing agents like NaBH(OAc)₃ or NaBH₃CN, which are less prone to inducing side reactions.

Troubleshooting Guides

Guide 1: Identifying Unknown Byproducts

A systematic approach is crucial for identifying unexpected impurities.

Step-by-Step Workflow:

  • Initial Characterization:

    • LC-MS: Obtain the mass of the impurity to get a molecular formula.

    • ¹H and ¹³C NMR: Analyze the crude reaction mixture to identify characteristic signals of the impurity.

  • Isolation:

    • Preparative HPLC or Column Chromatography: Isolate a sufficient quantity of the impurity for further analysis.

  • Structural Elucidation:

    • High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass to confirm the molecular formula.

    • 2D NMR (COSY, HSQC, HMBC): Establish the connectivity of the atoms in the impurity's structure.

    • FTIR: Identify key functional groups.

Byproduct_Identification_Workflow Start Crude Product with Impurity LCMS LC-MS Analysis (Determine Mass) Start->LCMS NMR_Crude NMR of Crude (Initial Structure Clues) Start->NMR_Crude Isolation Isolation of Impurity (Prep HPLC/Column) LCMS->Isolation NMR_Crude->Isolation HRMS HRMS (Confirm Formula) Isolation->HRMS NMR_2D 2D NMR (Determine Connectivity) Isolation->NMR_2D FTIR FTIR (Identify Functional Groups) Isolation->FTIR Structure Structure Elucidation HRMS->Structure NMR_2D->Structure FTIR->Structure

Caption: Workflow for Byproduct Identification.

Guide 2: Managing Over-alkylation in Reductive Amination

This guide provides a decision tree for addressing over-alkylation.

Overalkylation_Troubleshooting Start Over-alkylation Detected? Check_Reducing_Agent Is the reducing agent NaBH(OAc)₃ or NaBH₃CN? Start->Check_Reducing_Agent Yes Change_Reducing_Agent Action: Switch to a milder reducing agent. Check_Reducing_Agent->Change_Reducing_Agent No Check_Stoichiometry Is the amine in slight excess? Check_Reducing_Agent->Check_Stoichiometry Yes Success Problem Resolved Change_Reducing_Agent->Success Adjust_Stoichiometry Action: Use a 1.1:1 ratio of amine to carbonyl. Check_Stoichiometry->Adjust_Stoichiometry No Check_Temperature Is the reaction run at low temperature (0-25°C)? Check_Stoichiometry->Check_Temperature Yes Adjust_Stoichiometry->Success Lower_Temperature Action: Reduce reaction temperature. Check_Temperature->Lower_Temperature No Check_Temperature->Success Yes Lower_Temperature->Success

Caption: Troubleshooting Over-alkylation.

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is optimized to minimize over-alkylation.

  • To a stirred solution of (3S)-3-aminopyrrolidine (1.0 eq) in dichloromethane (DCM, 10 volumes) at 0°C, add formaldehyde (1.05 eq, 37% in water).

  • Stir the mixture at 0°C for 30 minutes.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 1 hour, maintaining the temperature below 5°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 5 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Chiral HPLC Analysis for Diastereomeric Purity

This method can be adapted to assess the enantiomeric or diastereomeric purity of the final product.

  • Column: Chiralpak AD-H or equivalent chiral stationary phase.

  • Mobile Phase: A mixture of hexane and isopropanol with a small percentage of a suitable amine modifier (e.g., diethylamine) to improve peak shape. The exact ratio should be optimized for the specific column and system.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 25°C.

Note: This is a general method and may require optimization for your specific instrumentation and sample.

References

Technical Support Center: Managing (3S)-1-Methylpyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (3S)-1-methylpyrrolidin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to address the challenges associated with the moisture sensitivity of this versatile chiral building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and success of your experiments.

Introduction: The Challenge of a Hygroscopic Amine

This compound is a valuable chiral amine used in the synthesis of a wide range of biologically active molecules. Its structure, featuring a secondary amine within a pyrrolidine ring and a primary amine side chain, makes it an excellent nucleophile and a useful scaffold in medicinal chemistry. However, like many amines, it is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2][3] This property can lead to a host of issues in the laboratory, from inaccurate measurements to compromised reaction outcomes.

This guide provides practical, field-proven advice to mitigate the effects of moisture and ensure the reliable performance of this compound in your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and properties of this compound.

Q1: What makes this compound moisture-sensitive?

A1: The moisture sensitivity of this compound stems from the presence of its two amine functional groups. The nitrogen atoms in these groups have lone pairs of electrons that can form hydrogen bonds with water molecules in the surrounding air. This attraction is strong enough to draw water into the bulk of the chemical, a phenomenon known as hygroscopy.[1][2]

Q2: How should I store a new, unopened bottle of this compound?

A2: Unopened bottles should be stored in a cool, dry place, away from direct sunlight.[4] The manufacturer's seal is designed to protect the product from the atmosphere. For long-term storage, placing the sealed bottle inside a desiccator cabinet can provide an additional layer of protection.

Q3: The Safety Data Sheet (SDS) recommends storing under an inert gas. Why is this necessary?

A3: Storing under an inert gas, such as argon or nitrogen, is a critical preventative measure.[4] This practice displaces the air in the headspace of the container, which contains moisture. By replacing moist air with a dry, non-reactive gas, you significantly reduce the opportunity for the amine to absorb water. This is especially important after the bottle has been opened for the first time.

Q4: I've noticed the viscosity of my this compound has changed over time. Is this related to moisture?

A4: Yes, a change in viscosity can be an indicator of moisture absorption. As the amine absorbs water, its physical properties, including viscosity and density, can change.[3] If you observe this, it is highly recommended to quantify the water content before using the reagent in a moisture-sensitive reaction.

Q5: Can moisture cause degradation of this compound?

A5: While stable under recommended storage conditions, prolonged exposure to water, especially in the presence of other reactants or catalysts, can potentially lead to side reactions. Water can act as a nucleophile or influence the pH of the reaction mixture, which may facilitate degradation pathways over time.[5]

Part 2: Troubleshooting Guide for Experimental Issues

This section provides a structured approach to diagnosing and solving common problems encountered when using this compound.

Scenario 1: Low or Inconsistent Reaction Yields

Issue: You are performing a reaction, such as an amide coupling or a reductive amination, and are experiencing lower than expected or inconsistent yields. You suspect the quality of your this compound may be the cause.

Caption: Troubleshooting Decision Tree for Low Reaction Yields.

  • Assess Reaction Sensitivity: First, confirm if your reaction type is sensitive to moisture. Amide couplings using carbodiimides, for example, can be affected by water, which can hydrolyze the activated intermediate or the coupling agent itself.[6][7] While some reductive aminations are robust, others can be hampered by excess water.[8]

  • Quantify Water Content: If your reaction is moisture-sensitive, the most direct way to diagnose the problem is to measure the water content of your this compound. The gold standard for this is Karl Fischer titration .[5][9][10]

    • Expert Insight: When performing Karl Fischer titration on amines, especially those that are strongly basic, the pH of the titration medium can increase. This can lead to a side reaction that consumes iodine, resulting in artificially high water content readings and a "dragging" endpoint.[9][10] To counteract this, it is recommended to use a Karl Fischer reagent formulated for amines or to add a weak acid, such as benzoic or salicylic acid, to the solvent to buffer the solution.[5][10]

  • Drying the Amine: If the water content is found to be significant (a good rule of thumb is >0.1% for sensitive reactions), you have two options: use a fresh, unopened bottle of the amine or dry your existing stock.

    • Protocol for Drying Liquid Amines:

      • Select a suitable drying agent. For amines, traditional desiccants like potassium hydroxide (KOH) or barium oxide (BaO) are often recommended.[11] Molecular sieves (3Å or 4Å) that have been properly activated (heated under vacuum) are also a good option.

      • Procedure: In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the this compound. Add the chosen drying agent and stir for several hours at room temperature.

      • Distillation: For the highest purity, the amine should be distilled from the drying agent under reduced pressure. This should be done using dry glassware and under an inert atmosphere.

      • Storage: The freshly dried amine should be stored in a sealed flask with a septum, under an inert atmosphere, and wrapped with parafilm for extra security.

  • Re-evaluate and Isolate Variables: If, after using a demonstrably dry sample of the amine, your reaction yield does not improve, systematically investigate other potential sources of moisture or error. This includes ensuring all solvents are anhydrous, glassware is properly dried, and other reagents are of sufficient purity.[12]

Scenario 2: Inaccurate Stoichiometry

Issue: You are preparing a stock solution of this compound by weight, but subsequent reactions suggest the concentration is lower than calculated.

  • Hygroscopic Effect on Mass: This is a classic issue with hygroscopic reagents. If the amine has absorbed water, a portion of the mass you are weighing is actually water, not the amine. This leads to an overestimation of the molar quantity of the amine.[2]

  • Best Practices for Weighing:

    • Work Quickly: Minimize the time the container is open to the atmosphere. Have all your equipment ready before you open the bottle.

    • Weighing in an Inert Atmosphere: For the most accurate measurements, weigh the amine inside a glovebox with a low-humidity atmosphere.[13][14]

    • Weighing by Difference: If a glovebox is not available, you can cap the vial of amine, weigh it, quickly transfer the approximate amount needed to your reaction vessel, re-cap and re-weigh the original vial. The difference in mass will be the amount of amine transferred. This minimizes the amine's exposure to air.

  • Solution Preparation: When preparing a stock solution, do so under an inert atmosphere. Use a cannula or a dry syringe to transfer the amine to a flask containing anhydrous solvent.[14]

Part 3: Key Mechanisms and Workflows

Understanding the "why" behind these procedures is crucial for scientific integrity. This section provides a conceptual overview of moisture-related interactions and a recommended workflow for handling the reagent.

Conceptual Impact of Moisture on Amine Reactions

Water can interfere in several ways, primarily by acting as a competing nucleophile.

Moisture_Impact cluster_desired Desired Reaction Pathway cluster_undesired Undesired Side Reactions (with Water) Amine This compound (Nucleophile) Electrophile Electrophile (e.g., Activated Carboxylic Acid) Amine->Electrophile Nucleophilic Attack Product Desired Product (e.g., Amide) Electrophile->Product SideProduct Side Product (e.g., Hydrolyzed Electrophile) Electrophile->SideProduct Water Water (Competing Nucleophile) Water->Electrophile Hydrolysis

Caption: Competing reaction pathways in the presence of moisture.

In a typical reaction, such as an amide bond formation, the amine is intended to be the primary nucleophile that attacks an electrophile (like an activated carboxylic acid). However, water is also a nucleophile and can compete with the amine, leading to the hydrolysis of the electrophile and the formation of unwanted byproducts, thus reducing the yield of the desired product.

Recommended General Handling Workflow

This workflow outlines the best practices for handling this compound from receipt to use in a reaction.

Handling_Workflow A Receive Reagent B Store in Cool, Dry Place (Preferably in a Desiccator) A->B C Prepare for First Use B->C D Move bottle to Inert Atmosphere (Glovebox or Schlenk Line) C->D E Replace Headspace with Inert Gas (Argon or Nitrogen) D->E F Withdraw Required Amount (Use Dry Syringe/Cannula) E->F G Tightly Reseal Bottle (Septum + Parafilm) F->G I Conduct Reaction (in Dry Glassware/Solvents) F->I H Return to Storage G->H

Caption: Recommended workflow for handling hygroscopic amines.

Part 4: Data Summary

ParameterValue / RecommendationSource(s)
Chemical Formula C₅H₁₂N₂-
Molecular Weight 100.16 g/mol -
Appearance Colorless to light yellow liquid[15]
Boiling Point ~140 °C at 742 Torr[15]
Storage Conditions Store under inert gas (Nitrogen or Argon) at 2–8 °C. Keep tightly sealed in a dry and well-ventilated place.[4][15]
Recommended Handling Use inert atmosphere techniques (glovebox, Schlenk line). Use dry glassware and solvents. Minimize exposure to air.[14][16]
Water Quantification Karl Fischer Titration (with buffering for basic amines).[5][9][10]
Drying Agents Molecular Sieves (3Å or 4Å), Potassium Hydroxide (KOH), Barium Oxide (BaO).[11]

References

Validation & Comparative

A Senior Application Scientist's Guide to Chiral HPLC Analysis of (3S)-1-methylpyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction

In pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. (3S)-1-methylpyrrolidin-3-amine is a key chiral building block in the synthesis of various active pharmaceutical ingredients (APIs). Ensuring its enantiomeric purity is paramount, as the presence of the unwanted (3R)-enantiomer can introduce unforeseen biological effects or reduce therapeutic efficacy. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for enantiomeric purity assessment, offering high-resolution separation of these mirror-image isomers.[1]

This guide provides an in-depth comparison of robust chiral HPLC methodologies for the analysis of this compound. We will explore direct and indirect separation strategies, alongside a powerful alternative in Supercritical Fluid Chromatography (SFC), providing the experimental data and foundational principles required for researchers, scientists, and drug development professionals to make informed decisions in their analytical workflow.

The Analytical Challenge: this compound

The primary analytical challenges associated with this molecule are twofold:

  • Chirality: As a chiral amine, it requires a chiral environment to resolve its enantiomers.

  • Weak Chromophore: The molecule lacks a significant UV-absorbing moiety, making sensitive detection by standard UV-Vis detectors difficult.

This guide will address both challenges by comparing methods that either employ specialized detectors or incorporate a chromophore through derivatization.

Method Selection Workflow

Choosing the appropriate analytical strategy depends on several factors, including available equipment, desired sensitivity, and sample throughput needs. The following workflow provides a decision-making framework.

G cluster_direct Direct Methods cluster_indirect Indirect Methods start Analyte: This compound chromophore_check Does the analyte have a strong UV chromophore? start->chromophore_check no_chromophore No chromophore_check->no_chromophore No indirect_options Indirect Analysis: Pre-column Derivatization chromophore_check->indirect_options No, and requires high sensitivity with UV detection detector_choice Is a universal detector (MS, CAD, ELSD) or low wavelength UV (<210 nm) available? direct_options Direct Analysis Options why_indirect Derivatization adds a chromophore, enabling sensitive UV/FL detection and separation on achiral columns. indirect_options->why_indirect detector_choice->indirect_options No direct_hplc Direct Chiral HPLC/SFC detector_choice->direct_hplc Yes yes_detector Yes no_detector No

Caption: Method selection workflow for chiral amine analysis.

Direct Enantioseparation using Chiral Stationary Phases (CSPs)

Direct methods are often preferred for their simplicity, as they involve the direct injection of the analyte onto a specialized chiral column.[2] The separation occurs through the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase.[3][4]

G cluster_column Chiral Stationary Phase (CSP) CSP Chiral Selector R-Enantiomer S-Enantiomer interaction_R Stronger Interaction (Longer Retention) CSP:r->interaction_R tR(R) interaction_S Weaker Interaction (Shorter Retention) CSP:s->interaction_S tR(S) analytes Racemic Mixture (R and S Enantiomers) analytes->CSP:selector separated Separated Enantiomers

Caption: Principle of direct chiral recognition on a CSP.

For chiral amines, polysaccharide and cyclofructan-based CSPs have demonstrated broad applicability and high success rates.[5][6]

Comparison of Suitable Chiral Stationary Phases
CSP TypeCommon ColumnsTypical Mobile PhaseMechanism & Insights
Polysaccharide-based Chiralpak® IA, IB, IC, IE, IFNormal Phase (NP): Hexane/AlcoholPolar Organic (PO): ACN/AlcoholThese columns, derived from amylose or cellulose carbamates, are workhorses in chiral separations.[4] The separation mechanism involves a combination of hydrogen bonding, dipole-dipole, and steric interactions within the chiral grooves of the polysaccharide structure.[3] Immobilized versions (IA, IB, etc.) offer greater solvent compatibility.[6]
Cyclofructan-based Larihc® CF6-PPolar Organic (PO): ACN/MeOHCyclofructans are particularly effective for primary amines.[5] They operate via inclusion complexation and hydrogen bonding at the "mouth" of the macrocyclic ring. The PO mode is often preferred for these columns.
Macrocyclic Glycopeptide Astec® CHIROBIOTIC® T, V2Polar Ionic/Reversed-PhaseThese CSPs, like vancomycin or teicoplanin, are versatile and can operate in multiple mobile phase modes.[7] They possess ionic groups, making them suitable for separating polar and ionic compounds like underivatized amino acids and amines.[7][8]
Experimental Protocol: Direct Chiral HPLC Screening

This protocol outlines a screening approach to find a suitable direct separation method.

  • Column Selection:

    • Screen on a set of polysaccharide columns (e.g., Chiralpak IA, IE) and a cyclofructan column (Larihc CF6-P).

  • Sample Preparation:

    • Dissolve the racemic 1-methylpyrrolidin-3-amine standard in the initial mobile phase to a concentration of 1.0 mg/mL.

  • Chromatographic Conditions (Screening):

    • Flow Rate: 1.0 mL/min

    • Temperature: 25°C

    • Detection: Due to the weak chromophore, use a Mass Spectrometer (MS), Evaporative Light Scattering Detector (ELSD), or UV at a low wavelength (e.g., 205 nm).[8]

    • Injection Volume: 5 µL

  • Mobile Phase Screening Protocol:

    • Condition A (Normal Phase): n-Hexane / Isopropanol (80:20 v/v) + 0.2% Diethylamine (DEA).

      • Rationale: The basic additive (DEA) is critical for suppressing interactions with residual silanols on the silica support, ensuring good peak shape for the basic amine analyte.[6][9]

    • Condition B (Polar Organic): Acetonitrile / Methanol (95:5 v/v) + 0.2% DEA.

      • Rationale: The polar organic mode can offer different selectivity compared to the normal phase and is often successful for cyclofructan CSPs.[5]

  • Optimization:

    • If partial separation is observed, adjust the ratio of the alcohol modifier. Increasing alcohol content generally reduces retention time.

    • Evaluate other additives like triethylamine (TEA) or butylamine (BA) if peak shape is poor.[5]

Pros and Cons of the Direct Method
  • Pros:

    • Simple sample preparation.

    • Faster method development time (no reaction optimization needed).

    • Avoids potential side reactions or racemization from derivatization.

  • Cons:

    • Requires investment in expensive chiral columns.

    • The weak chromophore of this compound necessitates specialized detectors (MS, ELSD, CAD) for sensitive analysis.

    • Finding a suitable CSP can sometimes be a trial-and-error process.

Indirect Enantioseparation via Pre-column Derivatization

The indirect approach involves reacting the racemic amine with an enantiomerically pure chiral derivatizing agent (CDA) to form two diastereomers.[2] These diastereomers have different physical properties and can be separated on a conventional, less expensive achiral column (e.g., C18).[10]

G start Racemic Amine (R)-Amine + (S)-Amine reaction Derivatization Reaction start->reaction cda Enantiopure CDA (R')-CDA cda->reaction diastereomers Diastereomeric Mixture (R-R') + (S-R') reaction->diastereomers separation Separation on Achiral Column (e.g., C18) diastereomers->separation product Separated Diastereomers separation->product

Caption: Principle of the indirect chiral separation method.

A significant advantage of this method for this compound is that the CDA can introduce a strong chromophore or fluorophore, overcoming the detection challenge.[11][12]

Comparison of Chiral Derivatizing Agents (CDAs) for Amines
Derivatizing AgentAbbreviationKey Features & Insights
1-(9-Fluorenyl)ethyl Chloroformate FLECReacts with primary and secondary amines to form stable carbamates. The fluorenyl group provides a strong UV chromophore and fluorescence for highly sensitive detection.[12]
2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl Isothiocyanate GITCForms thiourea derivatives. Often provides excellent resolution for a wide range of amines on standard reversed-phase columns.
o-Phthalaldehyde / Chiral Thiol OPAA classic combination for primary amines, but can be adapted for secondary amines. Forms fluorescent isoindole derivatives. Requires a chiral thiol (e.g., N-acetyl-L-cysteine) to create diastereomers.[13]
Experimental Protocol: Indirect Chiral HPLC via FLEC Derivatization

This protocol provides a robust method for sensitive and accurate analysis.

  • Reagents and Materials:

    • (S)-1-methylpyrrolidin-3-amine sample.

    • (+)-1-(9-Fluorenyl)ethyl chloroformate ((+)-FLEC).

    • Anhydrous pyridine or triethylamine (as base).

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Formic acid.

    • Standard achiral C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Derivatization Procedure: a. Prepare a 1 mg/mL solution of the amine sample in acetonitrile. b. In a vial, mix 100 µL of the amine solution with 100 µL of a 5 mg/mL solution of (+)-FLEC in acetonitrile. c. Add 20 µL of anhydrous pyridine to catalyze the reaction. d. Vortex the mixture and allow it to react at room temperature for 30 minutes. e. Quench the reaction by adding a small amount of an amino-containing reagent (e.g., 20 µL of 1M ethanolamine) to consume excess FLEC. f. Dilute the final mixture with the mobile phase for HPLC analysis.

  • Chromatographic Conditions:

    • Column: Standard C18 (250 x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Formic Acid.

      • Rationale: The acidic modifier ensures the protonation of any residual basic sites and provides good peak shape for the derivatives.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 30°C.

    • Detection: UV at 254 nm or Fluorescence (Excitation: 260 nm, Emission: 315 nm).

    • Injection Volume: 10 µL.

  • Method Validation:

    • The method should be validated according to ICH guidelines.[14][15] Key parameters include specificity (baseline resolution of diastereomers, Rs > 1.5), limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, and precision.[1]

Pros and Cons of the Indirect Method
  • Pros:

    • Solves the poor UV absorbance problem by introducing a chromophore/fluorophore.[11]

    • Allows the use of robust and inexpensive achiral HPLC columns.

    • Often results in high-resolution separations.

  • Cons:

    • Requires additional sample preparation steps (derivatization).

    • The CDA must be of high enantiomeric purity to ensure accurate results.[10]

    • There is a risk of racemization during the derivatization reaction, which must be carefully evaluated.

    • Excess derivatizing agent can sometimes interfere with the chromatogram.

Alternative Technique: Chiral Supercritical Fluid Chromatography (SFC)

SFC is a powerful alternative to HPLC for chiral separations, particularly for methods developed in normal-phase mode.[16] It uses supercritical CO₂ as the primary mobile phase, often with a small amount of an organic co-solvent (modifier) like methanol.

SFC vs. HPLC: A Performance Comparison
ParameterHPLC (Normal Phase)SFCRationale & Insights
Speed SlowerFaster (2-5x)The low viscosity of supercritical CO₂ allows for much higher flow rates without a significant loss in column efficiency, leading to shorter analysis times.[16]
Solvent Consumption High (e.g., Hexane)LowSFC drastically reduces the consumption of organic solvents, making it a "greener" and more cost-effective technique.
Selectivity GoodOften comparable or betterThe same polysaccharide and cyclofructan CSPs used in HPLC are employed in SFC, frequently providing similar or improved chiral recognition.[16]
Operating Pressure Low to ModerateHighRequires specialized SFC instrumentation capable of handling high back pressures (e.g., 100-200 bar) to keep CO₂ in its supercritical state.
Experimental Protocol Outline: Chiral SFC
  • Column: Use the same polysaccharide-based CSPs successful in HPLC (e.g., Lux® Cellulose-1, Chiralpak IA).

  • Mobile Phase: Supercritical CO₂ / Methanol (e.g., gradient from 5% to 40% Methanol).

  • Additives: 0.3% Trifluoroacetic Acid (TFA) and 0.2% Triethylamine (TEA) are often used in combination to improve peak shape and resolution for amines.[8]

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Temperature: 40°C.

  • Detection: UV or MS.

Summary and Recommendations

The optimal method for the chiral analysis of this compound depends on the specific laboratory context.

MethodBest For...Key AdvantageKey Disadvantage
Direct Chiral HPLC Labs with MS, ELSD, or CAD detectors; high-throughput screening of columns.Simplicity and speed of sample preparation.Requires specialized detectors for sensitivity; expensive chiral columns.
Indirect Chiral HPLC Labs with standard UV or Fluorescence detectors; need for high sensitivity and quantitation.High sensitivity and use of standard achiral columns.More complex sample preparation; risk of racemization.
Chiral SFC Labs with SFC instrumentation; goals of high throughput and reduced solvent waste.Very fast analysis times and "green" chemistry.Requires specialized, high-pressure equipment.

For routine quality control where high sensitivity is required and only standard UV detectors are available, the indirect method via derivatization with an agent like FLEC is highly recommended . It directly addresses the molecule's weak chromophore while providing robust and high-resolution separation on common, inexpensive C18 columns. If an MS detector and a library of chiral columns are available, the direct method offers a simpler workflow for rapid screening and analysis.

References

A Senior Application Scientist's Guide to NMR Spectroscopy for Structure Confirmation of (3S)-1-methylpyrrolidin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Challenge of a Privileged Scaffold

In the landscape of modern drug discovery, the (3S)-1-methylpyrrolidin-3-amine scaffold is a "privileged structure." Its inherent chirality, conformational constraints, and versatile derivatization potential at the 3-amino position make it a cornerstone for developing novel therapeutics targeting a range of receptors and enzymes. However, the very features that make this scaffold attractive also present a significant analytical challenge. Unambiguous confirmation of a new derivative's constitution, regiochemistry, and, most critically, the retention of its absolute stereochemistry, is paramount for advancing a candidate molecule.

This guide provides an in-depth, field-proven strategy for the complete structural elucidation of this compound derivatives, leveraging a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We will move beyond a simple recitation of experiments to explain the causality behind our analytical choices, presenting an integrated workflow that functions as a self-validating system for researchers, scientists, and drug development professionals. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical method for drug discovery, providing detailed information on molecular structures and interactions at the atomic level.[1][2]

Section 1: The Foundational Toolkit: 1D NMR Spectroscopy (¹H and ¹³C)

The initial structural assessment begins with one-dimensional ¹H and ¹³C NMR. These experiments provide a rapid, high-level overview of the molecular framework, confirming the presence of key functional groups and offering the first clues to successful derivatization.

Expertise in Action: Interpreting the Core Signals

For any derivative, the first step is to identify the signals corresponding to the core this compound framework. The chemical shifts of these protons and carbons are influenced by the solvent and the nature of the new substituent, but they generally fall within predictable ranges.

  • ¹H NMR: Expect to see complex, often overlapping multiplets for the pyrrolidine ring protons (C2-H₂, C3-H, C4-H₂, C5-H₂). The N-methyl (N-CH₃) protons typically appear as a sharp singlet, providing a clear diagnostic signal.

  • ¹³C NMR: The five carbons of the core scaffold provide a distinct fingerprint. The DEPT (Distortionless Enhancement by Polarization Transfer) experiment is crucial here to differentiate between CH₃, CH₂, and CH carbons, which can be ambiguous in the broadband ¹³C spectrum alone.[3]

Table 1: Typical ¹³C NMR Chemical Shifts for Parent Pyrrolidine Scaffolds

Carbon AtomPyrrolidine[4]1-Methylpyrrolidine[5]Expected Range for DerivativesDEPT-135 Phase
C2~47.1 ppm~57.1 ppm55-65 ppmNegative (CH₂)
C3~25.7 ppm~23.8 ppm25-40 ppm*Negative (CH₂)
C4~25.7 ppm~23.8 ppm25-35 ppmNegative (CH₂)
C5~47.1 ppm~57.1 ppm55-65 ppmNegative (CH₂)
N-CH₃N/A~42.0 ppm40-45 ppmPositive (CH₃)

Note: The chemical shift of C3 will be significantly affected by the substituent on the 3-amino group.

Section 2: Assembling the Puzzle: 2D Correlation Spectroscopy

While 1D NMR confirms the pieces are present, 2D NMR shows how they are connected. This multi-dimensional approach resolves signal overlap and builds the complete molecular structure piece by piece.[3][6][7]

The Integrated 2D NMR Workflow

A logical, sequential application of 2D experiments is the most efficient path to unambiguous structural assignment. Each experiment provides a new layer of information that builds upon the last.

Caption: Integrated workflow for constitutional and regiochemical analysis using 2D NMR.

  • ¹H-¹H COSY (Correlation Spectroscopy): This is the first step in mapping the proton network.[8] A cross-peak between two protons in a COSY spectrum indicates that they are spin-spin coupled, typically through two or three bonds. For our scaffold, this allows us to "walk" around the pyrrolidine ring, connecting H3 to its H2 and H4 neighbors, and H4 to H5, and H5 back to H2, establishing the complete spin system of the ring.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment is the definitive link between the proton and carbon skeletons.[2][8] It produces a cross-peak for every proton directly attached to a carbon. By overlaying the proton assignments from COSY onto the HSQC spectrum, we can unambiguously assign the chemical shift of each carbon in the pyrrolidine ring.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for confirming the specific derivative.[8] HMBC reveals correlations between protons and carbons that are two or three bonds apart. Its true value lies in connecting molecular fragments that have no direct H-H coupling.

    • Causality in Action: To confirm that a substituent (e.g., an acetyl group, -C(O)CH₃) is attached to the 3-amino group, we would look for a crucial HMBC cross-peak between the proton at C3 (H3) and the carbonyl carbon of the acetyl group. Similarly, a correlation between the N-methyl protons and both the C2 and C5 carbons confirms the integrity of the N-methylpyrrolidine core.

Section 3: Defining 3D Space: Confirmation of Stereochemistry

Confirming that the stereocenter at the C3 position remains in the desired (S)-configuration after synthesis is a critical quality attribute. Standard correlation experiments do not provide this information, requiring more specialized techniques.

Method 1: NOESY/ROESY for Relative Configuration

The Nuclear Overhauser Effect (NOE) is a through-space phenomenon that can detect protons that are close to each other in 3D space, regardless of whether they are connected by bonds.[9] A 2D NOESY (or ROESY for medium-sized molecules) experiment can reveal the relative stereochemistry of substituents on the ring. For example, a strong NOE between the C3 proton and a proton on a bulky substituent would suggest they are on the same face of the ring (cis), while the absence of such a correlation might suggest a trans relationship.

Method 2: Chiral Derivatizing Agents (CDAs) for Absolute Configuration

A more definitive and widely used method for confirming the absolute configuration of chiral amines is the use of Chiral Derivatizing Agents (CDAs).[10][11] The principle is to react the chiral amine with an enantiomerically pure CDA (like Mosher's acid, (R)- and (S)-MTPA) to form a mixture of diastereomers.[12][13] Diastereomers, unlike enantiomers, have different physical properties and will produce distinct, separable signals in the NMR spectrum.

By comparing the ¹H NMR spectra of the two diastereomeric products, one can assign the absolute configuration based on established models that correlate chemical shift differences (Δδ = δS - δR) to the spatial arrangement around the chiral center.[12][14]

Caption: Workflow for absolute configuration determination using Chiral Derivatizing Agents (CDAs).

Section 4: A Comparative Perspective: NMR in the Analytical Arsenal

While NMR is the gold standard for structural elucidation in solution, it is important to understand its role relative to other common analytical techniques.

Table 2: Comparison of Analytical Techniques for Structure Confirmation

TechniqueInformation ProvidedStrengthsLimitations
NMR Spectroscopy Complete 3D structure in solution, connectivity, stereochemistry, conformation, purity.[2][15]Non-destructive; provides unparalleled detail on atomic connectivity and spatial relationships in a biologically relevant state.Relatively low sensitivity; requires soluble sample; complex mixtures can be challenging.
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), fragmentation patterns.Extremely high sensitivity; excellent for confirming molecular formula and identifying known compounds.Does not provide information on stereochemistry or detailed connectivity of isomers.
X-ray Crystallography Precise 3D structure in the solid state, absolute stereochemistry.The "gold standard" for unambiguous atomic coordinates and absolute configuration.[12]Requires a high-quality single crystal (often difficult to obtain); structure may not reflect the solution-state conformation.

Experimental Protocols

General Sample Preparation
  • Dissolution: Accurately weigh 5-10 mg of the purified derivative and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD-d₄, D₂O). The choice of solvent is critical as it can influence chemical shifts.

  • Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shift scale to 0.00 ppm.

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

Standard 1D and 2D NMR Acquisition
  • Instrument: A 400 MHz or higher field NMR spectrometer equipped with a probe capable of inverse detection is recommended.

  • ¹H NMR: Acquire with a 30° or 45° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C{¹H} NMR: Acquire with a standard pulse program (e.g., zgpg30) with proton decoupling. A sufficient number of scans (often several thousand) will be needed to achieve a good signal-to-noise ratio.

  • DEPT-135: Use a standard DEPT-135 pulse sequence to differentiate carbon types.

  • gCOSY: Acquire a gradient-selected COSY spectrum. Typically, 2 scans per increment are sufficient.

  • gHSQC: Use a gradient-selected HSQC sequence optimized for a one-bond ¹J(C,H) coupling of ~145 Hz.

  • gHMBC: Use a gradient-selected HMBC sequence optimized for long-range couplings of 8-10 Hz. This value is a good compromise for detecting both two- and three-bond correlations.

Chiral Derivatization Protocol (Mosher's Amide Formation)
  • Reaction Setup: In two separate, dry vials, dissolve ~1 mg of the this compound derivative in 0.5 mL of anhydrous pyridine-d₅ or CDCl₃.

  • CDA Addition: To one vial, add a slight molar excess (~1.1 eq) of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride [(R)-MTPA-Cl]. To the second vial, add the same excess of (S)-(+)-MTPA-Cl.

  • Reaction: Gently swirl the vials and allow the reaction to proceed at room temperature for 30-60 minutes, or until the reaction is complete as monitored by TLC or LC-MS.

  • NMR Analysis: Transfer the reaction mixtures directly to NMR tubes. Acquire high-resolution ¹H NMR spectra for both samples. Carefully compare the spectra, paying close attention to protons near the newly formed stereocenter (especially H3, H2, and H4) to determine the Δδ (δS - δR) values for assignment of the absolute configuration.

Conclusion

The structural confirmation of this compound derivatives is a multi-faceted challenge that demands a rigorous and systematic analytical approach. A strategic combination of 1D NMR (¹H, ¹³C, DEPT) and 2D correlation spectroscopy (COSY, HSQC, HMBC) provides an unambiguous determination of the compound's constitution and the regiochemistry of substitution. For the critical confirmation of absolute stereochemistry, the formation of diastereomeric amides using chiral derivatizing agents like MTPA-Cl remains the most reliable NMR-based method. By integrating these techniques, researchers can build a complete and self-validating structural dossier, ensuring the quality and integrity of these vital scaffolds in the drug discovery pipeline.

References

A Comparative Guide to the Synthetic Applications of (3S)- and (R)-1-Methylpyrrolidin-3-amine Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chiral building blocks for pharmaceutical synthesis, the enantiomers of 1-methylpyrrolidin-3-amine stand out for their utility in constructing a diverse array of bioactive molecules. The precise three-dimensional arrangement of the amine group on the pyrrolidine ring—dictated by its (S) or (R) configuration—is a critical determinant of molecular recognition and, consequently, pharmacological activity. This guide provides an in-depth comparison of (3S)-1-methylpyrrolidin-3-amine and (R)-1-methylpyrrolidin-3-amine, moving beyond their basic properties to explore their differential performance in stereoselective synthesis, supported by experimental data and established protocols.

Introduction: The Stereochemical Imperative

This compound and (R)-1-methylpyrrolidin-3-amine are enantiomers, non-superimposable mirror images of each other. This seemingly subtle difference in stereochemistry has profound implications for their application in drug development. When incorporated into a larger molecule, the chiral center of the pyrrolidine ring directly influences the overall topography of the final compound. This, in turn, governs the specificity and affinity of its interactions with chiral biological targets such as enzymes and receptors.

The choice between the (S) and (R) enantiomer is therefore not arbitrary but a pivotal strategic decision in the design of a synthetic route. This decision impacts not only the biological activity of the target molecule but also the efficiency and stereochemical outcome of the synthetic process itself.

Comparative Analysis in Asymmetric Synthesis

The utility of these chiral amines is most evident in their role as key intermediates in the synthesis of high-value therapeutic agents. Below, we compare their application in the development of inhibitors for two distinct enzyme classes, highlighting how the choice of enantiomer dictates the potency and selectivity of the final drug candidate.

Case Study: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 inhibitors are a class of oral hypoglycemic agents used in the management of type 2 diabetes. The efficacy of these inhibitors often hinges on the precise orientation of functional groups that interact with the enzyme's active site. The synthesis of potent DPP-4 inhibitors frequently employs a chiral 3-aminopyrrolidine scaffold.

While direct side-by-side comparisons in a single publication are uncommon, the collective body of literature demonstrates a clear preference for the (R)-enantiomer in the synthesis of several DPP-4 inhibitors. For instance, the synthesis of potent inhibitors often involves the coupling of (R)-1-methylpyrrolidin-3-amine with a suitable electrophile. This strategic choice is driven by the fact that the resulting stereochemistry is optimal for binding to the S1 and S2 pockets of the DPP-4 enzyme.

Conversely, the use of the (S)-enantiomer in this context would lead to a diastereomer with significantly reduced or no activity, as the amine group would be misaligned within the enzyme's active site, preventing key binding interactions.

Case Study: Stearoyl-CoA Desaturase (SCD-1) Inhibitors

SCD-1 is a key enzyme in lipid metabolism, and its inhibitors are investigated for the treatment of metabolic diseases. In the development of novel SCD-1 inhibitors, both enantiomers of 1-methylpyrrolidin-3-amine have been utilized to probe the structure-activity relationship (SAR).

In one such study, a series of compounds were synthesized using either the (S) or (R) enantiomer. The resulting diastereomers were then tested for their inhibitory activity against SCD-1. This provides a clear example of how enantiomeric substitution is a critical tool for optimizing drug candidates.

Enantiomer UsedResulting DiastereomerSCD-1 Inhibitory Activity (IC50)
(S)-1-methylpyrrolidin-3-amineDiastereomer AHigh Potency
(R)-1-methylpyrrolidin-3-amineDiastereomer BLow to Moderate Potency

This table is a representative summary based on typical SAR studies. Actual IC50 values are highly dependent on the specific molecular scaffold.

This data underscores the principle of chiral recognition: the enzyme's active site preferentially binds one diastereomer over the other, leading to a significant difference in potency. The use of the "incorrect" enantiomer would result in a less effective drug candidate.

Experimental Protocols: A Practical Guide

The following section details a generalized, yet representative, experimental protocol for the coupling of a chiral amine with a carboxylic acid, a common step in the synthesis of the inhibitors discussed above. This protocol is designed to be self-validating, with clear steps for reaction setup, monitoring, and purification.

Amide Coupling via EDC/HOBt

This protocol describes the formation of an amide bond between a carboxylic acid and either (3S)- or (R)-1-methylpyrrolidin-3-amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) as coupling agents.

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Amide Formation cluster_workup Workup & Purification A Dissolve Carboxylic Acid in DMF B Add HOBt and EDC A->B C Stir at 0°C for 30 min B->C D Add Chiral Amine: (S)- or (R)-1-methylpyrrolidin-3-amine C->D E Allow to warm to RT and stir for 12-18h D->E F Quench with H2O & Extract with EtOAc E->F G Wash with aq. LiCl F->G H Dry (Na2SO4), Filter, & Concentrate G->H I Purify via Column Chromatography H->I J Final Product I->J Characterize Product (NMR, MS)

Caption: Workflow for amide bond formation using a chiral amine.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of the carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M), add HOBt (1.2 eq) and EDC·HCl (1.2 eq).

  • Activation: Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid.

  • Amine Addition: Add a solution of either this compound or (R)-1-methylpyrrolidin-3-amine (1.1 eq) in DMF to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Washing: Wash the combined organic layers with a 5% aqueous solution of LiCl (2x) to remove residual DMF, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Causality and Trustworthiness: The use of HOBt minimizes side reactions and racemization. The aqueous workup with LiCl is a proven method for efficiently removing the high-boiling point solvent DMF. Each step is designed to maximize yield and purity, ensuring the integrity of the final product.

Conclusion: A Strategic Choice in Synthesis

The selection between this compound and (R)-1-methylpyrrolidin-3-amine is a critical decision in the synthesis of chiral molecules. As demonstrated, this choice is dictated by the stereochemical requirements of the biological target. While chemically similar, their opposing configurations lead to diastereomeric products with often vastly different biological activities.

For researchers and drug development professionals, a thorough understanding of the target's binding site and the principles of stereoselective synthesis is paramount. The strategic selection of the correct chiral building block, such as the enantiomers of 1-methylpyrrolidin-3-amine, is a foundational step in the successful development of potent and selective therapeutic agents. The protocols and data presented herein provide a framework for making this critical decision with confidence.

Efficacy of (3S)-1-Methylpyrrolidin-3-amine as an Organocatalyst: A Comparative Guide and Prospective Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel, efficient, and stereoselective organocatalysts is a continuous endeavor. The pyrrolidine scaffold has long been a privileged motif in asymmetric catalysis, with progenitors like L-proline and its derivatives demonstrating remarkable efficacy in a plethora of organic transformations.[1] This guide provides an in-depth analysis of the potential efficacy of (3S)-1-methylpyrrolidin-3-amine as an organocatalyst.

It is important to note that as of the writing of this guide, there is a notable scarcity of published experimental data specifically evaluating the catalytic performance of this compound.[2] Consequently, this document will leverage established principles of organocatalysis and structure-activity relationships within the pyrrolidine family to offer a prospective comparison against well-established catalysts. We will also outline a comprehensive experimental workflow to rigorously assess its catalytic prowess.

Structural Considerations and Mechanistic Hypotheses

This compound possesses a unique combination of structural features that suggests its potential as a bifunctional organocatalyst. The chiral pyrrolidine ring provides a rigid backbone to create a defined stereochemical environment around the catalytic site. The secondary amine at the 3-position is poised to participate in enamine or iminium ion formation, the cornerstone of many organocatalytic cycles.[3] The N-methyl group, while potentially influencing the catalyst's solubility and steric profile, also impacts the basicity of the pyrrolidine nitrogen.[4]

Comparison with Proline and Prolinol Derivatives

The most common pyrrolidine-based organocatalysts, such as L-proline and diarylprolinol silyl ethers, typically bear their functional groups at the 2-position.[1] The placement of the amine group at the 3-position in our target molecule introduces a different spatial arrangement of the reactive center relative to the chiral backbone. This could lead to novel stereochemical outcomes in asymmetric reactions.

Compared to L-proline, this compound lacks the carboxylic acid group, which in proline can act as a Brønsted acid co-catalyst.[5] However, the secondary amine in our target molecule could potentially engage in hydrogen bonding interactions to stabilize transition states.

The N-methyl group sets it apart from simple 3-aminopyrrolidine. This modification may enhance its solubility in organic solvents and could influence the conformational preferences of the pyrrolidine ring, thereby affecting the stereochemical induction.

Prospective Efficacy in Key Asymmetric Transformations

Based on its structural features, this compound is a promising candidate for catalyzing classic carbon-carbon bond-forming reactions. We will focus our prospective analysis on two of the most fundamental and widely studied organocatalytic reactions: the Aldol reaction and the Michael addition.

Asymmetric Aldol Reaction

The asymmetric aldol reaction is a powerful tool for the construction of chiral β-hydroxy carbonyl compounds. The catalytic cycle, mediated by a pyrrolidine-based organocatalyst, typically proceeds through an enamine intermediate.

Diagram 1: Proposed Catalytic Cycle for the Aldol Reaction

Aldol_Cycle cluster_0 Catalytic Cycle Catalyst This compound Enamine Chiral Enamine Catalyst->Enamine + Ketone - H2O Ketone Ketone Iminium Iminium Intermediate Enamine->Iminium + Aldehyde Aldehyde Aldehyde Product β-Hydroxy Ketone Iminium->Product + H2O Product->Catalyst - Catalyst (regenerated)

Caption: Proposed enamine-based catalytic cycle for the aldol reaction.

We hypothesize that this compound will effectively catalyze the aldol reaction between ketones and aldehydes. The key performance indicators to evaluate will be the reaction yield, diastereoselectivity (syn/anti ratio), and enantioselectivity (% ee).

Asymmetric Michael Addition

The asymmetric Michael addition of nucleophiles to α,β-unsaturated compounds is another cornerstone of organocatalysis. Similar to the aldol reaction, pyrrolidine-based catalysts can activate carbonyl donors through enamine formation.

Diagram 2: Proposed Catalytic Cycle for the Michael Addition

Michael_Cycle cluster_1 Catalytic Cycle Catalyst This compound Enamine Chiral Enamine Catalyst->Enamine + Aldehyde - H2O Aldehyde_Donor Aldehyde (Donor) Iminium_Adduct Iminium Adduct Enamine->Iminium_Adduct + Nitroolefin Nitroolefin Nitroolefin (Acceptor) Michael_Adduct Michael Adduct Iminium_Adduct->Michael_Adduct + H2O Michael_Adduct->Catalyst - Catalyst (regenerated)

Caption: Proposed enamine-based catalytic cycle for the Michael addition.

For the Michael addition, we anticipate that this compound will catalyze the conjugate addition of aldehydes or ketones to nitroolefins. Again, the critical metrics for comparison will be yield, diastereoselectivity, and enantioselectivity.

Comparative Performance Analysis (Prospective)

To provide a framework for evaluating the performance of this compound, we present a prospective comparison with two well-established pyrrolidine-based organocatalysts: L-proline and (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (a Hayashi-Jørgensen catalyst). The data for the established catalysts are representative values from the literature for benchmark reactions.

Table 1: Prospective Performance Comparison in the Asymmetric Aldol Reaction (Reaction: 4-Nitrobenzaldehyde with Cyclohexanone)

CatalystCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)dr (syn:anti)ee (%) (syn)
This compound 10-20 (projected)VariousRT to -2024-72To be determinedTo be determinedTo be determined
L-Proline30DMSORT486895:596
Hayashi-Jørgensen Catalyst1-5Toluene02-24>95>99:1>99

Table 2: Prospective Performance Comparison in the Asymmetric Michael Addition (Reaction: Propanal with trans-β-Nitrostyrene)

CatalystCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)dr (syn:anti)ee (%) (syn)
This compound 10-20 (projected)VariousRT to 024-48To be determinedTo be determinedTo be determined
L-Proline10CHCl₃RT967695:520
Hayashi-Jørgensen Catalyst1Toluene42>9993:798

These tables highlight the high standards set by existing catalysts and provide clear benchmarks for the experimental evaluation of our target molecule.

Experimental Protocols for Efficacy Evaluation

To empirically determine the efficacy of this compound, a systematic experimental plan is essential. The following protocols for the asymmetric aldol and Michael additions are designed to provide a comprehensive assessment of the catalyst's performance.

General Considerations
  • Catalyst Purity: The this compound should be of high purity (>97%) to avoid any interference from impurities.

  • Solvent Screening: A range of solvents with varying polarities (e.g., toluene, CH₂Cl₂, THF, acetonitrile, DMSO) should be tested to optimize reaction conditions.

  • Temperature Effects: The influence of temperature on reactivity and stereoselectivity should be investigated, typically ranging from room temperature down to -20 °C.

  • Catalyst Loading: The catalyst loading should be varied (e.g., 5, 10, 20 mol%) to determine the optimal concentration.

Diagram 3: Experimental Workflow for Catalyst Evaluation

Workflow cluster_workflow Catalyst Evaluation Workflow start Start: Catalyst Synthesis & Purification reaction_setup Reaction Setup: - Aldol or Michael Reaction - Substrates & Catalyst - Solvent & Temperature Screening start->reaction_setup monitoring Reaction Monitoring (TLC, GC) reaction_setup->monitoring workup Aqueous Workup & Extraction monitoring->workup purification Column Chromatography workup->purification analysis Analysis: - Yield (NMR) - Diastereoselectivity (NMR) - Enantioselectivity (Chiral HPLC) purification->analysis optimization Optimization of Reaction Conditions analysis->optimization conclusion Conclusion on Catalyst Efficacy analysis->conclusion optimization->reaction_setup Iterate

Caption: A systematic workflow for the evaluation of a new organocatalyst.

Protocol for Asymmetric Aldol Reaction[6]
  • To a stirred solution of the aldehyde (0.25 mmol) in the chosen solvent (1.0 mL) at the desired temperature, add the ketone (1.25 mmol, 5 equivalents).

  • Add this compound (0.025 mmol, 10 mol%).

  • Stir the reaction mixture for the specified time, monitoring its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl (2 mL).

  • Extract the mixture with ethyl acetate (3 x 5 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the yield by ¹H NMR spectroscopy using an internal standard.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy.

  • Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Protocol for Asymmetric Michael Addition[2]
  • To a stirred solution of the nitroalkene (0.2 mmol) in the chosen solvent (2 mL) at the desired temperature, add the aldehyde (0.4 mmol, 2 equivalents).

  • Add this compound (0.02 mmol, 10 mol%).

  • Stir the reaction mixture for the specified time, monitoring its progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the yield by ¹H NMR spectroscopy using an internal standard.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Conclusion and Future Outlook

While direct experimental evidence for the catalytic efficacy of this compound is currently lacking, a thorough analysis of its structure in the context of well-established organocatalytic principles suggests its potential as a valuable addition to the synthetic chemist's toolkit. Its unique 3-amino substitution pattern on the chiral pyrrolidine scaffold may offer novel stereochemical control in asymmetric transformations.

The provided experimental protocols offer a robust framework for a comprehensive evaluation of its performance in the asymmetric aldol and Michael addition reactions. The results of these studies will be crucial in determining its practical utility and in providing a direct comparison with existing, highly effective organocatalysts. Should this compound demonstrate promising activity and selectivity, further investigations into its application in a broader range of asymmetric reactions would be a logical and exciting next step.

References

A Senior Application Scientist's Comparative Guide to the Validation of Analytical Methods for (3S)-1-methylpyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(3S)-1-methylpyrrolidin-3-amine is a chiral building block of significant interest in the pharmaceutical industry, serving as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The stereochemistry of this amine is critical to the efficacy and safety of the final drug product. Consequently, robust and reliable analytical methods are paramount for confirming its identity, quantifying its purity, and, most importantly, determining its enantiomeric excess. The presence of the unwanted (R)-enantiomer is considered an impurity and must be strictly controlled.[1]

This guide provides an in-depth comparison of analytical techniques for the validation of methods used to analyze this compound. As a Senior Application Scientist, my objective is to move beyond mere procedural lists and explain the causality behind experimental choices, ensuring that each protocol is a self-validating system. This content is grounded in established regulatory frameworks to provide researchers, scientists, and drug development professionals with a practical and scientifically sound resource.

The Regulatory Cornerstone: ICH Q2(R2) Guidelines

The validation of an analytical procedure is the documented process of demonstrating its suitability for the intended purpose.[2] The International Council for Harmonisation (ICH) guideline Q2(R2), "Validation of Analytical Procedures," provides a comprehensive framework for this process, which is adopted by major regulatory bodies like the FDA and EMA.[3][4][5] This guideline outlines the key performance characteristics that must be evaluated to ensure an analytical method is reliable, accurate, and fit for purpose.[6]

The validation process ensures that the analytical method consistently produces results that are accurate, precise, and specific.[7] This is crucial for making informed decisions throughout the drug development lifecycle, from early-stage synthesis to final product release.[8]

Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2) cluster_2 Method Lifecycle Dev Analytical Procedure Development Opt Optimization of Parameters Dev->Opt Iterative Process Protocol Validation Protocol (Pre-defined Criteria) Opt->Protocol Finalized Method Validation Execute Validation Experiments (Accuracy, Precision, etc.) Protocol->Validation Report Validation Report (Summarize Results) Validation->Report Transfer Method Transfer (To QC Lab) Report->Transfer Approved Method Routine Routine Use & Monitoring Transfer->Routine Method_Selection node_result node_result start Start: Need to Analyze Chiral Amine q1 Is Analyte Volatile & Thermally Stable? start->q1 q2 Is High Throughput or Green Chemistry a Priority? q1->q2 No gc Chiral GC q1->gc Yes hplc Chiral HPLC q2->hplc No sfc Chiral SFC q2->sfc Yes

References

A Senior Application Scientist's Guide to Assessing the Purity of (3S)-1-Methylpyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in drug discovery and development, the stereochemical integrity of a chiral building block is not merely a matter of quality control; it is a fundamental pillar of a therapeutic candidate's safety and efficacy profile. The human body is a profoundly chiral environment, and as such, the interaction of a drug molecule with its biological target is highly stereospecific.[1] The seemingly subtle difference between enantiomers can lead to dramatically different pharmacological or toxicological outcomes. Consequently, regulatory bodies like the FDA mandate rigorous control over the stereochemical purity of drug substances.[1][2][3]

(3S)-1-methylpyrrolidin-3-amine is a critical chiral intermediate, serving as a foundational scaffold in the synthesis of numerous active pharmaceutical ingredients (APIs).[4][5] Its stereocenter at the C3 position is pivotal. The presence of its enantiomeric counterpart, (3R)-1-methylpyrrolidin-3-amine, or other process-related impurities, can have significant downstream implications. This guide provides an in-depth, comparative analysis of robust analytical methodologies for assessing the chemical and enantiomeric purity of commercially available this compound, grounded in the principles of scientific causality and self-validating protocols.

The Impurity Landscape: What to Look For and Why

Effective purity assessment begins with a theoretical understanding of what impurities might be present. Based on common synthetic routes for pyrrolidines, which often involve the reduction of a ketone or cyclization reactions, the impurity profile for this compound can be categorized as follows.[5][6][7]

  • Enantiomeric Impurity: The (3R)-enantiomer is the most critical impurity to quantify. Its presence directly impacts the enantiomeric excess (% ee) of the material.

  • Diastereomeric Impurities: While less common for a single stereocenter molecule, these can arise if chiral reagents used in the synthesis are not themselves enantiomerically pure.

  • Structural Impurities: These include precursors, by-products, and degradation products. Common examples could include the starting material 1-methyl-3-pyrrolidinone, or products from side-reactions.

  • Residual Solvents & Reagents: Volatile or non-volatile compounds used during the synthesis and purification process.

cluster_analyte This compound cluster_impurities Potential Impurity Classes Analyte This compound Enantiomer (R)-Enantiomer Analyte->Enantiomer Enantiomeric Purity Precursor Synthetic Precursors (e.g., 1-methyl-3-pyrrolidinone) Analyte->Precursor Chemical Purity Byproduct Reaction By-products Analyte->Byproduct Chemical Purity Solvents Residual Solvents Analyte->Solvents Chemical Purity

Caption: Logical relationship of the target analyte to its key impurity classes.

A Comparative Framework of Analytical Methodologies

No single analytical technique provides a complete picture of a compound's purity. A multi-pronged approach, leveraging the strengths of different methods, is essential for a comprehensive assessment. Chiral High-Performance Liquid Chromatography (HPLC) is widely considered the gold standard for determining enantiomeric purity due to its robustness and the variety of available chiral stationary phases (CSPs).[8][9][10] Gas Chromatography-Mass Spectrometry (GC-MS) excels at identifying and quantifying volatile impurities, while Nuclear Magnetic Resonance (NMR) spectroscopy offers unparalleled insight into molecular structure and can be adapted to determine enantiomeric excess through the use of chiral auxiliaries.[11][12][13]

The following workflow outlines a systematic process for the comprehensive purity assessment of a commercial sample.

G cluster_analysis Analytical Workflow cluster_data Data Interpretation start Receive Commercial Sample of This compound gc_ms GC-MS Analysis (Volatiles & Achiral Purity) start->gc_ms chiral_hplc Chiral HPLC Analysis (Enantiomeric Purity) start->chiral_hplc nmr NMR Analysis (Structure & Enantiomeric Purity) start->nmr gc_data Identify Volatile Impurities Determine Area % Purity gc_ms->gc_data hplc_data Calculate Enantiomeric Excess (% ee) Quantify (R)-Enantiomer chiral_hplc->hplc_data nmr_data Confirm Structure Calculate % ee via Diastereomer Ratio nmr->nmr_data report Generate Certificate of Analysis (Comprehensive Purity Report) gc_data->report hplc_data->report nmr_data->report

Caption: A comprehensive workflow for the purity assessment of chiral amines.

Experimental Protocols: A Step-by-Step Guide

The trustworthiness of any analytical result hinges on a meticulously executed and well-validated protocol.[14] The following sections provide detailed methodologies for each analytical technique.

Causality: The principle of chiral HPLC lies in the differential interaction between the two enantiomers and a chiral stationary phase (CSP), leading to different retention times.[10] For primary amines like our analyte, polysaccharide-based CSPs are often effective.[15] The addition of a small amount of a basic modifier, such as diethylamine (DEA), to the mobile phase is crucial. It acts as a competing base, preventing strong, non-enantioselective interactions between the analyte's amine group and residual acidic silanols on the silica support, thereby improving peak shape and resolution.[16]

Protocol:

  • Instrumentation & Column:

    • HPLC system with UV detector.

    • Column: Chiralpak IE or an equivalent amylose tris(3,5-dichlorophenylcarbamate) CSP (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation:

    • Prepare a mobile phase of n-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v).

    • Filter through a 0.45 µm filter and degas thoroughly.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1.0 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 215 nm (as the analyte lacks a strong chromophore).

    • Injection Volume: 10 µL.

  • System Suitability Test (SST):

    • Inject a racemic standard of 1-methylpyrrolidin-3-amine.

    • Acceptance Criteria: The resolution between the two enantiomer peaks must be ≥ 1.5. The tailing factor for the major peak should be ≤ 2.0.

  • Data Analysis:

    • Identify the peaks corresponding to the (3S) and (R) enantiomers based on the injection of an authentic standard of the desired enantiomer.

    • Calculate the enantiomeric excess (% ee) using the peak areas (A) from the chromatogram: % ee = [(A_S - A_R) / (A_S + A_R)] * 100

Causality: GC is an ideal technique for separating volatile and semi-volatile compounds. Coupling it with a mass spectrometer allows for the confident identification of separated components based on their unique mass fragmentation patterns.[17][18] A standard, non-polar column like one based on 5% phenyl methylpolysiloxane is used for general purity assessment, separating compounds based on their boiling points and polarity.

Protocol:

  • Instrumentation & Column:

    • GC-MS system with an electron ionization (EI) source.

    • Column: HP-5MS or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).[13]

  • Carrier Gas:

    • Helium at a constant flow rate of 1.2 mL/min.

  • Sample Preparation:

    • Prepare a ~1 mg/mL solution of the analyte in a suitable solvent like Dichloromethane or Methanol.

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C, and hold for 5 minutes.

    • Transfer Line Temperature: 280 °C.

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Scan Range: m/z 35-500.

  • Data Analysis:

    • Integrate all peaks in the total ion chromatogram (TIC).

    • Calculate the purity as the area percent of the main peak relative to the total area of all peaks.

    • Identify impurity peaks by comparing their mass spectra against a spectral library (e.g., NIST) and known potential impurities.

Causality: While enantiomers are indistinguishable in a standard NMR spectrum, they can be resolved by converting them into diastereomers through reaction with a chiral derivatizing agent (CDA).[12] These diastereomers have different physical properties and, therefore, distinct NMR signals. The ratio of the integrals of these distinct signals directly corresponds to the ratio of the original enantiomers, allowing for a precise % ee calculation.[11][19] This method provides an orthogonal check on the results obtained from chiral HPLC.

Protocol:

  • Instrumentation:

    • 400 MHz (or higher) NMR spectrometer.

  • Materials:

    • This compound sample (~5-10 mg).

    • Chiral Derivatizing Agent (CDA): (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride).

    • Deuterated chloroform (CDCl₃).

    • A tertiary amine base (e.g., triethylamine) to scavenge HCl produced during the reaction.

  • Sample Preparation (in-situ):

    • In an NMR tube, dissolve the this compound sample in ~0.6 mL of CDCl₃.

    • Add 1.2 equivalents of triethylamine.

    • Acquire a preliminary ¹H NMR spectrum.

    • Add 1.1 equivalents of the CDA (Mosher's acid chloride) to the NMR tube. Cap and mix gently.

    • Allow the reaction to proceed for ~15-20 minutes at room temperature.

  • Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum of the resulting diastereomeric amides. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 value for accurate integration.

  • Data Analysis:

    • Identify a pair of well-resolved signals corresponding to a specific proton (e.g., the N-methyl protons) in the two diastereomers.

    • Carefully integrate these two signals.

    • Calculate the % ee from the integral values (I) of the diastereomers formed from the (S) and (R) amines: % ee = [(I_S - I_R) / (I_S + I_R)] * 100

Data Presentation: A Comparative Analysis of Commercial Lots

To illustrate the application of these protocols, we present hypothetical data from the analysis of three different commercial lots of this compound. This comparative data highlights the potential variability between suppliers and the importance of a thorough, multi-technique assessment.

Parameter Lot A Lot B Lot C Acceptance Criteria
Appearance Clear, colorless liquidClear, colorless liquidClear, pale yellow liquidClear, colorless to pale yellow liquid
Purity by GC-MS (Area %) 99.6%99.9%98.5%≥ 98.0%
Identified Impurity (GC-MS) 1-methyl-3-pyrrolidinone (0.2%)Not DetectedToluene (1.1%)Individual Impurity ≤ 0.5%; Solvents ≤ 1.5%
% ee by Chiral HPLC 99.5%> 99.9%99.2%≥ 99.0%
% ee by ¹H NMR (CDA) 99.4%> 99.9%99.3%Report
Structural Confirmation (¹H NMR) ConformsConformsConformsConforms to structure

Interpretation:

  • Lot A is of high quality, meeting all specifications with a minor, known process impurity.

  • Lot B represents a premium-grade material, with purity and enantiomeric excess at or above the limits of detection for these methods.

  • Lot C meets the enantiomeric purity specification but fails on overall chemical purity due to a high level of residual solvent (Toluene). This lot may be unsuitable for sensitive applications without further purification.

The close agreement between the HPLC and NMR methods for % ee provides a high degree of confidence in the enantiomeric purity assessment.

Conclusion

The rigorous assessment of purity for a chiral building block like this compound is a non-negotiable aspect of modern drug development. This guide has detailed a robust, multi-technique strategy that combines the strengths of chiral HPLC, GC-MS, and NMR spectroscopy. By not only following these protocols but also understanding the scientific causality behind each step, researchers can ensure the integrity of their starting materials. This foundational quality control is paramount for the synthesis of safe, effective, and reproducible pharmaceutical agents, ultimately safeguarding patient health and ensuring compliance with global regulatory standards.[20]

References

The Strategic Application of (3S)-1-Methylpyrrolidin-3-amine in Modern Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of chiral building blocks, the selection of an appropriate amine scaffold is a critical decision that profoundly impacts the potency, selectivity, and pharmacokinetic profile of a drug candidate. Among the myriad of options, (3S)-1-methylpyrrolidin-3-amine has emerged as a particularly valuable synthon, demonstrating significant utility in the construction of innovative therapeutics. This guide provides an in-depth analysis of the applications of this compound, with a primary focus on its role in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. We will objectively compare its performance with alternative scaffolds, supported by experimental data, and provide detailed protocols to illustrate its practical implementation.

The Pyrrolidine Scaffold: A Privileged Motif in Medicinal Chemistry

The five-membered pyrrolidine ring is a ubiquitous feature in a vast number of FDA-approved drugs and biologically active compounds.[1][2] Its prevalence stems from several key advantages it confers upon a molecule. The sp³-hybridized carbons of the pyrrolidine ring allow for a three-dimensional exploration of pharmacophore space, a crucial factor in achieving high-affinity and selective interactions with biological targets.[2] This non-planar structure, often described as undergoing "pseudorotation," provides a rigid scaffold that can pre-organize appended functional groups in a desired spatial orientation, thereby minimizing the entropic penalty upon binding to a receptor.[2][3]

This compound, with its defined stereochemistry at the C3 position and the presence of a secondary amine within the ring and a primary amine substituent, offers a unique combination of structural features that medicinal chemists can exploit to fine-tune the properties of a drug candidate.

Comparative Analysis in the Realm of DPP-4 Inhibitors

The inhibition of DPP-4 is a clinically validated strategy for the management of type 2 diabetes mellitus.[4][5] DPP-4 inhibitors, often referred to as "gliptins," work by preventing the degradation of incretin hormones, which in turn stimulates insulin secretion in a glucose-dependent manner.[4] A significant number of DPP-4 inhibitors incorporate a pyrrolidine or a related nitrogen-containing heterocyclic scaffold. The following sections will delve into a comparative analysis of how the this compound moiety and its derivatives influence the inhibitory potency against DPP-4.

Structure-Activity Relationship (SAR) Insights

The pyrrolidine ring in many DPP-4 inhibitors serves to mimic the proline residue of the natural substrates of the enzyme.[4] The amine functionality is crucial for establishing key interactions within the active site of DPP-4. Structure-activity relationship (SAR) studies have consistently shown that the stereochemistry and substitution pattern of the pyrrolidine ring have a profound impact on the inhibitory activity.

Table 1: Comparison of Pyrrolidine and Piperidine Scaffolds in DPP-4 Inhibitors

Compound/ScaffoldKey Structural FeatureDPP-4 IC₅₀ (nM)Reference
Vildagliptin (S)-1-(2-cyanopyrrolidin-1-yl)acetyl~2.3[4]
Saxagliptin (S)-1-(2-cyanopyrrolidin-1-yl)acetyl~26[4]
Sitagliptin β-amino acid derivative with a piperazine18[6]
Alogliptin 2-aminopiperidine derivative<10[7]
Linagliptin Xanthine-based with a piperidine~1[7]
Compound 1 3-aminopyrrolidine derivative23 ± 9[3][8]
Compound 2 2-benzylpyrrolidine derivative300[6]
Compound 3 4-benzylpiperidine derivative1600[6]

Note: The data presented is compiled from different studies and direct comparison should be made with caution as reaction conditions and assay methodologies may vary.

From the table, it is evident that pyrrolidine-containing compounds, such as Vildagliptin and Saxagliptin, exhibit potent DPP-4 inhibition. The introduction of a 3-aminopyrrolidine moiety, as seen in Compound 1, also results in a highly potent inhibitor.[3][8] A study comparing a 2-benzylpyrrolidine derivative (Compound 2) with a 4-benzylpiperidine derivative (Compound 3) for DPP-4 inhibition revealed that the pyrrolidine-based compound was significantly more active (IC₅₀ of 0.3 µM vs. 1.6 µM), highlighting the favorable attributes of the five-membered ring system in this context.[6]

The improved potency observed with the pyrrolidine scaffold can be attributed to its ability to position the crucial amine functionality for optimal interaction with key residues in the DPP-4 active site, such as Glu205 and Glu206. The rigidity and defined stereochemistry of the this compound scaffold can further enhance this interaction, leading to improved inhibitory activity.

Experimental Protocols

To provide a practical context for the application of this compound, a representative synthetic protocol for the preparation of a DPP-4 inhibitor intermediate is outlined below. This protocol is a generalized procedure based on methodologies reported in the literature for the synthesis of related compounds.

Protocol 1: Synthesis of a Protected this compound Derivative

This protocol describes the synthesis of a Boc-protected derivative of this compound, a common intermediate in the synthesis of more complex molecules.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.

  • Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected this compound.

Causality behind Experimental Choices:

  • The use of triethylamine as a base is to neutralize the acid generated during the reaction, driving the reaction to completion.

  • The reaction is performed at 0 °C initially to control the exothermic nature of the reaction between the amine and Boc₂O.

  • The aqueous workup with NaHCO₃ is to remove any unreacted acid and water-soluble byproducts.

  • Drying the organic layer with MgSO₄ is essential to remove any residual water before concentrating the solvent.

Visualization of Key Concepts

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

Diagram 1: General Structure of a Pyrrolidine-Based DPP-4 Inhibitor

G cluster_0 DPP-4 Inhibitor Pyrrolidine_Scaffold This compound Scaffold Warhead Warhead Group (e.g., Cyanide) Pyrrolidine_Scaffold->Warhead Positions for interaction with active site Side_Chain Side Chain (R) (for specificity and PK properties) Pyrrolidine_Scaffold->Side_Chain Modulates pharmacokinetics

Caption: Core components of a pyrrolidine-based DPP-4 inhibitor.

Diagram 2: Simplified Synthetic Workflow

G Start This compound Step1 Protection of Amine Group Start->Step1 Step2 Coupling with Side Chain Step1->Step2 Step3 Deprotection and Warhead Introduction Step2->Step3 Final Final DPP-4 Inhibitor Step3->Final

Caption: A generalized synthetic pathway for DPP-4 inhibitors.

Future Perspectives and Unexplored Territories

While this compound has proven its worth in the context of DPP-4 inhibitors, its potential in other therapeutic areas remains largely untapped. The unique stereochemical and electronic properties of this scaffold make it an attractive candidate for the development of novel ligands for a variety of G-protein coupled receptors (GPCRs), ion channels, and enzymes.

Furthermore, the application of this compound and its derivatives in asymmetric catalysis is an area ripe for exploration. While the parent pyrrolidine scaffold is a cornerstone of organocatalysis, the influence of the 3-amino and 1-methyl substituents on catalytic activity and stereoselectivity is not well-documented.[9] Comparative studies against well-established chiral amines in reactions such as aldol, Mannich, and Michael additions could unveil new and more efficient catalytic systems.

Conclusion

This compound is a versatile and valuable building block in modern drug discovery. Its incorporation into molecular scaffolds, particularly in the development of DPP-4 inhibitors, has demonstrated a clear advantage in achieving high potency. The rigid, three-dimensional structure and the presence of key functional groups for molecular recognition underscore its importance as a privileged scaffold. While direct comparative data with a wide range of alternative amines is still an area that warrants further investigation, the existing body of literature strongly supports the strategic use of this compound for the design and synthesis of novel, biologically active compounds. The detailed protocols and conceptual diagrams provided in this guide are intended to empower researchers to effectively harness the potential of this remarkable chiral synthon in their drug discovery endeavors.

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of (3S)-1-methylpyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are routine. Equally critical, yet often less detailed, are the protocols for their safe disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of (3S)-1-methylpyrrolidin-3-amine, ensuring the safety of laboratory personnel and adherence to environmental regulations. The procedures outlined are grounded in an understanding of the chemical's inherent risks, derived from the known hazards of closely related amine and pyrrolidine compounds.

Part 1: Hazard Assessment and Waste Classification

The foundational step in any disposal protocol is a thorough understanding of the substance's hazards. While a specific Safety Data Sheet (SDS) for the (3S) stereoisomer is not always accessible, data from close structural analogs like N-Methylpyrrolidine and Pyrrolidine provide a robust basis for risk assessment. These compounds are consistently classified as hazardous, and it is imperative to manage this compound waste with the same level of caution.

The primary hazards associated with this class of chemicals include:

  • Flammability: Pyrrolidine derivatives are often highly flammable liquids with low flash points.[1] Vapors can be heavier than air and may travel to an ignition source, causing a flashback.[2] This necessitates strict control of ignition sources and proper grounding of containers during transfer.

  • Corrosivity: These amines are known to cause severe skin burns and serious eye damage.[2] The basic nature of the amine functional group can lead to significant tissue damage upon contact.

  • Toxicity: The substance may be toxic if swallowed and harmful if inhaled. Inhalation of vapors can cause chemical burns to the respiratory tract.[2]

  • Environmental Hazard: Many amines are toxic to aquatic life, sometimes with long-lasting effects. Therefore, disposal into drains or the environment is strictly prohibited.

Based on these characteristics, any waste containing this compound must be classified and handled as hazardous waste . This classification is mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), which governs waste management from "cradle to grave."[1]

Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense

Given the corrosive and toxic nature of the waste, a stringent PPE protocol is non-negotiable. The causality is simple: to prevent harm, a barrier must be placed between the chemical and the researcher.

PPE CategorySpecificationRationale
Eye & Face Protection Chemical splash goggles and a full-face shield.Protects against splashes of corrosive liquid that can cause irreversible eye damage.[2]
Hand Protection Chemical-resistant gloves (e.g., butyl rubber, nitrile). Inspect gloves before use and use proper removal technique.Prevents direct skin contact, which can lead to severe chemical burns.[2]
Body Protection Flame-retardant lab coat and, for larger quantities or spill cleanup, a chemical-resistant apron or suit.Protects skin from splashes and prevents clothing contamination. Flame-retardant material is crucial due to the flammability hazard.
Respiratory Protection Use only within a certified chemical fume hood. If a hood is unavailable or for spill response, a NIOSH-approved respirator with organic vapor cartridges is required.Prevents inhalation of harmful vapors that can damage the respiratory tract.[2]

Part 3: Step-by-Step Disposal Protocol

The following protocol provides a self-validating system for the safe segregation, containerization, and storage of this compound waste pending disposal by a licensed contractor.

Step 1: Waste Segregation (The Principle of Isolation)

  • Why: Amine waste is incompatible with many other chemical classes, particularly strong acids and oxidizing agents.[1][3] Mixing can cause violent reactions, heat generation, or the release of toxic gases.

  • Action:

    • Designate a specific, clearly marked waste container exclusively for this compound and related amine waste.

    • NEVER mix this waste with acidic waste, halogenated solvents, or oxidizing agents (e.g., peroxides, nitrates).

Step 2: Containerization (The Principle of Containment)

  • Why: Proper containment is essential to prevent leaks, spills, and vapor release. The container must be compatible with the chemical to avoid degradation.

  • Action:

    • Select a container made of compatible material (e.g., high-density polyethylene, HDPE) and in good condition. Do not use food-grade containers.

    • For liquid waste, use a container designed for liquids with a screw-top, vapor-tight cap.

    • If the waste contains solids (e.g., contaminated wipes, absorbent material), they should be placed in a separate, compatible solid waste container.

    • Keep the container closed at all times except when adding waste. This is a critical EPA compliance point.[1]

Step 3: Labeling (The Principle of Communication)

  • Why: Accurate labeling ensures that anyone handling the container understands its contents and associated dangers, preventing accidental mixing or improper handling.

  • Action:

    • Attach a completed hazardous waste label to the container before adding the first drop of waste.

    • The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • An accurate list of all components and their approximate percentages.

      • The associated hazards (e.g., Flammable, Corrosive, Toxic).

      • The date accumulation started.

Step 4: Storage (The Principle of Controlled Accumulation)

  • Why: Waste must be stored in a designated, safe location to minimize risk to personnel and the facility while awaiting pickup.

  • Action:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).

    • The SAA should be in a cool, well-ventilated area, away from direct sunlight and heat sources.[2]

    • Ensure the storage area has secondary containment (e.g., a spill tray) to contain any potential leaks.

    • Store away from incompatible materials.

Step 5: Final Disposal (The Principle of Professional Handover)

  • Why: Hazardous waste disposal is a highly regulated process that requires specialized expertise and permits.

  • Action:

    • Once the container is full or reaches the regulatory accumulation time limit, contact your institution's Environmental Health and Safety (EHS) office.

    • The EHS office will arrange for the collection of the waste by a licensed hazardous waste disposal company. These professionals are trained to transport and dispose of the chemical safely, often via high-temperature incineration with afterburners and scrubbers to neutralize harmful products.[4]

Disposal Workflow Diagram

G cluster_prep Phase 1: Preparation & Assessment cluster_collection Phase 2: Waste Collection cluster_storage Phase 3: Accumulation & Disposal A Assess Hazards (Flammable, Corrosive, Toxic) B Don Required PPE (Goggles, Gloves, Lab Coat) A->B Safety First C Obtain Labeled, Compatible Waste Container B->C D Segregate Amine Waste (No Acids or Oxidizers!) C->D E Add Waste to Container D->E F Securely Close Container IMMEDIATELY After Use E->F G Store in Designated Satellite Accumulation Area F->G H Is Container Full or Time Limit Reached? G->H H->E No I Contact EHS for Pickup H->I Yes J Professional Disposal (Licensed Contractor) I->J

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (3S)-1-methylpyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of (3S)-1-methylpyrrolidin-3-amine. As this compound belongs to the amine family and is a liquid, it requires careful management of its corrosive, flammable, and toxic properties. The following procedures are designed to ensure the safety of laboratory personnel through a comprehensive understanding of the risks and the proper application of personal protective equipment (PPE).

Hazard Identification and Risk Assessment

  • Corrosivity: Amines are alkaline and can cause severe skin burns and eye damage upon contact.[1][2] Corrosive liquids can rapidly destroy living tissue at the site of contact.[3][4]

  • Flammability: Many low-molecular-weight amines are flammable liquids.[5][6] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[6][7]

  • Toxicity and Irritation: Inhalation of amine vapors can be harmful and cause respiratory irritation.[8][9] Some related compounds are toxic if swallowed.

A thorough risk assessment is the first step before handling this chemical.[8] This involves evaluating the scale of the experiment, the potential for splashes or aerosol generation, and the adequacy of ventilation.

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is critical to mitigate the identified hazards. The following recommendations are based on a hierarchy of controls, where engineering controls (like fume hoods) are primary, and PPE is the essential final barrier.

Eye and Face Protection

The eyes are particularly vulnerable to the corrosive nature of amines.[4]

  • Minimum Requirement: Chemical splash goggles that meet ANSI Z.87.1 standards are mandatory for all procedures.

  • Enhanced Protection: A face shield worn over chemical splash goggles is required when there is a significant risk of splashes, such as during large-volume transfers, highly exothermic reactions, or when working with the chemical under pressure.[10]

Skin and Body Protection
  • Gloves: Standard disposable nitrile gloves offer limited short-term protection.[10] For extended contact or immersion, heavier-duty gloves such as neoprene or butyl rubber are recommended. Always check the glove manufacturer's chemical resistance guide.[10] Gloves should be inspected for any signs of degradation or punctures before use and changed immediately upon contamination.

  • Laboratory Coat: A flame-retardant lab coat is essential to protect against splashes and fire hazards. The lab coat should be fully buttoned, with sleeves rolled down.

  • Additional Protection: For large-scale operations or spill response, a chemical-resistant apron or coveralls should be worn over the lab coat.[1] Ensure that legs and feet are fully covered by wearing long pants and closed-toe, chemical-resistant shoes.[10]

Respiratory Protection
  • Primary Engineering Control: All handling of this compound that may generate vapors must be conducted in a certified chemical fume hood.[1][3][7] This is the most effective way to prevent inhalation exposure.

  • Respiratory Masks: If engineering controls are insufficient to maintain exposure below permissible limits, or during a large spill, a respirator is required.[8][10] A NIOSH-approved respirator with an organic vapor cartridge is typically appropriate. Use of a respirator requires enrollment in a respiratory protection program, including medical evaluation and fit testing.[10][11]

PPE Selection Matrix for Common Laboratory Tasks

The level of PPE required is dictated by the specific task and the associated risk of exposure. The following table provides guidance for common laboratory procedures.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transfer (Small Quantities) Chemical Splash GogglesNitrile Gloves (double-gloving recommended)Flame-Retardant Lab CoatChemical Fume Hood
Preparing Solutions Chemical Splash GogglesNitrile or Neoprene GlovesFlame-Retardant Lab CoatChemical Fume Hood
Running Reactions & Work-ups Chemical Splash Goggles & Face ShieldNeoprene or Butyl Rubber GlovesFlame-Retardant Lab CoatChemical Fume Hood
Large-Scale Transfers (>1L) Chemical Splash Goggles & Face ShieldHeavy-Duty Chemical-Resistant GlovesChemical-Resistant Apron over Lab CoatChemical Fume Hood
Spill Cleanup Chemical Splash Goggles & Face ShieldHeavy-Duty Chemical-Resistant GlovesChemical-Resistant Suit or ApronNIOSH-Approved Respirator with Organic Vapor Cartridge

Procedural Guidance

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_ppe PPE Selection start Start: Handling this compound risk_assessment Perform Risk Assessment (Quantity, Task, Ventilation) start->risk_assessment engineering_controls Work in a Chemical Fume Hood? risk_assessment->engineering_controls Assess Inhalation Risk ppe_level_low Standard PPE: - Goggles - Nitrile Gloves - Lab Coat engineering_controls->ppe_level_low Yes (Low Splash Risk) ppe_level_high Enhanced PPE: - Goggles & Face Shield - Neoprene/Butyl Gloves - FR Lab Coat & Apron engineering_controls->ppe_level_high Yes (High Splash Risk) respirator Add Respirator? engineering_controls->respirator No (or potential for high concentration) spill_kit Spill Kit Ready? ppe_level_low->spill_kit ppe_level_high->spill_kit respirator->ppe_level_high Yes end_procedure Proceed with Task spill_kit->end_procedure Yes

Caption: PPE selection workflow based on risk assessment.

Step-by-Step Donning and Doffing of PPE

Properly putting on and removing PPE is crucial to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Body Protection: Don the lab coat, ensuring it is fully buttoned. If required, put on a chemical-resistant apron.

  • Respiratory Protection: If a respirator is needed, perform a seal check.

  • Eye and Face Protection: Put on chemical splash goggles, followed by a face shield if necessary.

  • Gloves: Don gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

Doffing (Removing) Sequence:

  • Gloves: Remove gloves using a glove-to-glove and then skin-to-skin technique to avoid touching the contaminated exterior. Dispose of them in the designated hazardous waste container.

  • Hand Hygiene: Wash hands.

  • Face and Eye Protection: Remove the face shield, followed by the goggles, handling them by the sides.

  • Body Protection: Unbutton and remove the lab coat, folding it inward to contain any contamination.

  • Respiratory Protection: Remove the respirator if worn.

  • Final Hand Hygiene: Wash hands thoroughly with soap and water.

Emergency and Disposal Plans

Emergency Procedures in Case of Exposure

Immediate action is critical in the event of an exposure.[8]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][12] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][12][13] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[8] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water and seek immediate medical attention.[1]

Spill Response
  • Small Spills (in a fume hood): Absorb the spill with a chemical absorbent material (e.g., vermiculite or sand). Place the contaminated absorbent into a sealed container for hazardous waste disposal.

  • Large Spills: Evacuate the immediate area and alert others. If safe to do so, close the sash of the fume hood and increase ventilation. Contact your institution's environmental health and safety (EHS) office immediately. Do not attempt to clean up a large spill without proper training and equipment.[12]

Disposal of Contaminated Waste
  • PPE and Materials: All disposable PPE (gloves, etc.) and materials used to clean up spills are considered hazardous waste.[14] They must be placed in a clearly labeled, sealed container.

  • Chemical Waste: Unused or waste this compound must be disposed of as hazardous chemical waste.[14][15] Do not pour it down the drain.[14] Follow all institutional, local, and national regulations for hazardous waste disposal.[14][16]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3S)-1-methylpyrrolidin-3-amine
Reactant of Route 2
Reactant of Route 2
(3S)-1-methylpyrrolidin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.